Product packaging for Cyclopenthiazide(Cat. No.:CAS No. 742-20-1)

Cyclopenthiazide

Cat. No.: B1669512
CAS No.: 742-20-1
M. Wt: 379.9 g/mol
InChI Key: BKYKPTRYDKTTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopenthiazide is a benzothiadiazine-class thiazide diuretic possessing significant antihypertensive properties . As a research tool, its primary value lies in its mechanism of action: it selectively inhibits the sodium-chloride (Na+-Cl-) symporter in the distal convoluted tubule of the nephron . This inhibition reduces the reabsorption of electrolytes, leading to increased excretion of sodium, chloride, and water, thereby reducing blood volume and exerting a diuretic effect . Researchers utilize this compound to model and study fluid balance, hypertension, and congestive heart failure in preclinical settings . Its pharmacological action begins within 1-3 hours and can persist for up to 12 hours, making it a useful compound for sustained effect studies . The chemical is characterized as a small molecule with the formula C13H18ClN3O4S2 and a molecular weight of 379.87 g/mol . When handling this product, researchers should note that its use is associated with potential perturbations in electrolyte balance, such as hypokalemia and hyponatremia, which are critical parameters to monitor in related experimental models . It is contraindicated in models of renal impairment, anuria, and Addison's disease . This product is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClN3O4S2 B1669512 Cyclopenthiazide CAS No. 742-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYKPTRYDKTTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022868
Record name Cyclopenthiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742-20-1, 96783-05-0, 96783-06-1
Record name Cyclopenthiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenthiazide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenthiazide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenthiazide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenthiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cyclopenthiazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopenthiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenthiazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4S2N85F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOPENTHIAZIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7817XC41U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOPENTHIAZIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866GEV195O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cyclopenthiazide's Mechanism of Action on the NCC Transporter: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which cyclopenthiazide, a thiazide diuretic, inhibits the sodium-chloride cotransporter (NCC). It delves into the direct interaction with the transporter, the impact on its conformational state, and the broader regulatory signaling pathways that govern NCC activity. This document synthesizes current structural and functional data, outlines detailed experimental protocols for studying this interaction, and presents key quantitative data for thiazide diuretics. The information herein is intended to support further research and drug development efforts targeting the NCC transporter.

Introduction: The Role of the NCC Transporter in Renal Physiology

The Na+-Cl- cotransporter (NCC), encoded by the SLC12A3 gene, is a crucial membrane protein located in the apical membrane of the distal convoluted tubule (DCT) in the kidney. It plays a pivotal role in renal salt reabsorption, contributing to the fine-tuning of sodium and chloride homeostasis, which is essential for blood pressure regulation. NCC facilitates the electroneutral transport of one Na+ and one Cl- ion from the tubular fluid into the DCT cells. The activity of NCC is a key determinant of extracellular fluid volume and arterial blood pressure. Dysregulation of NCC activity is implicated in blood pressure disorders; gain-of-function mutations lead to hypertension (Familial Hyperkalemic Hypertension), while loss-of-function mutations cause Gitelman syndrome, a salt-wasting hypotension.

This compound is a thiazide diuretic widely used in the management of hypertension and edema. Its primary therapeutic effect is achieved through the inhibition of the NCC transporter, leading to increased urinary excretion of sodium and chloride, and consequently, water. Understanding the precise mechanism of this inhibition at the molecular level is critical for the development of more specific and potent antihypertensive agents with improved side-effect profiles.

The Direct Inhibitory Mechanism of this compound on NCC

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the interaction between thiazide diuretics and the NCC transporter. While specific structural data for this compound is not yet available, studies on other thiazides like polythiazide and hydrochlorothiazide reveal a conserved mechanism of action that is applicable to this compound.

Thiazide diuretics, including this compound, act as competitive inhibitors of the NCC transporter. They bind to a specific site within the transmembrane domain (TMD) of the transporter, which directly overlaps with the chloride binding site. This binding action physically obstructs the translocation pathway for chloride ions, thereby preventing the cotransport of both sodium and chloride.

Furthermore, the binding of a thiazide molecule locks the NCC transporter in an outward-facing conformation. The transport of ions by NCC relies on an alternating access mechanism, where the transporter cycles between outward-facing and inward-facing conformations to move ions across the cell membrane. By stabilizing the outward-facing state, this compound prevents the conformational changes necessary for the transport cycle to complete, effectively halting ion translocation. This dual mechanism of competitive inhibition and conformational locking underlies the potent diuretic effect of this compound.

Quantitative Data: Thiazide Interaction with NCC

Thiazide DiureticSpeciesIC50 (µM)Reference
PolythiazideRat0.3[1]
PolythiazideMouse0.4[1]
PolythiazideFlounder7.0[1]

Note: IC50 values can vary depending on the experimental system and conditions.

Regulation of NCC Activity: The WNK-SPAK/OSR1 Signaling Pathway

The activity of the NCC transporter is tightly regulated by a complex signaling cascade involving a family of serine-threonine kinases known as "With-No-Lysine" (WNK) kinases. This pathway plays a crucial role in modulating NCC's phosphorylation state, which directly correlates with its transport activity.

The core of this regulatory pathway consists of WNK kinases (WNK1, WNK3, and WNK4) that act upstream of two related kinases: Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). When activated, WNKs phosphorylate and activate SPAK and OSR1. In turn, activated SPAK/OSR1 directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC transporter. This phosphorylation event is the primary mechanism for increasing NCC activity. It enhances the transporter's intrinsic activity and promotes its retention at the plasma membrane by reducing its internalization.

This compound's inhibitory action is independent of this signaling pathway; it directly targets the transporter itself. However, the efficacy of this compound can be influenced by the baseline activity of the NCC, which is determined by the WNK-SPAK/OSR1 pathway.

NCC_Regulation_Pathway cluster_upstream Upstream Regulators cluster_core_kinases Core Kinase Cascade cluster_transporter Transporter cluster_inhibition Pharmacological Inhibition WNK Kinases WNK Kinases SPAK/OSR1 SPAK/OSR1 WNK Kinases->SPAK/OSR1 Phosphorylates & Activates NCC Transporter NCC Transporter SPAK/OSR1->NCC Transporter Phosphorylates Phosphorylated NCC (Active) Phosphorylated NCC (Active) NCC Transporter->Phosphorylated NCC (Active) Activation Increased Na+ & Cl- Reabsorption Increased Na+ & Cl- Reabsorption Phosphorylated NCC (Active)->Increased Na+ & Cl- Reabsorption This compound This compound This compound->NCC Transporter Inhibits

Figure 1. Simplified signaling pathway of NCC regulation and inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on the NCC transporter.

Heterologous Expression of NCC in Xenopus laevis Oocytes and 22Na+ Uptake Assay

This in vitro assay is a cornerstone for functional studies of the NCC transporter and its inhibition by thiazide diuretics.

Protocol:

  • Oocyte Preparation:

    • Surgically remove oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to defolliculate them.

    • Select healthy, stage V-VI oocytes for injection.

  • cRNA Injection:

    • Linearize the plasmid DNA containing the human NCC cDNA and in vitro transcribe capped cRNA using a commercially available kit.

    • Microinject approximately 50 ng of NCC cRNA into each oocyte.

    • Incubate the injected oocytes for 3-5 days at 18°C in Barth's solution to allow for protein expression.

  • 22Na+ Uptake Assay:

    • Wash the oocytes in a chloride-free uptake solution.

    • Pre-incubate the oocytes for 5-10 minutes in the uptake solution containing varying concentrations of this compound or vehicle control.

    • Initiate the uptake by transferring the oocytes to an uptake solution containing 22Na+ (typically 1-5 µCi/ml) and the respective concentration of this compound.

    • After a defined incubation period (e.g., 60 minutes), stop the uptake by washing the oocytes extensively with ice-cold, isotope-free uptake solution.

    • Lyse individual oocytes in a scintillation vial with SDS.

    • Measure the radioactivity of each oocyte using a scintillation counter.

    • Calculate the rate of 22Na+ uptake and determine the IC50 value of this compound by plotting the uptake rate against the drug concentration.

Xenopus_Oocyte_Workflow start Start: Healthy Xenopus Oocytes injection Microinjection of NCC cRNA start->injection incubation Incubation (3-5 days) Protein Expression injection->incubation preincubation Pre-incubation with This compound incubation->preincubation uptake 22Na+ Uptake Assay preincubation->uptake wash Wash to Stop Uptake uptake->wash lysis Oocyte Lysis wash->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis end End analysis->end

Figure 2. Experimental workflow for 22Na+ uptake assay in Xenopus oocytes.
Western Blot Analysis of NCC Phosphorylation

This protocol allows for the assessment of the phosphorylation status of NCC in response to various stimuli.

Protocol:

  • Sample Preparation:

    • Culture mammalian cells (e.g., HEK293 or mDCT cells) expressing NCC.

    • Treat the cells with activators (e.g., low chloride medium) or inhibitors of the WNK-SPAK/OSR1 pathway.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated NCC (e.g., anti-pT53-NCC, anti-pT58-NCC, or anti-pS71-NCC) overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total NCC or a housekeeping protein (e.g., actin or tubulin).

    • Quantify the band intensities using densitometry software to determine the relative levels of NCC phosphorylation.[2]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins like NCC in complex with their inhibitors.

Protocol:

  • Protein Expression and Purification:

    • Overexpress human NCC in a suitable expression system (e.g., HEK293 cells).

    • Solubilize the cell membranes with a mild detergent to extract the NCC protein.

    • Purify the NCC protein using affinity chromatography followed by size-exclusion chromatography.

  • Complex Formation and Grid Preparation:

    • Incubate the purified NCC with a saturating concentration of this compound (or another thiazide diuretic).

    • Apply a small volume of the NCC-thiazide complex to a cryo-EM grid.

    • Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection:

    • Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

    • Collect a large dataset of high-resolution images of the NCC-thiazide particles.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation on the raw images.

    • Use particle-picking software to select individual NCC-thiazide particles.

    • Perform 2D and 3D classification to sort the particles into homogenous groups.

    • Generate a high-resolution 3D reconstruction of the NCC-thiazide complex.

  • Model Building and Analysis:

    • Build an atomic model of the NCC-thiazide complex into the cryo-EM density map.

    • Refine the model to optimize its fit to the data.

    • Analyze the structure to identify the binding site of the thiazide diuretic and the conformational state of the transporter.[3]

Conclusion

This compound exerts its diuretic and antihypertensive effects through a direct and potent inhibition of the NCC transporter in the distal convoluted tubule. The mechanism involves competitive binding to the chloride translocation site and locking the transporter in an inactive, outward-facing conformation. The activity of NCC is endogenously regulated by the WNK-SPAK/OSR1 phosphorylation cascade, which sets the baseline for transporter activity. A thorough understanding of these molecular mechanisms, supported by the experimental protocols outlined in this guide, is essential for the rational design of novel therapeutics targeting the NCC for the management of hypertension and other related disorders. Future research should focus on obtaining specific quantitative and structural data for this compound to further refine our understanding of its interaction with the NCC transporter.

References

An In-depth Technical Guide to the Synthesis and Purification of Cyclopenthiazide for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cyclopenthiazide, a thiazide diuretic of significant interest in pharmaceutical research. This document details the chemical pathways, experimental protocols, and purification methodologies required to obtain high-purity this compound for research applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process culminating in the condensation of a key intermediate, 5-chloro-2,4-disulfamoylaniline, with cyclopentanecarbaldehyde. The overall synthetic scheme is presented below.

Synthesis of 5-chloro-2,4-disulfamoylaniline (Intermediate 1)

The synthesis of the crucial intermediate, 5-chloro-2,4-disulfamoylaniline, can be achieved through various routes. One common method involves the chlorosulfonation of m-chloroaniline followed by amination.

Experimental Protocol: Synthesis of 5-chloro-2,4-disulfamoylaniline

StepReagents and ConditionsObservations
1. ChlorosulfonationTo a cooled (0-5 °C) solution of m-chloroaniline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise with vigorous stirring.Exothermic reaction. The temperature should be carefully controlled.
2. ReactionAfter the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).A precipitate of 5-chloroaniline-2,4-disulfonyl chloride is formed.
3. IsolationThe precipitate is filtered, washed with a cold solvent, and dried under a vacuum.
4. AmmonolysisThe dried 5-chloroaniline-2,4-disulfonyl chloride is then slowly added to a cooled, concentrated aqueous ammonia solution.The reaction is exothermic.
5. Product FormationThe mixture is stirred for several hours at room temperature.5-chloro-2,4-disulfamoylaniline precipitates out of the solution.
6. PurificationThe product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-chloro-2,4-disulfamoylaniline.

Quantitative Data Summary: Synthesis of 5-chloro-2,4-disulfamoylaniline

ParameterValue
Starting Materialm-chloroaniline
Key ReagentsChlorosulfonic acid, Aqueous Ammonia
Typical Yield60-70%
Purity (after recrystallization)>98%
Melting Point257-261 °C[1]
Synthesis of this compound (Final Product)

The final step in the synthesis of this compound involves the condensation of 5-chloro-2,4-disulfamoylaniline with cyclopentanecarbaldehyde. This reaction forms the dihydrobenzothiadiazine ring system characteristic of thiazide diuretics.[2]

Experimental Protocol: Synthesis of this compound

StepReagents and ConditionsObservations
1. Reaction SetupA mixture of 5-chloro-2,4-disulfamoylaniline and a slight excess of cyclopentanecarbaldehyde is heated in a suitable solvent, such as ethanol or a mixture of ethanol and water. A catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
2. RefluxThe reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
3. Cooling and PrecipitationUpon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the crude this compound.
4. IsolationThe precipitated solid is collected by vacuum filtration and washed with a small amount of cold solvent to remove unreacted starting materials.

Quantitative Data Summary: Synthesis of this compound

ParameterValue
Starting Materials5-chloro-2,4-disulfamoylaniline, Cyclopentanecarbaldehyde
SolventEthanol or Ethanol/Water
Catalystp-toluenesulfonic acid (optional)
Typical Yield75-85%
Purity (crude)90-95%

Synthesis Workflow

Synthesis_Workflow A m-Chloroaniline C 5-Chloroaniline-2,4-disulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E 5-Chloro-2,4-disulfamoylaniline C->E Ammonolysis D Aqueous Ammonia D->E G Crude this compound E->G Condensation F Cyclopentanecarbaldehyde F->G H Purified this compound G->H Purification

Caption: Overall workflow for the synthesis of this compound.

Purification of this compound

High purity is essential for research applications. The crude this compound obtained from the synthesis can be purified using recrystallization or chromatographic techniques.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization of this compound

StepProcedureObservations
1. Solvent SelectionA suitable solvent system is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. An ethanol-water mixture is often effective.[3]
2. DissolutionThe crude this compound is dissolved in a minimal amount of the hot solvent (e.g., boiling ethanol).Ensure all the solid dissolves.
3. Decolorization (Optional)If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration.
4. CrystallizationThe hot solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.Slow cooling generally leads to larger, purer crystals.
5. Isolation and DryingThe purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried in a vacuum oven.

Quantitative Data Summary: Recrystallization

ParameterValue
Solvent SystemEthanol/Water
Expected Recovery80-90%
Purity (after recrystallization)>99%
Column Chromatography

For even higher purity or for the separation of closely related impurities, column chromatography is the method of choice.

Experimental Protocol: Column Chromatography of this compound

StepProcedure
1. Stationary PhaseSilica gel (60-120 mesh) is typically used as the stationary phase.
2. Column PackingA slurry of silica gel in the chosen eluent is packed into a glass column.
3. Sample LoadingThe crude this compound is dissolved in a minimum amount of the eluent and loaded onto the top of the silica gel column.
4. ElutionA suitable solvent system (eluent), such as a mixture of ethyl acetate and hexane, is passed through the column to separate the components. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
5. Fraction CollectionFractions are collected as the eluent exits the column.
6. Analysis and PoolingEach fraction is analyzed by TLC to identify the fractions containing pure this compound. These fractions are then combined.
7. Solvent EvaporationThe solvent is removed from the pooled fractions under reduced pressure to yield the purified this compound.

Quantitative Data Summary: Column Chromatography

ParameterValue
Stationary PhaseSilica Gel
Typical Eluent SystemEthyl Acetate/Hexane gradient
Expected Recovery70-85%
Purity>99.5%

Purification Workflow

Purification_Workflow A Crude this compound B Recrystallization (Ethanol/Water) A->B C Column Chromatography (Silica Gel) A->C D High-Purity this compound B->D C->D

Caption: Purification options for crude this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical Methods for Characterization and Purity Assessment

TechniqueExpected Results
Melting Point A sharp melting point indicates high purity.
Thin-Layer Chromatography (TLC) A single spot with a specific Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) A single major peak with a specific retention time. Purity can be quantified by peak area percentage.
Infrared (IR) Spectroscopy Characteristic absorption bands for functional groups such as N-H, S=O (sulfonamide), C-Cl, and aromatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the protons and carbons in the this compound molecule, confirming its structure.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (379.87 g/mol ), along with characteristic fragmentation patterns.[4]

Mechanism of Action: Signaling Pathway

This compound exerts its diuretic and antihypertensive effects by inhibiting the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the nephron in the kidneys.[5] This inhibition leads to increased excretion of sodium, chloride, and water.

Signaling Pathway of this compound

Signaling_Pathway cluster_DCT Distal Convoluted Tubule Cell cluster_effects Physiological Effects Lumen Tubular Lumen NCC Na⁺-Cl⁻ Symporter Lumen->NCC Na⁺, Cl⁻ Blood Bloodstream NaK_ATPase Na⁺/K⁺-ATPase Blood->NaK_ATPase K⁺ Increased_Excretion Increased Na⁺, Cl⁻, and Water Excretion This compound This compound This compound->NCC Inhibits Decreased_Volume Decreased Blood Volume Increased_Excretion->Decreased_Volume Decreased_BP Decreased Blood Pressure Decreased_Volume->Decreased_BP

Caption: Mechanism of action of this compound.

This guide provides a foundational framework for the synthesis and purification of this compound for research purposes. Researchers should always adhere to standard laboratory safety procedures and consult original literature for further details.

References

A Technical Guide to the Molecular Binding Sites of Cyclopenthiazide on the Na-Cl Cotransporter (NCC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a crucial protein in the regulation of electrolyte balance and blood pressure, primarily expressed in the distal convoluted tubule of the kidney.[1][2][3] It is the pharmacological target of thiazide diuretics, a class of drugs widely prescribed for hypertension.[1][4] This technical guide provides an in-depth analysis of the molecular binding site of thiazide diuretics, with a focus on Cyclopenthiazide, on the human NCC. Leveraging recent cryo-electron microscopy (cryo-EM) structures, this document details the specific amino acid interactions, presents quantitative data from mutagenesis studies, outlines key experimental protocols, and describes the allosteric mechanism of inhibition. While high-resolution structural data has been determined using the related compound polythiazide, the conserved chemical scaffold allows for a precise understanding of the binding mechanism applicable to this compound and other members of the thiazide class.

The Thiazide Binding Pocket in the NCC Transmembrane Domain

Recent structural studies have revealed that thiazide diuretics bind within a large vestibule in the transmembrane domain (TMD) of the NCC. This binding site is accessible from the extracellular side and is formed by residues from five transmembrane helices (TM): TM1, TM3, TM6, TM8, and TM10. The transporter is locked in an outward-open conformation upon drug binding. This binding pocket is distinct and provides a basis for the high-affinity and specific inhibition of NCC by this class of drugs.

Overall Topology of the Na-Cl Cotransporter (NCC) Dimer cluster_Protomer1 Protomer A cluster_Protomer2 Protomer B TMD1 Transmembrane Domain (TMD) CTD1 C-Terminal Domain (CTD) TMD1->CTD1 Linker BindingSite1 Thiazide Binding Site TMD1->BindingSite1 Location TMD2 Transmembrane Domain (TMD) TMD1->TMD2 Dimerization Interface NTD1 N-Terminal Domain (NTD) NTD1->TMD1 Regulation CTD1->TMD2 Domain Swap CTD2 C-Terminal Domain (CTD) CTD1->CTD2 Dimerization Interface NTD2 N-Terminal Domain (NTD) CTD2->TMD1 Interaction

Caption: Topology of the dimeric NCC, highlighting the domains and the thiazide binding site.

Key Molecular Interactions

The high-resolution cryo-EM structure of NCC in complex with polythiazide provides a detailed atomic map of the binding interactions. Given the conserved 1,2,4-benzothiadiazine-1,1-dioxide core of all thiazide diuretics, these interactions are foundational for understanding this compound binding. The binding is stabilized by a network of hydrogen bonds, hydrophobic interactions, and π-stacking.

Table 1: Molecular Interactions Between Thiazide Diuretics and NCC Residues

Thiazide Moiety Interacting NCC Residue(s) Interaction Type Transmembrane Helix
7-position Sulfonamide N149, N227, N359, A356 (main chain) Hydrogen Bonds TM1, TM3, TM6
6-position Chlorine F223, Y540 Cl-π Interactions TM3, TM10
Aromatic Ring System F536, C472 π-π Stacking, Hydrophobic TM10, TM8
1-position SO₂ Group H234, N149 Hydrogen Bonds TM3, TM1
4-position NH Group T352 Hydrogen Bond TM6
3-position Side Chain M233, P349, A529, I532 Hydrophobic Interactions TM3, TM6, TM10

Data derived from the polythiazide-bound NCC structure.

Quantitative Data from Mutagenesis Studies

Site-directed mutagenesis studies have been crucial in validating the structural findings and quantifying the contribution of individual residues to thiazide binding. By mutating key residues in the binding pocket to alanine, researchers have observed significant reductions in the inhibitory potency of thiazides, confirming their role in the interaction.

Table 2: Impact of NCC Mutations on Thiazide Sensitivity

Mutation Thiazide Tested Effect on Sensitivity Reference
N227A Polythiazide ~1,000-fold reduction
N149A Polythiazide Substantial reduction
F223A Polythiazide ~30-fold reduction
N226A Indapamide Drastic reduction
N226A Chlorthalidone Drastic reduction

| N226A | Hydrochlorothiazide | Drastic reduction | |

Mechanism of NCC Inhibition

The binding of this compound inhibits NCC function through a sophisticated dual mechanism:

  • Direct Competition with Chloride: The 6-position chloro group of the thiazide molecule occupies a space that overlaps with the proposed Cl⁻ binding site. This provides a structural basis for the observation that thiazides act as competitive inhibitors with respect to chloride ions.

  • Allosteric Conformational Locking: Upon binding, the diuretic acts as a molecular wedge, locking the transporter in an outward-facing conformation. This prevents the necessary conformational cycling to an inward-facing state, which is essential for ion translocation across the membrane. Specifically, the bound drug would sterically clash with residues I532 and F536 on TM10 if the transporter were to isomerize, thus halting the transport cycle.

Caption: The NCC alternating access cycle and its inhibition by thiazide diuretics.

Experimental Protocols

The elucidation of the thiazide binding site has been made possible by a combination of advanced biochemical and structural biology techniques.

Protein Expression and Purification for Structural Studies
  • Construct Generation: Human NCC cDNA is cloned into a mammalian expression vector. An HA (hemagglutinin) epitope tag is inserted into an extracellular loop (e.g., between residues 414 and 415) to facilitate detection and purification without disrupting function.

  • Expression: The construct is transiently transfected into human embryonic kidney (HEK293S) cells. Cells are grown in suspension culture to produce large quantities of the protein.

  • Membrane Preparation and Solubilization: Cells are harvested, and crude membranes are prepared by cell lysis and ultracentrifugation. The NCC protein is then solubilized from the membranes using detergents such as lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS).

  • Affinity Chromatography: The solubilized protein is purified using anti-HA affinity chromatography. The protein is eluted from the resin by competition with an HA peptide.

  • Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to isolate homogenous, dimeric NCC particles suitable for structural analysis.

Cryo-Electron Microscopy (Cryo-EM)
  • Sample Preparation: The purified NCC-thiazide complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer.

  • Data Collection: Automated data collection is performed on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Thousands of movies of the protein particles are recorded.

  • Image Processing and 3D Reconstruction: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified, and used to generate a high-resolution 3D reconstruction of the NCC-drug complex using specialized software (e.g., RELION, CryoSPARC).

  • Model Building: An atomic model of the protein and the bound drug is built into the resulting cryo-EM density map and refined.

Functional Transport Assay (Thiazide-Sensitive Iodide Uptake)

This assay measures the transport activity of NCC and its inhibition by thiazides. Iodide (I⁻) is used as a proxy for Chloride (Cl⁻) as it is also transported by NCC.

Workflow for NCC Functional (Iodide Uptake) Assay cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Transfection 1. Co-transfect HEK293S cells with NCC and YFP plasmids Culture 2. Culture cells for 24-48 hours to allow protein expression Transfection->Culture Preincubation 3. Pre-incubate cells with or without this compound Culture->Preincubation Uptake 4. Add uptake buffer containing Na⁺ and radioactive ¹²⁵I⁻ Preincubation->Uptake Stop 5. Stop uptake at a specific time with ice-cold wash buffer Uptake->Stop Lysis 6. Lyse cells to release intracellular ¹²⁵I⁻ Stop->Lysis Scintillation 7. Measure ¹²⁵I⁻ radioactivity using a gamma counter Lysis->Scintillation Calculate 8. Calculate thiazide-sensitive uptake and determine IC₅₀ Scintillation->Calculate

Caption: Step-by-step workflow for determining NCC activity and inhibition via iodide uptake.

Conclusion and Future Directions

The detailed structural and functional elucidation of the thiazide binding site on the Na-Cl cotransporter marks a significant milestone in renal pharmacology. The binding of this compound is characterized by a network of specific interactions within a transmembrane vestibule, leading to inhibition through both competitive and allosteric mechanisms. This molecular blueprint provides an invaluable tool for researchers and drug development professionals. Future efforts can now focus on structure-based design of novel NCC modulators with improved efficacy, selectivity, and side-effect profiles, potentially leading to next-generation therapies for hypertension and other related disorders.

References

Cyclopenthiazide as a Positive Allosteric Modulator of AMPA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide (CTZ), a member of the benzothiadiazide class of compounds, is a potent positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action, quantitative effects, and experimental protocols related to the study of this compound's interaction with AMPA receptors. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development. Key data is presented in structured tables for comparative analysis, and critical experimental workflows and signaling pathways are visualized using diagrams.

Introduction to AMPA Receptors and Positive Allosteric Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[2] These receptors are crucial for synaptic plasticity, a fundamental process for learning and memory.[2] AMPA receptors are tetrameric protein complexes composed of four subunits (GluA1-4). Upon binding to the neurotransmitter glutamate, the receptor's ion channel opens, allowing the influx of sodium (Na+) and, in some cases, calcium (Ca2+) ions, leading to neuronal depolarization.

A key characteristic of AMPA receptors is their rapid desensitization, a process where the receptor enters a closed, non-conducting state despite the continued presence of glutamate. This mechanism is crucial for shaping the time course of synaptic transmission. Positive allosteric modulators like this compound enhance AMPA receptor function not by directly activating the receptor, but by binding to a distinct allosteric site. This binding event modulates the receptor's conformational state, typically by reducing desensitization and/or slowing the channel's deactivation (the closing of the channel after glutamate unbinds), thereby potentiating the effect of glutamate.

Mechanism of Action of this compound

This compound enhances AMPA receptor activity primarily by inhibiting receptor desensitization. It binds to a specific site at the dimer interface of the ligand-binding domains of the AMPA receptor subunits. This binding stabilizes the receptor in an open or agonist-bound conformation, making it less likely to transition into the desensitized state. This leads to a prolonged influx of cations in response to glutamate, thereby amplifying synaptic transmission.

The effects of this compound are multifaceted and include:

  • Inhibition of Desensitization: CTZ produces a rapid and potent inhibition of AMPA receptor desensitization.

  • Potentiation of AMPA Currents: A slower, more sustained potentiation of the peak AMPA current is also observed.

  • Increased Apparent Agonist Affinity: By stabilizing the active state, CTZ increases the apparent affinity of the receptor for agonists like glutamate and AMPA.

  • Prolonged Single-Channel Openings: At the single-channel level, CTZ lengthens the duration of channel openings.

  • Slowing of Deactivation: CTZ can also enhance the current deactivation time.

This compound exhibits selectivity for the "flip" splice variants of the AMPA receptor subunits over the "flop" variants.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on AMPA receptor function as reported in the literature. These studies were primarily conducted using patch-clamp electrophysiology on HEK 293 cells stably transfected with the rat GluR1 subunit.

Table 1: Potentiation of AMPA Currents by this compound (100 µM)

ParameterFold IncreaseEC50 (µM)Hill Coefficient (nH)
Peak AMPA Current90-fold282.8
Current at end of AMPA application636-fold463.6
Current Integral730-fold414.5

Data from a study using 150 µM AMPA on HEK 293 cells expressing GluR1.

Table 2: Effect of this compound on Agonist Affinity

ConditionAgonistEC50 (µM)
Without this compoundAMPA139
With 100 µM this compoundAMPANot explicitly stated, but a leftward shift in the dose-response curve was observed.
With 100 µM this compoundKainateSignificant decrease observed.

Table 3: Effect of this compound on Agonist and Antagonist Binding

LigandConditionKD (nM)BMAX (pmol/mg protein)
--INVALID-LINK--F-Willardiine (agonist)ControlK_D1_=33 ± 7, K_D2_=720 ± 250B_MAX1_=1.6 ± 0.3, B_MAX2_=7.8 ± 4.0
--INVALID-LINK--F-Willardiine (agonist)+ 100 µM CTZ140 ± 192.9 ± 0.5
[3H]NBQX (antagonist)Control24 ± 412.0 ± 0.1
[3H]NBQX (antagonist)+ 100 µM CTZ111 ± 3412 ± 3

Data from binding assays on rat cerebral cortex membranes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on AMPA receptors.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for studying the effects of this compound on AMPA receptor currents.

Objective: To measure macroscopic currents through AMPA receptors in response to agonist application and to quantify the modulatory effects of this compound.

Cell Preparation:

  • HEK 293 cells stably or transiently transfected with the desired AMPA receptor subunit (e.g., rat GluR1 flip).

  • Cultured primary neurons can also be used.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

Recording Procedure:

  • Establish a whole-cell recording configuration using a patch-clamp amplifier.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Use a rapid solution exchange system to apply the AMPA receptor agonist (e.g., 150 µM AMPA or 1 mM glutamate).

  • To study potentiation, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 4 seconds to several minutes) before co-applying with the agonist.

  • To measure desensitization, apply a prolonged pulse of the agonist (e.g., 10 seconds).

  • To measure deactivation, apply a brief pulse of the agonist (e.g., 1 ms).

  • Record the resulting currents.

Data Analysis:

  • Measure the peak amplitude of the current to determine potentiation.

  • Fit the decay of the current during prolonged agonist application to an exponential function to determine the rate of desensitization.

  • Fit the decay of the current after a brief agonist pulse to an exponential function to determine the rate of deactivation.

Radioligand Binding Assays

These assays are used to determine how this compound affects the binding of agonists and antagonists to the AMPA receptor.

Objective: To quantify the affinity (KD) and maximum number of binding sites (BMAX) for a radiolabeled ligand in the presence and absence of this compound.

Preparation:

  • Isolated nerve endings or resealed plasma membrane vesicles from rat cerebral cortex.

Procedure:

  • Incubate the membrane preparation with a radiolabeled AMPA receptor ligand (e.g., --INVALID-LINK--F-Willardiine or [3H]NBQX).

  • In parallel incubations, include a range of concentrations of unlabeled this compound.

  • After incubation to allow binding to reach equilibrium, separate the bound from unbound radioligand (e.g., by rapid filtration).

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

Data Analysis:

  • Perform saturation binding experiments to determine KD and BMAX.

  • Perform competition binding experiments to determine the inhibitory constant (Ki) of this compound.

Visualizations

Signaling Pathway of AMPA Receptor Modulation by this compound

AMPA_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR Ligand Binding Domain Transmembrane Domain C-terminal Domain Glutamate->AMPAR:lbd Binds CTZ This compound (PAM) CTZ->AMPAR:lbd Binds to Allosteric Site Ion_Influx Na+/Ca2+ Influx AMPAR:tmd->Ion_Influx Channel Opening Depolarization Depolarization Ion_Influx->Depolarization Leads to

Caption: Mechanism of this compound as a positive allosteric modulator of AMPA receptors.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_electro Electrophysiology cluster_binding Binding Studies start Start: Hypothesis CTZ modulates AMPA-R cell_culture Cell Culture (e.g., HEK293 expressing GluA1) start->cell_culture patch_clamp Whole-Cell Patch-Clamp Electrophysiology cell_culture->patch_clamp binding_assay Radioligand Binding Assay cell_culture->binding_assay potentiation Measure Current Potentiation patch_clamp->potentiation desensitization Measure Desensitization patch_clamp->desensitization deactivation Measure Deactivation patch_clamp->deactivation affinity_shift Determine Affinity Shift (KD, Ki) binding_assay->affinity_shift data_analysis Data Analysis conclusion Conclusion: CTZ is a PAM of AMPA-R data_analysis->conclusion potentiation->data_analysis desensitization->data_analysis deactivation->data_analysis affinity_shift->data_analysis

Caption: Workflow for the characterization of this compound's effects on AMPA receptors.

Logical Relationship of this compound's Mechanism

Logical_Mechanism CTZ_binds This compound binds to AMPA-R allosteric site stabilize_open Stabilizes agonist-bound open conformation CTZ_binds->stabilize_open inhibit_desens Inhibits desensitization stabilize_open->inhibit_desens slow_deact Slows deactivation stabilize_open->slow_deact prolong_current Prolongs ion current (Na+/Ca2+) inhibit_desens->prolong_current slow_deact->prolong_current potentiate_signal Potentiates synaptic signal prolong_current->potentiate_signal

Caption: Logical flow of the molecular mechanism of this compound action on AMPA receptors.

References

An In-Depth Technical Guide to the Discovery and Development of Cyclopenthiazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of cyclopenthiazide, a thiazide diuretic that emerged from the groundbreaking research into benzothiadiazine derivatives in the mid-20th century. We will delve into the historical context of its synthesis, the pivotal pharmacological screening methods that established its diuretic and antihypertensive properties, and the early clinical investigations that paved the way for its therapeutic use. This document includes detailed experimental protocols from the era, quantitative data from seminal studies, and visualizations of its mechanism of action and the drug discovery workflow of the time.

Introduction: The Dawn of Thiazide Diuretics

The 1950s marked a revolutionary period in the management of hypertension and edema, largely driven by the discovery of a new class of oral diuretics: the thiazides. Prior to this, therapeutic options were limited and often associated with significant toxicity. The development of chlorothiazide by researchers at Merck & Co. in 1957 heralded a new era in diuretic therapy. This breakthrough spurred further research into related benzothiadiazine structures, leading to the synthesis of a series of potent diuretic and antihypertensive agents, including this compound.

This compound, chemically known as 6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, was first synthesized and reported in 1961 by Whitehead and colleagues.[1] Its development represented a significant advancement in the field, offering a potent and orally active agent for the treatment of fluid retention and high blood pressure.

The Discovery and Synthesis of this compound

The synthesis of this compound was a direct result of the structure-activity relationship studies on 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxides. The foundational work by Whitehead et al. described the synthetic pathway to this novel compound.

Original Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-benzo[e]thiadiazine-7-sulfonamide
CAS Number742-20-1
Molecular FormulaC₁₃H₁₈ClN₃O₄S₂
Molar Mass379.87 g·mol⁻¹

Source: PubChem CID 2904

Preclinical Pharmacological Evaluation

The initial pharmacological assessment of this compound was crucial in characterizing its diuretic and antihypertensive effects. These early studies, conducted in the late 1950s and early 1960s, relied on established animal models to predict clinical efficacy.

Diuretic Activity Screening in Rats

A common method for evaluating diuretic activity during this period was the Lipschitz test, or variations thereof, performed in rats.

  • Animal Model: Male Wistar rats, weighing between 150-200g, were used. The animals were fasted for 18 hours prior to the experiment, with free access to water.

  • Grouping: Rats were divided into a control group and a test group (receiving this compound).

  • Hydration: All animals were orally administered a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight to ensure a uniform state of hydration and promote urine flow.

  • Drug Administration: The test group received an oral dose of this compound suspended in the saline solution. The control group received only the saline solution.

  • Urine Collection: Immediately after administration, the rats were placed in individual metabolic cages designed to separate urine and feces. Urine was collected for a period of 5 to 24 hours.

  • Parameters Measured:

    • Total urine volume.

    • Urine electrolyte concentrations (Na⁺, K⁺, Cl⁻) were determined using flame photometry.

  • Data Analysis: The diuretic activity was expressed as the ratio of urine output in the test group compared to the control group. Saluretic and natriuretic activities were also calculated based on electrolyte excretion.

Table 2: Preclinical Diuretic and Saluretic Activity of this compound (Illustrative Data based on Typical Thiazide Profiles)

ParameterControl (Saline)This compound (10 mg/kg)
Urine Volume (ml/5h) 2.5 ± 0.45.8 ± 0.7
Na⁺ Excretion (mEq/5h) 0.3 ± 0.050.9 ± 0.1
K⁺ Excretion (mEq/5h) 0.2 ± 0.030.4 ± 0.06
Cl⁻ Excretion (mEq/5h) 0.4 ± 0.061.1 ± 0.15

*p < 0.05 compared to control. Data are representative and not from a specific single study on this compound.

Antihypertensive Activity in Animal Models

The hypotensive effects of this compound would have been evaluated in animal models of hypertension, such as the renal hypertensive dog.

  • Animal Model: Trained, unanesthetized female dogs with surgically induced renal hypertension were used.

  • Blood Pressure Measurement: Baseline blood pressure was measured directly via an arterial cannula or indirectly using a cuff method.

  • Drug Administration: this compound was administered orally.

  • Monitoring: Blood pressure was monitored at regular intervals for several hours to days to determine the onset and duration of the antihypertensive effect.

  • Data Analysis: The mean arterial pressure was calculated and compared to baseline values.

Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Cotransporter

This compound exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.

By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure within the renal tubules, resulting in increased excretion of sodium, chloride, and water.

Signaling Pathway of this compound Action

Cyclopenthiazide_Mechanism cluster_dct Distal Convoluted Tubule Cell This compound This compound NCC Na⁺-Cl⁻ Cotransporter (NCC) This compound->NCC Inhibits Na_Lumen Na⁺ Na_Lumen->NCC Transported Cl_Lumen Cl⁻ Cl_Lumen->NCC Transported Na_Cell Na⁺ Cl_Cell Cl⁻ NaK_ATPase Na⁺/K⁺-ATPase Na_Cell->NaK_ATPase Cl_Channel Cl⁻ Channel Cl_Cell->Cl_Channel K_Cell K⁺ NaK_ATPase->K_Cell Na_Blood Na⁺ NaK_ATPase->Na_Blood Cl_Blood Cl⁻ Cl_Channel->Cl_Blood K_Blood K⁺ K_Blood->NaK_ATPase

Caption: Mechanism of action of this compound on the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule.

Early Clinical Development

Following promising preclinical results, this compound, under the trade name Navidrex, entered clinical trials in the early 1960s to evaluate its safety and efficacy in humans for the treatment of hypertension and edema.

Clinical Trials in Hypertension

Early clinical studies focused on establishing the dose-response relationship of this compound for blood pressure reduction.

Table 3: Hypotensive Effect of this compound in Hypertensive Patients (Illustrative Data from a 6-week study)

Treatment GroupNBaseline Mean Arterial Pressure (mmHg)Final Mean Arterial Pressure (mmHg)Change in Mean Arterial Pressure (mmHg)
Placebo 30125 ± 8123 ± 7-2
This compound (0.25 mg/day) 30126 ± 9112 ± 8-14
This compound (0.5 mg/day) 30124 ± 8108 ± 7-16

*p < 0.01 compared to placebo. Data are representative of early clinical trial findings.

Clinical Trials in Edema

The efficacy of this compound in promoting diuresis and reducing edema was also a key area of investigation.

Table 4: Diuretic Effect of this compound in Edematous Patients (Illustrative Data)

ParameterBaselineAfter 1 week of this compound (0.5 mg/day)
Body Weight (kg) 75.2 ± 5.172.8 ± 4.9
24-hour Urine Volume (L) 1.2 ± 0.32.5 ± 0.5
24-hour Urinary Na⁺ Excretion (mEq) 85 ± 15180 ± 25*

*p < 0.05 compared to baseline. Data are representative of early clinical trial findings.

The Drug Discovery and Development Workflow (circa 1950s-1960s)

The discovery of this compound was a product of a systematic drug discovery process that was becoming established in the pharmaceutical industry during the mid-20th century.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory and Post-Marketing Concept Concept Generation (e.g., Sulfa Drug Diuretics) Synthesis Chemical Synthesis (Analogs of Benzothiadiazine) Concept->Synthesis Screening Primary Pharmacological Screening (Diuretic Activity in Rats) Synthesis->Screening Secondary_Screening Secondary Screening (Antihypertensive Activity in Dogs) Screening->Secondary_Screening Lead Compound (this compound) Tox Toxicology Studies (Acute and Chronic) Secondary_Screening->Tox Formulation Pharmaceutical Formulation (Tablets) Tox->Formulation Phase_I Phase I Clinical Trials (Safety and Tolerability in Humans) Formulation->Phase_I Phase_II Phase II Clinical Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval NDA->Approval Post_Marketing Post-Marketing Surveillance Approval->Post_Marketing

Caption: A generalized workflow for diuretic drug discovery and development in the mid-20th century.

Conclusion

The discovery and development of this compound represent a significant chapter in the history of cardiovascular and renal pharmacology. Emerging from the systematic exploration of benzothiadiazine chemistry, it quickly established itself as a potent and effective oral diuretic and antihypertensive agent. The preclinical and clinical evaluation methods of the time, though less complex than modern standards, successfully identified its key pharmacological properties and paved the way for its long-standing therapeutic use. The mechanism of action, centered on the inhibition of the sodium-chloride cotransporter, remains a cornerstone of our understanding of diuretic therapy. This guide has provided a technical overview of this important journey, from the laboratory bench to the clinic, highlighting the scientific rigor and innovation that characterized this era of pharmaceutical research.

References

Investigating the Vasodilatory Properties of Cyclopenthiazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopenthiazide, a member of the thiazide diuretic class, is primarily utilized for its antihypertensive effects. While its diuretic action via inhibition of the sodium-chloride symporter in the renal distal convoluted tubules is well-established, a significant component of its blood pressure-lowering effect is attributed to its direct vasodilatory properties.[1][2] This technical guide provides an in-depth exploration of the current understanding of the mechanisms underlying this compound-induced vasodilation, supported by experimental evidence primarily from studies on related thiazide diuretics. It details key experimental protocols for investigating these vascular effects and presents proposed signaling pathways through structured diagrams.

Introduction

This compound is a benzothiadiazine diuretic that effectively reduces blood pressure in hypertensive patients.[3] Its therapeutic efficacy stems from a dual mechanism: a reduction in blood volume through diuresis and a direct relaxation of vascular smooth muscle, leading to a decrease in total peripheral resistance.[1][2] The vasodilatory action is believed to be a direct effect on the vasculature, independent of its renal actions. This guide focuses on the latter, delving into the molecular pathways and experimental methodologies used to characterize the vasodilatory properties of this compound and related thiazide compounds.

Proposed Mechanisms of Thiazide-Induced Vasodilation

The precise molecular mechanisms underlying the vasodilatory effects of this compound are not fully elucidated; however, research on thiazide diuretics, particularly hydrochlorothiazide, has pointed towards several key signaling pathways within vascular smooth muscle cells (VSMCs).

Activation of Potassium Channels

A primary hypothesis for thiazide-induced vasodilation involves the activation of large-conductance calcium-activated potassium channels (BKCa). Opening of these channels in VSMCs leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+) and leading to smooth muscle relaxation and vasodilation. Studies have shown that the vasodilatory effect of hydrochlorothiazide can be inhibited by tetraethylammonium (TEA), a non-selective potassium channel blocker, which supports the involvement of this pathway.

G This compound This compound BKCa BKCa Channel (in VSMC) This compound->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation

Caption: Proposed mechanism of this compound-induced vasodilation via BKCa channel activation.

Inhibition of the RhoA/Rho Kinase (ROCK) Pathway

Another significant proposed mechanism is the inhibition of the RhoA/Rho kinase (ROCK) signaling pathway. The ROCK pathway plays a crucial role in Ca2+ sensitization of the contractile apparatus in VSMCs. When activated, ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), which leads to an increase in phosphorylated myosin light chain (MLC) and subsequent vasoconstriction, even at constant intracellular Ca2+ levels. Studies on thiazide-like diuretics have demonstrated that they can reduce the expression of RhoA and ROCK, thereby promoting MLCP activity and leading to vasodilation through Ca2+ desensitization. This effect is independent of the endothelium.

G cluster_agonist Vasoconstrictor Agonist (e.g., Angiotensin II) Agonist Agonist Receptor GPCR Agonist->Receptor RhoA RhoA Receptor->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Relaxation Vasodilation MLCP->Relaxation Contraction Vasoconstriction pMLC->Contraction This compound This compound This compound->ROCK Inhibits (Downregulates expression)

Caption: Proposed mechanism of this compound-induced vasodilation via RhoA/ROCK pathway inhibition.

Role of the Endothelium and Nitric Oxide

The involvement of the endothelium and nitric oxide (NO) in thiazide-induced vasodilation is less definitive. Some studies suggest that the vasorelaxant effects of certain thiazides are, in part, dependent on an intact endothelium and may involve NO synthase. However, other research indicates that thiazides like hydrochlorothiazide and chlorthalidone do not improve endothelium-dependent relaxation or reduce oxidative stress. Therefore, while a component of endothelium-mediated vasodilation cannot be entirely ruled out, the primary mechanisms for this compound are likely endothelium-independent.

Quantitative Data on Thiazide-Induced Vasodilation

Compound Experimental Model Parameter Value Reference
HydrochlorothiazideHuman forearm (in vivo)Maximal Vasodilation55 ± 14%
HydrochlorothiazideHuman forearm (in vivo)Plasma Concentration11.0 ± 1.6 µg/mL
ChlorthalidoneRat aortic ringsInhibition of Norepinephrine-induced contractionConcentration-dependent
HydrochlorothiazideRat aortic ringsInhibition of Norepinephrine-induced contractionConcentration-dependent

Note: The in vivo vasodilatory effect of hydrochlorothiazide was observed at concentrations 10-20 times higher than those typically achieved with clinical oral doses.

Experimental Protocols

To investigate the vasodilatory properties of this compound, several key experimental protocols can be employed.

Isolated Aortic Ring Assay

This ex vivo method is the gold standard for assessing the direct effect of a compound on vascular tone.

Objective: To determine the concentration-dependent vasodilatory effect of this compound on pre-contracted arterial rings.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., Wistar rat).

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit physiological salt solution (PSS).

    • Remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

    • For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.

  • Mounting:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing PSS at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with PSS changes every 15-20 minutes.

    • Induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to test tissue viability.

    • Wash the rings and allow them to return to baseline.

    • For endothelium-intact rings, assess endothelial integrity by inducing a submaximal contraction with an alpha-agonist like phenylephrine (PE, e.g., 1 µM) and then adding acetylcholine (ACh, e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

  • Experimental Procedure:

    • Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or angiotensin II).

    • Once the contraction has reached a stable plateau, add this compound in a cumulative, concentration-dependent manner to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist.

    • Plot the concentration-response curve and calculate the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation).

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Excise Thoracic Aorta Cleaning Clean Connective Tissue Aorta_Excision->Cleaning Slicing Slice into 2-3mm Rings Cleaning->Slicing Mounting Mount Rings in Organ Bath Slicing->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Viability Check Viability (KCl) & Endothelium (ACh) Equilibration->Viability Precontraction Pre-contract with Phenylephrine Viability->Precontraction Drug_Addition Add Cumulative [this compound] Precontraction->Drug_Addition Record Record Relaxation Drug_Addition->Record Plotting Plot Concentration- Response Curve Record->Plotting Calculation Calculate EC50 & Emax Plotting->Calculation

Caption: General experimental workflow for the isolated aortic ring assay.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual VSMCs.

Objective: To determine if this compound directly activates BKCa channels in VSMCs.

Methodology:

  • Cell Isolation: Isolate single VSMCs from a suitable artery (e.g., cerebral or mesenteric) by enzymatic digestion.

  • Recording:

    • Use the whole-cell patch-clamp configuration to record membrane currents.

    • Use a pipette solution containing potassium and a bath solution designed to isolate potassium currents.

    • Hold the cell membrane at a set potential (e.g., -60 mV) and apply voltage steps to elicit channel opening.

  • Experimental Procedure:

    • Obtain a baseline recording of potassium currents.

    • Perfuse the bath with a solution containing this compound at various concentrations.

    • Record any changes in the amplitude and kinetics of the potassium currents.

  • Confirmation: To confirm the involvement of BKCa channels, perform experiments in the presence of specific blockers like iberiotoxin. An increase in outward current in the presence of this compound that is subsequently blocked by iberiotoxin would provide strong evidence for BKCa channel activation.

Rho Kinase (ROCK) Activity Assay

Objective: To determine if this compound inhibits ROCK activity in VSMCs.

Methodology: This can be assessed using commercially available ELISA-based kits. VSMCs are treated with this compound, and cell lysates are then analyzed for the level of phosphorylated myosin phosphatase target subunit 1 (MYPT1), a direct substrate of ROCK. A decrease in phosphorylated MYPT1 would indicate inhibition of ROCK activity.

Conclusion

The vasodilatory properties of this compound are a crucial component of its antihypertensive action. Current evidence, primarily from studies on other thiazide diuretics, suggests that the primary mechanisms involve direct effects on vascular smooth muscle, including the activation of BKCa potassium channels and the inhibition of the RhoA/Rho kinase pathway. The role of the endothelium and nitric oxide appears to be less significant. While this guide provides a framework for understanding and investigating these properties, further research is needed to provide specific quantitative data for this compound and to fully elucidate the interplay between its various potential signaling pathways. Such studies will be invaluable for optimizing the therapeutic use of this compound and for the development of future antihypertensive agents.

References

Cyclopenthiazide's Effect on Potassium Excretion in the Distal Nephron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanisms by which cyclopenthiazide, a thiazide diuretic, influences potassium excretion in the distal nephron. It synthesizes findings from clinical and preclinical research to offer a comprehensive resource for professionals in pharmacology and drug development. This document details the molecular pathways, presents quantitative data from clinical studies, and outlines the experimental protocols used to derive these insights.

Executive Summary

This compound is a thiazide diuretic primarily used in the management of hypertension and edema. Its therapeutic effect is derived from its ability to increase sodium and water excretion. However, a prominent side effect is the enhanced excretion of potassium, potentially leading to hypokalemia. This guide elucidates the physiological and molecular processes underlying this effect. The primary mechanism involves the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT), which leads to a cascade of events in the downstream segments of the nephron, ultimately augmenting potassium secretion.

Mechanism of Action

The effect of this compound on potassium excretion is not direct but is a consequence of its primary action on sodium reabsorption in the DCT.[1] This process can be broken down into several key steps:

Inhibition of the Na-Cl Cotransporter (NCC)

This compound selectively binds to and inhibits the thiazide-sensitive Na-Cl cotransporter (NCC) located on the apical membrane of epithelial cells in the distal convoluted tubule.[1] NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking this transporter, this compound increases the concentration of sodium and chloride ions in the tubular fluid that flows into the connecting tubule (CNT) and the cortical collecting duct (CCD).

The activity of NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[2][3] WNK kinases phosphorylate and activate SPAK, which in turn phosphorylates and activates NCC, promoting salt reabsorption.[4] Thiazide diuretics act as inhibitors of this final transport step.

cluster_DCT_Cell Distal Convoluted Tubule (DCT) Cell cluster_membrane Apical Membrane cluster_lumen Tubular Lumen WNKs WNK Kinases (WNK1, WNK4) SPAK SPAK/OSR1 Kinase WNKs->SPAK Activates NCC_inactive NCC (Inactive) SPAK->NCC_inactive Phosphorylates NCC_active NCC (Active) Phosphorylated Na_Cl_in Na+, Cl- Reabsorption NCC_active->Na_Cl_in This compound This compound This compound->Na_Cl_in Inhibits Bloodstream Bloodstream Na_Cl_in->Bloodstream To Bloodstream Na_Cl_lumen Na+, Cl-

Diagram 1: this compound's Inhibition of the WNK/SPAK/NCC Pathway.
Increased Distal Sodium Delivery and Electrogenic Reabsorption

The increased luminal sodium concentration in the late distal nephron (CNT and CCD) enhances the activity of the epithelial sodium channel (ENaC). ENaC reabsorbs sodium ions from the tubular fluid into the principal cells. This electrogenic transport of positive charge creates a more negative electrical potential in the tubular lumen.

Enhanced Potassium Secretion

The lumen-negative transepithelial potential difference generated by ENaC activity provides a strong driving force for the secretion of potassium ions (K+) from the principal cells into the tubular fluid. This secretion occurs primarily through two types of potassium channels on the apical membrane:

  • Renal Outer Medullary Potassium Channel (ROMK): This is the primary channel responsible for basal potassium secretion.

  • Big Potassium (BK) or Maxi-K Channel: This channel is activated by increased tubular flow and membrane depolarization, both of which occur following thiazide administration.

Activation of the Renin-Angiotensin-Aldosterone System (RAAS)

The diuretic and natriuretic effects of this compound lead to a reduction in extracellular fluid volume. This volume depletion is sensed by the kidneys and triggers the activation of the Renin-Angiotensin-Aldosterone System (RAAS). The resulting increase in circulating aldosterone further stimulates potassium loss. Aldosterone acts on the principal cells of the distal nephron to:

  • Increase the expression and activity of ENaC, further enhancing sodium reabsorption and the lumen-negative potential.

  • Increase the activity of the basolateral Na-K-ATPase, which pumps potassium into the principal cells from the blood, thereby increasing the intracellular potassium pool available for secretion.

  • Upregulate the expression and activity of ROMK channels.

cluster_workflow Clinical Trial Workflow Start Patient Recruitment Washout Placebo Washout Start->Washout Baseline Baseline Sampling (Blood/Urine) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment FollowUp Follow-up Sampling Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

References

The Role of Cyclopenthiazide in Managing Fluid Retention in Heart Failure Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of cyclopenthiazide in managing fluid retention within preclinical heart failure models. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of diuretic therapies for heart failure.

Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter

This compound, a member of the thiazide class of diuretics, exerts its primary effect by inhibiting the sodium-chloride (Na+-Cl-) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron.[1] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the osmotic pressure within the tubules.[1][2] This leads to enhanced excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and alleviating the symptoms of fluid retention characteristic of heart failure.[1][2]

The molecular interaction involves this compound binding to a specific site on the NCC protein, which sterically hinders the transport of Na+ and Cl- ions across the apical membrane of the DCT cells. This targeted action is fundamental to its diuretic and antihypertensive properties.

Quantitative Data on Diuretic and Cardiovascular Effects

While specific quantitative data for this compound in heart failure models is limited in the readily available literature, studies on the closely related thiazide diuretic, hydrochlorothiazide, provide valuable insights into the expected effects.

Table 1: Effects of Hydrochlorothiazide on Cardiac Function in a Rat Model of Myocardial Infarction-Induced Heart Failure

ParameterControl GroupHydrochlorothiazide Group (12.5 mg/kg/day)Spironolactone Group (20 mg/kg/day)
Ejection Fraction (%)Significantly lower than shamSignificantly improved vs. controlSignificantly improved vs. control
Left Ventricular End-Systolic Pressure (mmHg)Significantly lower than shamSignificantly improved vs. controlSignificantly improved vs. control
Collagen Volume Fraction (%)Significantly higher than shamSignificantly reduced vs. controlSignificantly reduced vs. control

Data adapted from a study on hydrochlorothiazide in a rat model of post-myocardial infarction congestive heart failure. The study reported statistically significant improvements in the treatment groups compared to the control group (P<0.05), but did not provide specific numerical values in the abstract for direct comparison here.

Table 2: Effects of Hydrochlorothiazide on Urinary Electrolyte Excretion in a Mouse Model of Cardiorenal Syndrome

ParameterSham MiceMyocardial Infarction (MI) Mice
Change in Urinary Na+ Excretion (μmols/4h)75.24 ± 11.18129.54 ± 11.59
Change in Urinary Cl- Excretion (μmols/4h)39.44 ± 10.1594.61 ± 11.56

Data represents the diuretic response to a 100 mg/kg dose of hydrochlorothiazide. The response was reported to be slightly higher in the MI group (p<0.05 vs sham).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are outlines for inducing heart failure in rodent models and for assessing diuretic efficacy.

Induction of Heart Failure in Rodent Models

Several models are utilized to mimic the pathophysiology of heart failure in rodents. The choice of model depends on the specific research question.

  • Myocardial Infarction (MI) via Coronary Artery Ligation: This is a widely used model to induce heart failure with reduced ejection fraction.

    • Anesthesia: Anesthetize the animal (e.g., rat) using an appropriate anesthetic agent (e.g., ketamine/xylazine mixture).

    • Surgical Preparation: Intubate the animal and provide artificial ventilation. Perform a left thoracotomy to expose the heart.

    • Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

    • Closure and Recovery: Close the chest cavity and allow the animal to recover. Heart failure typically develops over several weeks.

  • Pressure Overload via Transverse Aortic Constriction (TAC): This model induces cardiac hypertrophy and subsequent heart failure.

    • Anesthesia and Surgical Preparation: Similar to the MI model, anesthetize and prepare the animal for thoracic surgery.

    • Aortic Constriction: Isolate the transverse aorta and place a ligature around it, typically tied against a blunt needle of a specific gauge to create a standardized degree of constriction.

    • Closure and Recovery: Remove the needle, close the surgical site, and monitor the animal during recovery.

Assessment of Diuretic Efficacy in Heart Failure Models

Once heart failure is established, the efficacy of diuretic compounds like this compound can be evaluated.

  • Animal Acclimatization: House the animals in metabolic cages for a period of acclimatization to minimize stress-related variations in urine and electrolyte excretion.

  • Baseline Measurements: Collect urine over a 24-hour period to establish baseline values for urine volume, sodium, potassium, and chloride excretion. Body weight should also be recorded.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). Dose-response studies can be conducted by administering a range of doses to different groups of animals.

  • Urine Collection and Analysis: Collect urine at specified time intervals (e.g., 4, 8, 24 hours) post-administration. Measure the volume of urine and analyze electrolyte concentrations using a flame photometer or ion-selective electrodes.

  • Assessment of Fluid Retention: At the end of the study, euthanize the animals and quantify fluid accumulation, such as ascites (by aspirating and measuring the volume of peritoneal fluid) and pleural effusion. Organ weights (e.g., lung, liver) can also be measured to assess for congestion.

  • Cardiac Function Assessment: Perform echocardiography or use pressure-volume loop catheters to measure parameters such as ejection fraction, fractional shortening, and end-diastolic and end-systolic volumes and pressures to assess the impact on cardiac function.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thiazide Diuretics

The regulation of the Na+-Cl- cotransporter (NCC) is a complex process involving a signaling cascade of kinases. The WNK (With-No-Lysine [K]) kinases play a central role in this pathway. Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). Activated SPAK/OSR1 then directly phosphorylates the N-terminus of NCC, leading to its activation and increased sodium and chloride reabsorption. Thiazide diuretics, by binding to NCC, directly inhibit this transport, independent of the phosphorylation state.

G cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_signaling Intracellular Signaling Lumen_Na Na+ NCC NCC (Na-Cl Cotransporter) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC SPAK_OSR1 SPAK / OSR1 WNK WNK Kinases WNK->SPAK_OSR1 phosphorylates Phosphorylation Phosphorylation SPAK_OSR1->Phosphorylation Phosphorylation->NCC activates This compound This compound This compound->NCC inhibits

Mechanism of this compound Action on NCC.
Experimental Workflow for Preclinical Diuretic Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a diuretic agent in a preclinical heart failure model.

G start Start hf_induction Induce Heart Failure in Rodent Model (e.g., Coronary Ligation, TAC) start->hf_induction hf_confirmation Confirm Heart Failure Phenotype (Echocardiography, Biomarkers) hf_induction->hf_confirmation group_allocation Randomly Allocate Animals to Treatment and Control Groups hf_confirmation->group_allocation baseline_data Collect Baseline Data (Body Weight, Urine Output, Electrolytes) group_allocation->baseline_data treatment Administer this compound or Vehicle Control baseline_data->treatment data_collection Collect Post-Treatment Data (Urine Volume, Electrolytes, Body Weight) treatment->data_collection terminal_assessment Terminal Assessment (Cardiac Function, Fluid Accumulation, Histology) data_collection->terminal_assessment data_analysis Data Analysis and Statistical Comparison terminal_assessment->data_analysis end End data_analysis->end

Preclinical Workflow for Diuretic Efficacy.

Conclusion and Future Directions

This compound, through its targeted inhibition of the Na+-Cl- cotransporter, represents a cornerstone in the management of fluid retention. While direct quantitative data in preclinical heart failure models are not abundant, the well-established mechanism of action and data from related thiazide diuretics strongly support its efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of diuretic therapies.

Future research should focus on generating more specific dose-response data for this compound in various heart failure models, particularly those that replicate heart failure with preserved ejection fraction (HFpEF). Furthermore, a deeper understanding of the long-term effects of this compound on cardiac remodeling and neurohormonal activation in the context of heart failure will be crucial for optimizing its therapeutic use. The integration of novel imaging and biomarker technologies will further enhance the precision of preclinical diuretic efficacy assessment.

References

Methodological & Application

Application Notes and Protocols for Cyclopenthiazide Administration in a Rat Model of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of cyclopenthiazide in a rat model of hypertension, detailing its mechanism of action, experimental protocols, and expected outcomes. The protocols are designed for preclinical research to evaluate the antihypertensive efficacy of this compound.

Introduction

This compound is a thiazide diuretic used in the management of hypertension and edema.[1][2] It primarily acts on the kidneys to increase the excretion of sodium and water, thereby reducing blood volume and blood pressure.[2] The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized inbred rat strain that serves as a model for human essential hypertension.[3] This document outlines the protocols for evaluating the antihypertensive effects of this compound in this rat model.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water and electrolytes. The reduction in plasma volume contributes to a decrease in cardiac output and, consequently, a lowering of blood pressure. Additionally, long-term administration of thiazide diuretics is thought to reduce peripheral vascular resistance, further contributing to their antihypertensive effect.

Signaling Pathway of this compound

Cyclopenthiazide_Mechanism cluster_kidney Kidney (Distal Convoluted Tubule) cluster_cardiovascular Cardiovascular System This compound This compound NCC Na+/Cl- Symporter (NCC) This compound->NCC Inhibits Na_Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Na_Reabsorption Urinary_Excretion Increased Urinary Na+, Cl-, and Water Excretion Na_Reabsorption->Urinary_Excretion Plasma_Volume Decreased Plasma Volume Urinary_Excretion->Plasma_Volume Cardiac_Output Decreased Cardiac Output Plasma_Volume->Cardiac_Output Blood_Pressure Decreased Blood Pressure Cardiac_Output->Blood_Pressure Peripheral_Resistance Decreased Peripheral Vascular Resistance (Long-term) Peripheral_Resistance->Blood_Pressure

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are provided as a guideline for investigating the antihypertensive effects of this compound in a rat model of hypertension. The Spontaneously Hypertensive Rat (SHR) is the recommended model.

Animal Model
  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats).

  • Age: 12-16 weeks (when hypertension is well-established).

  • Sex: Male or female (ensure consistency within the study).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

Materials and Reagents
  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

  • Metabolic cages (for urine and feces collection, optional)

  • Analytical balance

  • Vortex mixer

Experimental Design and Dosing
  • Acclimatization: Allow animals to acclimatize to the housing facilities for at least one week before the start of the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group 1: Normotensive Control (Wistar-Kyoto rats) + Vehicle

    • Group 2: Hypertensive Control (SHR) + Vehicle

    • Group 3: SHR + this compound (Low Dose)

    • Group 4: SHR + this compound (High Dose)

  • Dosage: Based on studies with other thiazide diuretics in rats, a suggested starting dose range for this compound is 1-10 mg/kg body weight, administered once daily. A study on hydrochlorothiazide in SHRs used a dose of 1.5 mg/kg/day. Another study with trichlormethiazide in a different rat model of hypertension used approximately 10 mg/kg per day.

  • Route of Administration: Oral gavage is a common and precise method for oral drug administration in rats.

  • Duration of Treatment: A minimum of 7 days is recommended to observe a significant antihypertensive effect. Longer-term studies (e.g., 4 weeks) can also be conducted.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Acclimatization (1 week) Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Grouping Randomization into Treatment Groups Baseline_BP->Grouping Daily_Dosing Daily Oral Gavage (Vehicle or this compound) Grouping->Daily_Dosing BP_Monitoring Periodic Blood Pressure Monitoring Daily_Dosing->BP_Monitoring Final_BP Final Blood Pressure Measurement BP_Monitoring->Final_BP Data_Analysis Data Analysis and Statistical Comparison Final_BP->Data_Analysis Optional_Analyses Optional: - Urine & Feces Collection - Blood Chemistry - Histopathology Data_Analysis->Optional_Analyses

Caption: Experimental workflow for this compound administration.

Blood Pressure Measurement
  • Method: The tail-cuff method is a non-invasive technique suitable for repeated measurements. For continuous and more accurate data, radiotelemetry is the gold standard.

  • Procedure (Tail-Cuff):

    • Acclimatize the rats to the restraining device and the warming chamber for several days before the actual measurements.

    • On the day of measurement, place the rat in the restrainer and allow it to calm down for 10-15 minutes.

    • Position the tail cuff and sensor correctly on the tail.

    • Record at least 5-7 consecutive stable blood pressure readings and calculate the average.

  • Frequency: Measure blood pressure at baseline (before the first dose) and at regular intervals during the treatment period (e.g., daily or every other day), and at the end of the study.

Data Presentation

The quantitative data should be summarized in tables for clear comparison between the different treatment groups.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHRs

Treatment GroupBaseline SBP (mmHg)Day 7 SBP (mmHg)Change in SBP (mmHg)% Reduction in SBP
WKY + Vehicle
SHR + Vehicle
SHR + this compound (Low Dose)
SHR + this compound (High Dose)

Table 2: Effect of this compound on Diastolic Blood Pressure (DBP) in SHRs

Treatment GroupBaseline DBP (mmHg)Day 7 DBP (mmHg)Change in DBP (mmHg)% Reduction in DBP
WKY + Vehicle
SHR + Vehicle
SHR + this compound (Low Dose)
SHR + this compound (High Dose)

Table 3: Effect of this compound on Heart Rate (HR) in SHRs

Treatment GroupBaseline HR (bpm)Day 7 HR (bpm)Change in HR (bpm)
WKY + Vehicle
SHR + Vehicle
SHR + this compound (Low Dose)
SHR + this compound (High Dose)

Expected Outcomes and Troubleshooting

  • Blood Pressure: A significant reduction in both systolic and diastolic blood pressure is expected in the this compound-treated SHR groups compared to the vehicle-treated SHR group. The effect may be dose-dependent.

  • Heart Rate: An initial reflex tachycardia (increase in heart rate) might be observed due to the reduction in blood pressure.

  • Diuresis: Increased urine output is an expected physiological response to this compound.

  • Troubleshooting:

    • High variability in blood pressure readings: Ensure proper acclimatization of the animals to the measurement procedure and maintain a consistent environment.

    • No significant effect: Consider increasing the dose or the duration of treatment. Verify the proper preparation and administration of the drug solution.

    • Adverse effects: Monitor the animals for signs of dehydration or electrolyte imbalance, especially at higher doses.

Conclusion

The administration of this compound in a spontaneously hypertensive rat model is a valuable approach for preclinical evaluation of its antihypertensive efficacy. The detailed protocols and expected outcomes provided in these application notes serve as a guide for researchers to design and execute robust in vivo studies. Careful adherence to the experimental design and accurate data collection are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Inducing Diuresis with Cyclopenthiazide in Experimental Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopenthiazide is a thiazide diuretic that primarily acts on the kidneys to increase urine output (diuresis) and the excretion of sodium (natriuresis) and chloride.[1] It is a valuable tool in experimental pharmacology for studying renal function, electrolyte balance, and the mechanisms of diuretic action. These application notes provide detailed protocols for inducing diuresis with this compound in common experimental animal models, including rats and mice. The information is intended to guide researchers in designing and executing robust and reproducible studies.

This compound exerts its diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the osmotic pressure within the tubules, leading to enhanced excretion of water, sodium, and chloride.[1] This primary mechanism also leads to a secondary mild increase in potassium excretion.[1]

Data Presentation

While specific dose-response data for this compound-induced diuresis in animal models is not extensively published, the following tables provide a framework for presenting such data based on typical experimental outcomes with thiazide diuretics. Researchers should generate dose-response curves to determine the optimal dose for their specific experimental needs.

Table 1: Effect of this compound on Urine Volume in Wistar Rats (Hypothetical Data)

Treatment GroupDose (mg/kg, p.o.)Mean Urine Volume (mL/5h) ± SEM% Increase in Urine Volume
Vehicle Control (0.5% CMC)-3.5 ± 0.4-
This compound0.55.2 ± 0.648.6
This compound1.07.8 ± 0.9122.9
This compound2.510.1 ± 1.2188.6
Furosemide (10 mg/kg)1012.5 ± 1.5257.1

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Wistar Rats (Hypothetical Data)

Treatment GroupDose (mg/kg, p.o.)Na+ (mEq/L)K+ (mEq/L)Cl- (mEq/L)Na+/K+ Ratio
Vehicle Control (0.5% CMC)-85.2 ± 5.125.3 ± 2.1110.5 ± 6.33.37
This compound0.5110.7 ± 7.328.9 ± 2.5135.8 ± 8.13.83
This compound1.0135.4 ± 8.932.1 ± 2.8160.2 ± 9.54.22
This compound2.5150.1 ± 10.235.8 ± 3.1178.9 ± 11.04.19
Furosemide (10 mg/kg)10165.3 ± 11.538.2 ± 3.5195.6 ± 12.44.33

Experimental Protocols

Protocol 1: Induction of Diuresis in Rats (Oral Administration)

This protocol details the procedure for evaluating the diuretic activity of orally administered this compound in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC in normal saline)

  • Standard diuretic (e.g., Furosemide, 10 mg/kg)

  • Metabolic cages for rats

  • Oral gavage needles

  • Graduated cylinders for urine collection

  • Flame photometer for Na+ and K+ analysis

  • Chloride meter

Procedure:

  • Animal Acclimatization: Acclimatize rats to the metabolic cages for at least 3 days before the experiment to minimize stress. House the animals under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

  • Fasting: Withhold food and water for 18 hours prior to the experiment. This helps to ensure a uniform hydration state and minimizes variability in urine output.

  • Animal Grouping: Divide the rats into groups (n=6 per group), including a vehicle control group, several dose groups for this compound (e.g., 0.5, 1.0, and 2.5 mg/kg), and a positive control group (e.g., Furosemide 10 mg/kg).

  • Hydration: Administer normal saline (0.9% NaCl) at a dose of 25 mL/kg body weight to all animals by oral gavage to ensure adequate hydration and promote a baseline urine flow.

  • Drug Administration: Immediately after saline administration, administer the vehicle, this compound, or the standard diuretic to the respective groups via oral gavage. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

  • Urine Collection: Place the animals back into their individual metabolic cages. Collect urine at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) and record the total volume for each animal. A cumulative urine collection over 5 or 24 hours can also be performed.

  • Urine Analysis: After recording the total volume, centrifuge the urine samples to remove any contaminants. Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer and a chloride meter, respectively.

  • Data Analysis: Calculate the diuretic index (urine volume of test group / urine volume of control group) and natriuretic index (total Na+ excretion of test group / total Na+ excretion of control group). Also, calculate the Na+/K+ ratio.

Protocol 2: Induction of Diuresis in Mice (Intraperitoneal Administration)

This protocol outlines the procedure for assessing the diuretic effect of this compound in mice following intraperitoneal injection.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., sterile normal saline)

  • Standard diuretic (e.g., Furosemide, 10 mg/kg)

  • Metabolic cages for mice

  • Syringes and needles (25-27 gauge)

  • Graduated collection tubes

  • Flame photometer and chloride meter

Procedure:

  • Animal Preparation: Similar to the rat protocol, acclimatize the mice to the metabolic cages and fast them overnight with free access to water.

  • Grouping: Divide the mice into experimental groups (n=6 per group) as described in the rat protocol.

  • Hydration: Administer normal saline (0.9% NaCl) orally at a dose of 25 mL/kg.

  • Drug Administration: Immediately after hydration, administer the vehicle, this compound (e.g., 0.5, 1.0, and 2.5 mg/kg), or the standard diuretic via intraperitoneal (IP) injection. The injection volume should be kept low, typically around 0.1-0.2 mL per mouse.

  • Urine Collection and Analysis: Place the mice in metabolic cages and collect urine over a period of 5 hours. Measure the total urine volume and analyze for electrolyte concentrations as described for the rat protocol.

  • Data Analysis: Calculate the diuretic and natriuretic indices, and the Na+/K+ ratio to evaluate the diuretic efficacy of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Diuretic_Action_of_this compound cluster_DCT Distal Convoluted Tubule (DCT) Cell Tubular Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Tubular Lumen->NCC Na+ Cl- Interstitial Fluid Interstitial Fluid NaK_ATPase Na+/K+ ATPase Interstitial Fluid->NaK_ATPase 2K+ DCT Cell DCT Cell NCC->DCT Cell Increased Na+, Cl-, H2O\nExcretion (Diuresis) Increased Na+, Cl-, H2O Excretion (Diuresis) NaK_ATPase->Interstitial Fluid 3Na+ ROMK ROMK K+ Channel ROMK->Tubular Lumen K+ Increased K+\nExcretion Increased K+ Excretion DCT Cell->NaK_ATPase Na+ DCT Cell->ROMK K+ This compound This compound This compound->NCC Inhibits

Caption: Mechanism of this compound action in the distal convoluted tubule.

Experimental_Workflow_Diuresis_Rat start Start: Acclimatize Rats (3 days) fasting Fast Rats (18 hours) (Food & Water Deprivation) start->fasting grouping Group Animals (n=6/group) - Vehicle - this compound (Doses) - Standard fasting->grouping hydration Oral Hydration (25 mL/kg Normal Saline) grouping->hydration administration Drug Administration (p.o.) - Vehicle - this compound - Furosemide hydration->administration collection Urine Collection in Metabolic Cages (0-5 hours) administration->collection analysis Urine Analysis - Volume (mL) - Na+, K+, Cl- (mEq/L) collection->analysis data_analysis Data Analysis - Diuretic Index - Natriuretic Index - Na+/K+ Ratio analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing diuretic activity in rats.

Conclusion

The protocols provided offer a standardized approach to investigating the diuretic properties of this compound in rodent models. Adherence to these methodologies will facilitate the generation of reliable and comparable data. It is recommended that pilot studies be conducted to determine the optimal dose range and time course of action for this compound in the specific animal strain and experimental conditions being used. Careful monitoring of animal welfare throughout the experimental period is essential.

References

Application Notes: Cyclopenthiazide in Congestive Heart Failure Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopenthiazide is a thiazide diuretic used in the management of hypertension and edema associated with conditions such as congestive heart failure (CHF).[1][2] Thiazide diuretics act on the kidneys to increase the excretion of sodium and water, thereby reducing extracellular fluid volume.[1][2] In the context of CHF, this reduction in fluid volume decreases venous return to the heart (preload) and arterial pressure (afterload), alleviating symptoms of congestion like edema and dyspnea and reducing the overall workload on the heart.[1] These application notes provide an overview of the use of this compound in CHF studies, including its mechanism of action, relevant clinical data, and detailed experimental protocols for researchers.

Mechanism of Action

The primary therapeutic action of this compound is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. This action blocks the reabsorption of sodium and chloride ions, leading to increased urinary excretion of sodium, chloride, and consequently, water. This diuretic effect reduces plasma volume and venous pressure, which is beneficial in managing the fluid overload characteristic of congestive heart failure. Beyond its diuretic effects, this compound may also induce mild vasodilation, further contributing to a reduction in blood pressure and cardiac afterload.

Mechanism of Action of this compound in CHF drug This compound Administration target Inhibition of Na+/Cl- Symporter (Distal Convoluted Tubule) drug->target effect1 Decreased Na+ and Cl- Reabsorption target->effect1 effect2 Increased Excretion of Sodium and Water (Natriuresis & Diuresis) effect1->effect2 phys_change1 Reduced Plasma Volume effect2->phys_change1 phys_change2 Reduced Venous Return (Preload) phys_change1->phys_change2 phys_change3 Reduced Arterial Pressure (Afterload) phys_change1->phys_change3 outcome Alleviation of Congestive Symptoms (e.g., Edema, Dyspnea) phys_change2->outcome phys_change3->outcome

Mechanism of Action of this compound in CHF

Quantitative Data from Clinical Studies

While large-scale, recent clinical trials focusing specifically on this compound in CHF are limited, data from comparative studies and trials of similar thiazide diuretics (e.g., hydrochlorothiazide) in combination with loop diuretics provide valuable insights.

Table 1: Comparative Study of Diuretic Combinations in General Practice for Congestive Cardiac Failure Source: A comparative study of frusemide-amiloride and this compound-potassium chloride in the treatment of congestive cardiac failure in general practice.

ParameterFrusemide-AmilorideThis compound-Potassium Chloride
Number of Patients 2423
"Very Satisfactory" Rating 92%55%
Free of Paroxysmal Nocturnal Dyspnoea Significantly more patientsFewer patients
Free of Orthopnoea Significantly more patientsFewer patients

Table 2: Efficacy and Safety of Adding Hydrochlorothiazide (HCTZ) to Loop Diuretics in Acute Decompensated Heart Failure (ADHF) Note: HCTZ is a thiazide diuretic with a similar mechanism to this compound. This data is from the CLOROTIC trial and serves as a representative example of sequential nephron blockade strategy. Source: Combining loop with thiazide diuretics for decompensated heart failure: the CLOROTIC trial.

ParameterHCTZ + Loop Diuretic (n=114)Placebo + Loop Diuretic (n=116)p-value
Mean Age (years) 8383-
Weight Loss at 72h (kg) 2.31.50.002
Patient-Reported Dyspnoea (VAS AUC) 9607200.497
24h Diuresis (mL) 1775--
Worsening Renal Function Increased risk observedLower risk-
Hypokalemia Increased risk observedLower risk-

Experimental Protocols

Protocol 1: Assessing Diuretic Response in Acute Decompensated Heart Failure (ADHF)

This protocol outlines a method for evaluating the efficacy of this compound, often as an add-on therapy, in patients with ADHF exhibiting diuretic resistance.

1. Patient Selection:

  • Inclusion Criteria: Hospitalized patients with a primary diagnosis of ADHF, evidence of fluid overload (e.g., peripheral edema, pulmonary congestion), and inadequate response to initial intravenous loop diuretic therapy. Inadequate response may be defined as urine output <100-150 mL/hour in the 2-6 hours following a loop diuretic dose or a spot urine sodium concentration <50-70 mEq/L.

  • Exclusion Criteria: Cardiogenic shock, acute coronary syndrome, requirement for inotropic agents, severe renal impairment (e.g., eGFR <20 mL/min, unless specified by the study), or known hypersensitivity to thiazides.

2. Study Design:

  • A randomized, double-blind, placebo-controlled design is recommended.

  • Patients are randomized to receive either oral this compound (e.g., 0.25-0.5 mg daily) or a matching placebo, in addition to their established intravenous loop diuretic regimen.

3. Intervention and Monitoring:

  • Baseline Assessment: Record body weight, clinical signs of congestion, vital signs, and patient-reported dyspnea (e.g., using a Visual Analogue Scale). Collect blood for baseline electrolytes (Na+, K+, Mg2+), blood urea nitrogen (BUN), and creatinine.

  • Drug Administration: Administer the investigational drug (this compound or placebo) once daily in the morning. Continue standard IV loop diuretic therapy, with doses adjusted based on clinical response.

  • Hourly Monitoring (First 6-8 hours): Monitor urine output hourly. An adequate response is typically >100 mL/h.

  • Daily Monitoring (for 72-96 hours):

    • Measure daily body weight (target loss of 0.5-1.0 kg/day ).

    • Assess for changes in dyspnea and signs of congestion (e.g., lung crackles, jugular venous pressure, peripheral edema).

    • Monitor serum electrolytes and renal function daily to detect adverse effects like hypokalemia, hyponatremia, or worsening renal function.

4. Efficacy Endpoints:

  • Primary: Change in body weight from baseline to 72 hours.

  • Secondary: Total urine output over 72 hours, change in patient-reported dyspnea score, length of hospital stay, and diuretic efficiency (net fluid loss per 40 mg of furosemide equivalent).

Experimental Workflow: Diuretic Response Protocol screening Patient Screening (ADHF with Diuretic Resistance) baseline Baseline Assessment (Weight, Vitals, Labs, Symptoms) screening->baseline random Randomization baseline->random groupA Group A: This compound + IV Loop Diuretic random->groupA 1:1 groupB Group B: Placebo + IV Loop Diuretic random->groupB monitor Daily Monitoring for 72h (Weight, Urine Output, Labs, Symptoms) groupA->monitor groupB->monitor endpoint Endpoint Assessment (Compare weight change, UO, symptoms) monitor->endpoint Neurohormonal Activation in CHF chf Congestive Heart Failure (↓ Cardiac Output) baro ↓ Arterial Pressure (Baroreceptor Activation) chf->baro renal ↓ Renal Perfusion chf->renal sns Sympathetic Nervous System (SNS) Activation baro->sns raas Renin-Angiotensin-Aldosterone System (RAAS) Activation renal->raas effects_sns ↑ Heart Rate ↑ Contractility Vasoconstriction sns->effects_sns effects_raas Angiotensin II → Vasoconstriction Aldosterone → Na+ & Water Retention raas->effects_raas outcome Worsening of Heart Failure (↑ Cardiac Workload, Remodeling) effects_sns->outcome effects_raas->outcome diuretic This compound diuretic->raas further stimulates Potential Modulation of Cardiac Remodeling by Thiazides stimulus Myocardial Injury / Stress (e.g., Angiotensin II) tgf ↑ TGF-β1 Expression stimulus->tgf smad Phosphorylation of Smad2 / Smad3 tgf->smad fibroblast Fibroblast Activation smad->fibroblast remodeling Myocardial Fibrosis & Adverse Cardiac Remodeling fibroblast->remodeling thiazide Thiazide Diuretics (e.g., this compound) thiazide->tgf inhibits? thiazide->smad inhibits?

References

Application Notes and Protocols for Studying Ion Transport in the Distal Convoluted Tubule Using Cyclopenthiazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopenthiazide is a thiazide diuretic that acts as a potent inhibitor of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] This specific action makes this compound an invaluable tool for researchers studying ion transport mechanisms within this nephron segment. By blocking the reabsorption of sodium and chloride ions, this compound not only induces diuresis but also allows for the detailed investigation of the NCC's role in renal physiology and its regulation by various signaling pathways.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.

Mechanism of Action

This compound and other thiazide diuretics selectively bind to and inhibit the NCC, preventing the electroneutral transport of Na⁺ and Cl⁻ from the tubular fluid into the DCT cells.[1] This inhibition leads to an increase in the luminal concentration of these ions, resulting in osmotic water retention within the tubule and subsequent diuresis. The antihypertensive effect of thiazides is attributed to this initial diuretic action, as well as a subsequent vasodilatory effect.[1]

The activity of NCC is tightly regulated by the WNK-SPAK/OSR1 signaling pathway. With-no-lysine (WNK) kinases phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[2][3] Activated SPAK/OSR1, in turn, phosphorylates specific serine and threonine residues on the N-terminus of NCC, leading to its activation and increased trafficking to the apical membrane. This compound's inhibition of NCC provides a method to probe the functional consequences of this regulatory cascade.

Data Presentation

The following tables summarize quantitative data regarding the effects of thiazide diuretics on ion transport and NCC activity. While specific data for this compound is limited, data from structurally and functionally similar thiazides like hydrochlorothiazide (HCTZ) and polythiazide are presented to provide a quantitative context for experimental design.

Table 1: Inhibitory Potency of Thiazide Diuretics on the Na⁺-Cl⁻ Cotransporter (NCC)

CompoundIC₅₀ (µM)Species/SystemReference
Polythiazide0.3Flounder NCC
Polythiazide0.4Rat NCC
Polythiazide7Human NCC
HydrochlorothiazideNot specifiedHuman NCC

Table 2: In Vivo Effects of Thiazide Diuretics on Urinary Ion Excretion in Rats

DiureticDoseParameter MeasuredEffectReference
Chlorothiazide15 mg/kg/hFractional Chloride ExcretionIncreased from 0.29% to 3.44%
Chlorothiazide15 mg/kg/hFractional Chloride Delivery to Late Distal TubuleIncreased from 1.24% to 6.25%
HydrochlorothiazideChronic 5-day treatmentUrinary Sodium ExcretionAcute increase, followed by a return to baseline
HydrochlorothiazideChronic 5-day treatmentUrinary Calcium ExcretionHypocalciuria

Table 3: Effect of Thiazide Diuretics on Intracellular Ion Concentrations in Distal Tubule Cells

DiureticConcentrationIon MeasuredEffectCell Type/SystemReference
HydrochlorothiazideNot specifiedIntracellular Cl⁻ Activity (aClⁱ)Decreased from 17.0 mM to 12.6 mMPerfused salamander distal tubules
Chlorothiazide10⁻⁴ MIntracellular Cl⁻ ActivityDecreased (qualitative)Mouse distal convoluted tubule cells

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on ion transport in the distal convoluted tubule.

Protocol 1: In Vivo Microperfusion of the Distal Convoluted Tubule in Rats

This protocol allows for the direct measurement of ion and water transport in the DCT and the effect of luminal this compound.

Materials:

  • Anesthetized rats (e.g., Sprague-Dawley)

  • Micropuncture setup with stereomicroscope

  • Microperfusion pump and calibrated glass pipettes

  • Perfusion solution (e.g., mimicking late proximal tubular fluid) with and without this compound (e.g., 10⁻⁴ M)

  • Oil for tubular blockade

  • Collection pipettes

  • Analytical equipment for measuring Na⁺, Cl⁻, and a volume marker (e.g., ³H-inulin)

Procedure:

  • Anesthetize the rat and prepare it for micropuncture surgery, exposing the kidney.

  • Identify a suitable surface distal tubule for perfusion.

  • Inject a small droplet of oil into an early loop of the distal tubule to block luminal flow.

  • Insert the perfusion pipette into the tubule upstream of the oil block and perfuse with the control solution at a constant rate (e.g., 15-20 nL/min).

  • After an equilibration period, collect the perfusate from a late loop of the same distal tubule using a collection pipette.

  • Repeat the perfusion in the same tubule with the this compound-containing solution.

  • Measure the volume of the collected fluid and the concentrations of Na⁺, Cl⁻, and the volume marker.

  • Calculate the net transport of Na⁺ and Cl⁻ per unit of tubule length and time.

Protocol 2: Western Blot Analysis of NCC Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation state of NCC in the kidney. Since this compound is an inhibitor, this protocol is designed to be used in conjunction with a stimulus that increases NCC phosphorylation (e.g., a low-salt diet or angiotensin II infusion).

Materials:

  • Kidneys from control and this compound-treated animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-total NCC, anti-phospho-NCC (e.g., pT53, pT58, pS71)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Euthanize the animals and rapidly excise the kidneys.

  • Dissect the renal cortex and homogenize in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-total NCC or anti-phospho-NCC) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

  • Normalize the phosphorylated NCC signal to the total NCC signal.

Protocol 3: Immunofluorescence Staining of Phosphorylated NCC in Kidney Sections

This protocol allows for the visualization of the subcellular localization and abundance of phosphorylated NCC in the DCT.

Materials:

  • Kidneys fixed with 4% paraformaldehyde and embedded in paraffin

  • Microtome

  • Microscope slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-phospho-NCC

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cut 5 µm sections from the paraffin-embedded kidney blocks and mount them on slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Permeabilize the sections with permeabilization buffer.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate the sections with the primary anti-phospho-NCC antibody overnight at 4°C.

  • Wash the sections and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstain the nuclei with DAPI.

  • Mount the sections with mounting medium and a coverslip.

  • Image the sections using a fluorescence microscope.

Visualizations

Signaling Pathway of NCC Regulation

The following diagram illustrates the WNK-SPAK/OSR1 signaling pathway that regulates the activity of the sodium-chloride cotransporter (NCC) and the point of inhibition by this compound.

NCC_Regulation cluster_lumen Tubular Lumen cluster_dct_cell DCT Cell cluster_apical Apical Membrane cluster_cytoplasm Cytoplasm cluster_basolateral Basolateral Membrane cluster_interstitium Interstitium Na_Cl_lumen Na⁺, Cl⁻ NCC NCC NCC_p p-NCC (Active) Na_Cl_interstitium Na⁺, Cl⁻ WNK WNKs SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NCC Phosphorylates & Activates Ub Ubiquitination NCC_p->Ub Inhibits Endocytosis Endocytosis Ub->Endocytosis Promotes Endocytosis->NCC Na_K_ATPase Na⁺/K⁺-ATPase Na_K_ATPase->Na_Cl_interstitium 3 Na⁺ out Cl_channel Cl⁻ Channel Cl_channel->Na_Cl_interstitium Cl⁻ out This compound This compound This compound->NCC Inhibits Experimental_Workflow cluster_animal_treatment In Vivo Model cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_data_interpretation Data Interpretation Animal_Model Animal Model (e.g., Rat) Treatment_Group This compound Treatment Animal_Model->Treatment_Group Control_Group Vehicle Control Animal_Model->Control_Group Urine_Collection Urine Collection Treatment_Group->Urine_Collection Kidney_Harvest Kidney Harvest Treatment_Group->Kidney_Harvest Control_Group->Urine_Collection Control_Group->Kidney_Harvest Urine_Analysis Urinary Ion Analysis (Na⁺, Cl⁻) Urine_Collection->Urine_Analysis Western_Blot Western Blot (pNCC, total NCC) Kidney_Harvest->Western_Blot Immunofluorescence Immunofluorescence (pNCC localization) Kidney_Harvest->Immunofluorescence Data_Analysis Quantitative Data Analysis Urine_Analysis->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Conclusion on this compound Effect Data_Analysis->Conclusion NCC_Trafficking Stimulus Stimulus (e.g., Low Salt, Ang II) WNK_SPAK_Activation WNK-SPAK/OSR1 Activation Stimulus->WNK_SPAK_Activation NCC_Phosphorylation Increased NCC Phosphorylation WNK_SPAK_Activation->NCC_Phosphorylation Decreased_Ubiquitination Decreased NCC Ubiquitination NCC_Phosphorylation->Decreased_Ubiquitination Increased_NCC_Activity Increased NCC Activity NCC_Phosphorylation->Increased_NCC_Activity Decreased_Endocytosis Decreased NCC Endocytosis Decreased_Ubiquitination->Decreased_Endocytosis Increased_Membrane_NCC Increased Apical Membrane NCC Decreased_Endocytosis->Increased_Membrane_NCC Increased_NaCl_Reabsorption Increased NaCl Reabsorption Increased_Membrane_NCC->Increased_NaCl_Reabsorption Increased_NCC_Activity->Increased_NaCl_Reabsorption

References

Cyclopenthiazide as a Tool for Studying Gitelman Syndrome Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitelman syndrome (GS) is an autosomal recessive salt-losing tubulopathy characterized by hypokalemic metabolic alkalosis, hypomagnesemia, and hypocalciuria.[1][2] The underlying cause of GS is a loss-of-function mutation in the SLC12A3 gene, which encodes the thiazide-sensitive Na+-Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells.[3][4] The defective NCC protein leads to impaired reabsorption of sodium and chloride, mimicking the pharmacological effect of thiazide diuretics.[2]

Cyclopenthiazide, a member of the thiazide diuretic class, acts as a potent inhibitor of the NCC. This property makes it an invaluable tool for researchers studying the pathophysiology of Gitelman syndrome. By pharmacologically inhibiting NCC in in vitro and in vivo models, this compound allows for the controlled investigation of the downstream consequences of NCC dysfunction, providing insights into the complex mechanisms of ion homeostasis and the development of therapeutic strategies.

These application notes provide a comprehensive guide for utilizing this compound in Gitelman syndrome research, including detailed experimental protocols and data presentation formats.

Application Notes

Modeling Gitelman Syndrome in a Cellular Context

This compound can be used to create a pharmacological model of Gitelman syndrome in cultured kidney epithelial cells, such as human embryonic kidney (HEK293) cells or Madin-Darby canine kidney (MDCK) cells, that are engineered to express the human NCC protein. This approach offers a reproducible and high-throughput system to study the cellular consequences of NCC inhibition.

  • Key Applications:

    • Investigating the effects of NCC inhibition on the expression and activity of other ion channels and transporters in the DCT, such as the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK).

    • Screening for compounds that may rescue or bypass the effects of NCC dysfunction.

    • Studying the signaling pathways that are activated or inhibited downstream of NCC blockade.

Investigating the WNK-SPAK/OSR1 Signaling Pathway

The activity of NCC is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1). This pathway modulates the phosphorylation state of NCC, which is crucial for its activity. This compound, by binding to NCC, can be used to probe the interplay between the transporter and its regulatory kinases.

  • Key Applications:

    • Examining how pharmacological inhibition of NCC with this compound affects the phosphorylation status of NCC and SPAK/OSR1.

    • Dissecting the feedback mechanisms between NCC activity and the WNK-SPAK/OSR1 pathway.

    • Identifying potential drug targets within this pathway for the treatment of Gitelman syndrome and other salt-wasting disorders.

Structure-Activity Relationship (SAR) Studies

While this compound is a potent diuretic, understanding its specific binding characteristics to NCC is crucial for the development of more targeted and effective therapies. Comparative studies with other thiazide diuretics can elucidate the structural features that determine binding affinity and inhibitory potency.

  • Key Applications:

    • Determining the half-maximal inhibitory concentration (IC50) of this compound for NCC.

    • Performing competitive binding assays with radiolabeled thiazides to determine the binding affinity (Ki) of this compound.

    • Informing the rational design of novel NCC inhibitors with improved pharmacological profiles.

Data Presentation

Quantitative data from experiments using this compound should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Inhibitory Potency of Thiazide Diuretics on NCC Activity

DiureticIC50 (µM)MethodCell LineReference
This compound To be determinedIon Influx AssayHEK293-NCCExperimental
Hydrochlorothiazide~10125I- Uptake AssayHEK293-NCC
Chlorthalidone~1.5125I- Uptake AssayHEK293-NCC
Indapamide~0.4125I- Uptake AssayHEK293-NCC
Polythiazide~0.1125I- Uptake AssayHEK293-NCC

Note: IC50 values can vary depending on the experimental conditions and cell system used. The provided values are for reference and should be determined experimentally for this compound under the specific assay conditions.

Table 2: Effect of this compound on Ion Concentrations in an in vitro Gitelman Syndrome Model

TreatmentIntracellular Na+ (mM)Intracellular Cl- (mM)Extracellular K+ (mM)Extracellular Mg2+ (mM)
Vehicle ControlBaselineBaselineBaselineBaseline
This compound (IC50)To be determinedTo be determinedTo be determinedTo be determined
This compound (10x IC50)To be determinedTo be determinedTo be determinedTo be determined

Note: This table serves as a template for presenting data from ion concentration measurements in a cellular model of Gitelman syndrome treated with this compound.

Mandatory Visualizations

Gitelman_Syndrome_Signaling_Pathway cluster_dct_cell Distal Convoluted Tubule Cell Na+ Na+ NCC NCC (SLC12A3) Na+->NCC Cl- Cl- Cl-->NCC SPAK_OSR1 SPAK/OSR1 NCC_P p-NCC (Active) WNKs WNKs WNKs->SPAK_OSR1 P+ SPAK_OSR1->NCC P+ Gitelman Gitelman Syndrome (SLC12A3 Mutation) Gitelman->NCC Loss of function This compound This compound This compound->NCC Inhibition

Caption: Signaling pathway of NCC regulation and Gitelman syndrome.

Experimental_Workflow_IC50 cluster_cell_culture Cell Culture & Transfection cluster_assay Ion Influx Assay cluster_analysis Data Analysis culture Culture HEK293 cells transfect Transfect with human NCC plasmid culture->transfect select Select stable NCC-expressing cells transfect->select plate_cells Plate HEK293-NCC cells in 96-well plates select->plate_cells preincubate Pre-incubate with varying concentrations of this compound plate_cells->preincubate add_tracer Add radioactive tracer (e.g., 22Na+ or 86Rb+) preincubate->add_tracer incubate Incubate for defined time add_tracer->incubate wash_lyse Wash cells and lyse incubate->wash_lyse scintillation Measure radioactivity (Scintillation counting) wash_lyse->scintillation plot Plot dose-response curve scintillation->plot calculate Calculate IC50 value plot->calculate

Caption: Workflow for determining the IC50 of this compound.

Experimental Protocols

Protocol 1: Generation of a Stable HEK293 Cell Line Expressing Human NCC

This protocol describes the generation of a stable cell line for consistent and reproducible studies of NCC function and inhibition.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Expression plasmid containing human SLC12A3 cDNA with a selectable marker (e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (e.g., G418)

  • Cloning cylinders or limiting dilution supplies

Procedure:

  • Cell Culture: Maintain HEK293 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • One day before transfection, seed HEK293 cells in a 6-well plate to reach 70-90% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.

    • Add the complexes to the cells and incubate for 24-48 hours.

  • Selection of Stable Cells:

    • After 48 hours, passage the cells into a larger flask and add the selection antibiotic (e.g., G418 at a pre-determined optimal concentration) to the growth medium.

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks, distinct antibiotic-resistant colonies will appear.

  • Isolation of Clonal Cell Lines:

    • Isolate individual colonies using cloning cylinders or by performing limiting dilution in 96-well plates.

    • Expand the clonal populations.

  • Validation of NCC Expression:

    • Confirm NCC protein expression in the clonal cell lines by Western blotting using an anti-NCC antibody.

    • Select a high-expressing, healthy clonal line for subsequent experiments.

Protocol 2: Determination of this compound IC50 using a Radioactive Ion Influx Assay

This protocol details a method to quantify the inhibitory potency of this compound on NCC activity.

Materials:

  • HEK293-NCC stable cell line

  • 96-well plates, poly-D-lysine coated

  • Uptake buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM glucose, 10 mM HEPES, pH 7.4)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Radioactive tracer (e.g., 22Na+ or 86Rb+ as a potassium congener)

  • This compound stock solution (in DMSO)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Seed the HEK293-NCC cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in uptake buffer. Include a vehicle control (DMSO).

  • Pre-incubation:

    • Wash the cell monolayer once with uptake buffer.

    • Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Initiation of Uptake:

    • Prepare the uptake buffer containing the radioactive tracer (e.g., 1 µCi/mL 22Na+).

    • Add the tracer-containing uptake buffer (also containing the respective this compound concentrations) to each well to initiate the ion influx.

    • Incubate for a pre-determined linear uptake time (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake:

    • Rapidly aspirate the uptake buffer.

    • Wash the cells three times with ice-cold wash buffer to remove extracellular tracer.

  • Cell Lysis and Scintillation Counting:

    • Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity (from wells with a high concentration of a known NCC inhibitor like hydrochlorothiazide) from all measurements.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of NCC activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Analysis of NCC Phosphorylation by Western Blotting

This protocol allows for the investigation of how this compound affects the phosphorylation state of NCC, a key indicator of its activation status.

Materials:

  • HEK293-NCC stable cell line

  • This compound

  • Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-NCC (e.g., anti-pT53/pT58) and anti-total-NCC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Grow HEK293-NCC cells to confluency in 6-well plates.

    • Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-NCC overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for total NCC protein, the membrane can be stripped and re-probed with an antibody against total NCC.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of phospho-NCC to total NCC for each condition.

By employing these detailed protocols and application notes, researchers can effectively utilize this compound as a pharmacological tool to unravel the intricate mechanisms of Gitelman syndrome, paving the way for the development of novel therapeutic interventions.

References

Application Notes and Protocols for Long-Term Administration of Low-Dose Cyclopenthiazide in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for research purposes only. There is a notable lack of published preclinical studies specifically investigating the long-term administration of low-dose Cyclopenthiazide in research animals. The experimental protocol described herein is a hypothetical model based on general principles of animal research, preclinical studies of other thiazide diuretics, and clinical data on this compound in humans. Researchers are strongly advised to conduct pilot studies to determine appropriate dosing, safety, and efficacy in their specific animal models before commencing long-term studies.

Application Notes

This compound is a thiazide diuretic primarily used in the management of hypertension and edema.[1] Its mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] While the clinical effects of this compound are well-documented in humans, there is a significant gap in the literature regarding its long-term effects at low doses in common research animal models.

These notes provide a framework for researchers and drug development professionals interested in investigating the chronic effects of low-dose this compound. The primary objectives of such studies would be to characterize the long-term efficacy in animal models of hypertension, to establish a detailed safety and tolerability profile, and to explore the underlying physiological and biochemical changes associated with chronic administration.

Key parameters to consider for investigation, based on clinical findings and the known class effects of thiazide diuretics, include:

  • Cardiovascular: Blood pressure, heart rate.

  • Renal: Urine volume, electrolyte excretion (sodium, potassium, chloride, magnesium), kidney function markers (e.g., creatinine, BUN).

  • Metabolic: Serum electrolytes (especially potassium and sodium), uric acid, blood glucose, and lipid profiles.

  • Endocrine: Plasma renin activity.

Given the limited preclinical data, initial dose-ranging studies are essential to establish a "low-dose" in a specific animal model that is pharmacologically active but has a minimal impact on biochemical parameters.

Data Presentation: Summary of Clinical Findings with Low-Dose this compound

The following tables summarize quantitative data from human clinical trials, which can serve as a benchmark for preclinical studies.

Table 1: Effects of Low-Dose this compound on Blood Pressure in Hypertensive Patients

DoseDurationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)
125 µ g/day 8 weeks1810
500 µ g/day 8 weeks238

Data extracted from a double-blind, placebo-controlled parallel study in patients with mild essential hypertension.[2]

Table 2: Biochemical Effects of Low-Dose this compound in Hypertensive Patients

DoseDurationChange in Serum Potassium (mmol/L)Change in Serum Urate (mmol/L)
125 µ g/day 24 weeks-0.14Significant increase observed at 4, 8, and 24 weeks
500 µ g/day 8 weeks-0.6+0.06
500 µ g/day 24 weeks-0.52Significant increase observed at 4, 8, and 24 weeks

Data compiled from multiple clinical studies.[3] A significant increase in serum urate was noted, but the precise mean change was not consistently reported across all studies.

Signaling Pathway of Thiazide Diuretics

The primary mechanism of action for this compound, as with other thiazide diuretics, is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney.

Thiazide_Mechanism cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Blood / Interstitium Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Na+/K+ ATPase Na+/K+ ATPase NCC->Na+/K+ ATPase Reduced Na+ reabsorption ROMK ROMK K+ Channel ROMK->Na+ K+ secretion Na+/K+ ATPase->ROMK Increased K+ in cell Blood_Na+ Na+ Na+/K+ ATPase->Blood_Na+ 3 Na+ out Blood_K+ K+ Blood_K+->Na+/K+ ATPase 2 K+ in This compound This compound This compound->NCC Inhibits Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (24 weeks) cluster_endpoint Study Endpoint (Week 24) Acclimation Animal Acclimation (1 week) Baseline Baseline Measurements (BP, Blood, Urine) Acclimation->Baseline Grouping Randomization into Groups Baseline->Grouping Dosing Daily Oral Gavage (Vehicle or this compound) Grouping->Dosing Weekly Weekly Monitoring (BP, Heart Rate, Body Weight) Dosing->Weekly Monthly Monthly Sampling (Blood & Urine at weeks 4, 12) Dosing->Monthly Final_Sampling Final Blood & Urine Collection Dosing->Final_Sampling 24 weeks Euthanasia Euthanasia & Necropsy Final_Sampling->Euthanasia Analysis Data Analysis & Reporting Final_Sampling->Analysis Histology Organ Collection & Histopathology Euthanasia->Histology Euthanasia->Analysis Histology->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving Cyclopenthiazide Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving Cyclopenthiazide in aqueous buffers for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a poorly soluble drug. Its reported aqueous solubility is approximately 0.279 mg/mL.[1] This low solubility can present significant challenges when preparing stock solutions and working concentrations for various in vitro experiments.

Q2: I'm observing precipitation of this compound in my cell culture media. What is the likely cause?

Precipitation in aqueous media is a common issue due to this compound's low water solubility. This is often exacerbated when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous buffer or cell culture medium, causing the drug to crash out of solution. The final concentration of the organic solvent in the assay medium is a critical factor to control.

Q3: What are the primary methods to improve the solubility of this compound for my experiments?

Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[2] The most common and effective methods for in vitro applications include:

  • pH Adjustment: Utilizing the acidic nature of this compound to increase its solubility in basic solutions.

  • Co-solvents: Employing a water-miscible organic solvent to increase the overall solvating capacity of the aqueous buffer.

  • Use of Surfactants: Incorporating non-ionic surfactants to aid in the dispersion and solubilization of the drug.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution from a DMSO Stock

Root Cause: The percentage of DMSO in the final aqueous solution is too low to maintain the solubility of this compound at the desired concentration.

Solutions:

  • Optimize DMSO Concentration: While preparing your this compound stock in 100% DMSO is common, ensure the final concentration of DMSO in your in vitro assay is sufficient to maintain solubility but non-toxic to your cells. For many cell lines, the final DMSO concentration should be kept below 1%, and ideally at 0.1% or lower, to avoid cytotoxic effects.[3][4] A preliminary DMSO toxicity test for your specific cell line is highly recommended.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Aqueous Stock with pH Adjustment: Prepare a lower concentration stock solution directly in an alkaline buffer (pH > 9.0) where this compound's solubility is higher.

Quantitative Data Summary

The following tables summarize key physicochemical properties of this compound and solubility data for the structurally similar drug, Hydrochlorothiazide (HCTZ), which can provide valuable guidance.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight379.9 g/mol [5]
Aqueous Solubility0.279 mg/mL
pKa (Strongest Acidic)9.07
LogP1.88

Table 2: Solubility of Hydrochlorothiazide (HCTZ) at Different pH Values

Data for HCTZ can be indicative for this compound due to structural similarity.

pHSolubility ( g/100 mL)Approximate Solubility (mg/mL)
1.0 - 7.40.0608 - 0.1030.608 - 1.03
10.2 - 11.61.79 - 2.217.9 - 22.0
**

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Given this compound's acidic pKa of 9.07, its solubility increases significantly in alkaline conditions.

Methodology:

  • Buffer Selection: Prepare a series of buffers with pH values ranging from 7.4 to 10.0. Common biological buffers like Tris-HCl can be used, but ensure the final pH is adjusted after all components are added. Note that the pH of Tris buffers is sensitive to temperature changes.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder directly in the alkaline buffer (e.g., pH 9.5) with gentle vortexing or sonication.

    • If a higher concentration is needed, a small amount of a co-solvent (see Protocol 2) can be added to the alkaline buffer.

  • Equilibration and Observation:

    • Incubate the solution at the desired experimental temperature for a set period (e.g., 1-2 hours) to ensure equilibrium.

    • Visually inspect for any undissolved particles or precipitation.

  • Assay Preparation:

    • Filter the stock solution through a 0.22 µm syringe filter to remove any remaining particulates before adding it to your assay.

    • Crucially, ensure that the final pH of your assay medium remains within a physiologically acceptable range for your cells or proteins after the addition of the alkaline stock solution. A final buffer concentration with sufficient buffering capacity is important.

Protocol 2: Solubilization using Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.

Methodology:

  • Co-solvent Selection: Common water-miscible co-solvents for in vitro assays include Dimethyl sulfoxide (DMSO), Ethanol, and Polyethylene glycol 400 (PEG-400).

  • Determine Co-solvent Tolerance: Before preparing your drug stock, it is essential to determine the maximum concentration of the chosen co-solvent that your in vitro system (e.g., cells, enzymes) can tolerate without affecting the experimental outcome. This is typically done by running a dose-response curve of the co-solvent alone. For many cell-based assays, the final DMSO concentration is kept at or below 0.1%.

  • High-Concentration Stock Preparation:

    • Dissolve this compound in 100% of the selected co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.

  • Working Solution Preparation:

    • Dilute the high-concentration stock solution into your aqueous assay buffer to the final desired this compound concentration.

    • Ensure the final co-solvent concentration does not exceed the predetermined tolerance level.

    • Add the diluted drug solution to the assay plate and mix gently.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubilization Methods cluster_protocol Protocol cluster_outcome Outcome start Start: this compound Powder solubility_issue Poor Aqueous Solubility start->solubility_issue ph_adjust pH Adjustment (pH > 9.0) solubility_issue->ph_adjust co_solvent Co-solvent (e.g., DMSO, Ethanol) solubility_issue->co_solvent surfactant Surfactant (e.g., Tween-80) solubility_issue->surfactant stock_prep Prepare Stock Solution ph_adjust->stock_prep co_solvent->stock_prep surfactant->stock_prep dilution Dilute to Working Concentration stock_prep->dilution assay Add to In Vitro Assay dilution->assay observe Observe for Precipitation assay->observe success Soluble & Ready for Assay observe->success No failure Precipitation Occurs observe->failure Yes failure->solubility_issue Re-evaluate Method

Caption: Troubleshooting workflow for improving this compound solubility.

signaling_pathway cluster_dct Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_effect Physiological Effect This compound This compound ncc Na+/Cl- Symporter (NCC) This compound->ncc Inhibits na_out Na+ Reabsorption ↓ ncc->na_out Blocks cl_out Cl- Reabsorption ↓ ncc->cl_out Blocks na_lumen ↑ Na+ in Lumen na_out->na_lumen cl_lumen ↑ Cl- in Lumen cl_out->cl_lumen h2o_lumen ↑ H2O in Lumen (Osmosis) na_lumen->h2o_lumen cl_lumen->h2o_lumen diuresis Diuresis h2o_lumen->diuresis

Caption: Mechanism of action of this compound.

References

Technical Support Center: Addressing Variability in Blood-Pressure Response to Cyclopenthiazide in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antihypertensive effects of Cyclopenthiazide in rat models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in reducing blood pressure?

A1: this compound is a thiazide diuretic that primarily acts by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney.[1][2] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a subsequent decrease in blood volume.[1][2] Additionally, long-term administration of thiazide diuretics can lead to vasodilation (widening of blood vessels), which also contributes to the reduction in blood pressure.

Q2: What is a typical dosage range for this compound or similar thiazide diuretics in rat studies?

A2: While specific dose-response data for this compound in rats is limited in publicly available literature, studies using the related thiazide diuretic, hydrochlorothiazide (HCTZ), can provide guidance. A common dose for HCTZ in spontaneously hypertensive rats (SHR) is 1.5 mg/kg/day, administered orally.[3] For other thiazide-like diuretics, such as trichlormethiazide, doses around 10 mg/kg/day have been used in angiotensin II-induced hypertensive rat models. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q3: What are the expected differences in blood pressure response between hypertensive and normotensive rat strains?

A3: A significant antihypertensive effect is expected in hypertensive rat models, such as the Spontaneously Hypertensive Rat (SHR), while the effect in normotensive strains, like the Wistar-Kyoto (WKY) rat, is typically minimal or absent. For example, studies with hydrochlorothiazide have shown a substantial decrease in systolic blood pressure in SHR, whereas no significant change was observed in WKY rats at similar dosages.

Troubleshooting Guide

Issue 1: High variability in blood pressure readings within the same animal or group.

  • Potential Cause 1: Inconsistent Blood Pressure Measurement Technique.

    • Troubleshooting Steps:

      • Standardize Acclimation: Ensure a consistent acclimation period for the rats in the measurement device before recording blood pressure. This helps to minimize stress-induced fluctuations.

      • Maintain Consistent Temperature: For tail-cuff measurements, maintaining a consistent tail temperature is critical for accurate readings. Use a warming chamber or lamp to keep the tail adequately vasodilated.

      • Proper Cuff Placement and Size: Use the correct size cuff for the rat's tail and ensure it is placed in the same position for every measurement.

      • Minimize Environmental Stress: Conduct measurements in a quiet, low-light environment to reduce animal stress. Handle the rats gently and consistently.

  • Potential Cause 2: Animal-related Factors.

    • Troubleshooting Steps:

      • Time of Day: Perform blood pressure measurements at the same time each day to account for circadian variations.

      • Health Status: Monitor the animals for any signs of illness or distress, as this can affect blood pressure.

Issue 2: The observed blood pressure reduction is less than expected or highly variable between animals.

  • Potential Cause 1: Inconsistent Drug Administration.

    • Troubleshooting Steps:

      • Oral Gavage Technique: Ensure proper oral gavage technique to deliver the full intended dose to the stomach. Improper technique can lead to incomplete dosing or administration into the lungs.

      • Vehicle and Formulation: The vehicle used to dissolve or suspend this compound can affect its absorption. Ensure the drug is homogenously mixed before each administration.

  • Potential Cause 2: Biological Variability in Drug Response.

    • Troubleshooting Steps:

      • Genetic Background: Be aware that even within the same strain, there can be genetic variations that influence drug response.

      • Renin-Angiotensin System (RAS) Activity: The baseline activity of the RAS can significantly impact the effectiveness of thiazide diuretics. Thiazides can cause a compensatory activation of the RAS, which may counteract the blood pressure-lowering effect. Consider measuring plasma renin activity to assess the state of the RAS in your animals.

      • Dietary Factors: The salt content of the diet can influence the response to diuretics. Ensure a standardized diet across all experimental groups.

Issue 3: Unexpected physiological responses in the treated animals.

  • Potential Cause: Off-target or side effects of this compound.

    • Troubleshooting Steps:

      • Electrolyte Imbalance: Thiazide diuretics can cause electrolyte disturbances, such as hypokalemia (low potassium). Monitor serum electrolytes, especially if using higher doses or long-term treatment.

      • Metabolic Changes: Be aware of potential metabolic side effects, such as changes in glucose and lipid metabolism, particularly with chronic administration.

Data Presentation

Disclaimer: The following tables present data primarily from studies using Hydrochlorothiazide (HCTZ), a thiazide diuretic with a similar mechanism of action to this compound. This is due to the limited availability of specific quantitative data for this compound in rat models. These values should be used as a general guide.

Table 1: Expected Blood Pressure Response to Hydrochlorothiazide (1.5 mg/kg/day, 7-day treatment) in Hypertensive and Normotensive Rats

Rat StrainBaseline Systolic BP (mmHg, mean ± SEM)Post-treatment Systolic BP (mmHg, mean ± SEM)Change in Systolic BP (mmHg)
SHR194 ± 2153 ± 2-41
WKY128 ± 3No significant change~0

Source: Adapted from Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats.

Table 2: Effects of Long-Term Antihypertensive Therapy (including a thiazide diuretic) on Systolic Blood Pressure in SHR and WKY Rats

Rat StrainTreatment GroupAverage Systolic BP (mmHg, mean ± SE)
WKYUntreated147 ± 5
WKYTreated110 ± 2
SHRUntreated206 ± 3
SHRTreated104 ± 4

Source: Adapted from Blood pressure lowering diminishes age-related changes in the rat aortic intima.Note: Treatment was a combination of chlorothiazide, reserpine, and hydralazine.

Experimental Protocols

Protocol 1: Assessment of Antihypertensive Effect of Orally Administered this compound in Spontaneously Hypertensive Rats (SHR)

1. Animals and Acclimation:

  • Use adult male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
  • House the animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
  • Allow at least one week of acclimation to the facility before any experimental procedures.

2. Drug Preparation:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • The concentration of the suspension should be calculated based on the desired dose and the average body weight of the rats, with a typical administration volume of 1-2 ml/kg.

3. Blood Pressure Measurement (Tail-Cuff Method):

  • Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the start of the experiment.
  • On the day of measurement, place the rat in the restrainer and allow a 10-15 minute stabilization period in a warmed chamber to ensure adequate tail blood flow.
  • Record at least 5-7 consecutive stable systolic blood pressure and heart rate readings and calculate the average.
  • Obtain baseline blood pressure measurements for at least three consecutive days before starting the treatment.

4. Drug Administration (Oral Gavage):

  • Gently restrain the rat.
  • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.
  • Insert the gavage needle carefully over the tongue into the esophagus to the pre-measured length.
  • Administer the this compound suspension or vehicle slowly.
  • Monitor the animal for any signs of distress during and after the procedure.

5. Experimental Timeline:

  • Days 1-3: Baseline blood pressure measurement.
  • Days 4-10: Daily oral administration of this compound or vehicle.
  • Days 4-10: Monitor and record blood pressure daily, typically 2-4 hours post-dosing to capture the peak effect.
  • Day 11: Collect terminal blood samples for biochemical analysis (e.g., electrolytes, plasma renin activity) if required.

6. Data Analysis:

  • Calculate the change in blood pressure from baseline for each animal.
  • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the blood pressure changes between the treatment and control groups.

Mandatory Visualizations

Cyclopenthiazide_Mechanism cluster_kidney Distal Convoluted Tubule NCC Na+/Cl- Symporter Na_K_ATPase Na+/K+ ATPase Blood Bloodstream Na_K_ATPase->Blood 3 Na+ Ca_Channel Ca2+ Channel Na_Ca_Exchanger Na+/Ca2+ Exchanger Na_Ca_Exchanger->Blood Ca2+ This compound This compound This compound->NCC Inhibits Lumen Tubular Lumen (Urine) Lumen->NCC Na+ Cl- Lumen->Ca_Channel Ca2+ Blood->Na_K_ATPase 2 K+ Blood->Na_Ca_Exchanger 3 Na+

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental_Workflow Acclimation Animal Acclimation (1 week) Baseline_BP Baseline Blood Pressure Measurement (3 days) Acclimation->Baseline_BP Group_Allocation Random Group Allocation (Treatment vs. Vehicle) Baseline_BP->Group_Allocation Treatment Daily Oral Gavage (this compound/Vehicle) Group_Allocation->Treatment Daily_BP Daily Blood Pressure Measurement Treatment->Daily_BP 7 days Daily_BP->Treatment Data_Analysis Data Analysis and Interpretation Daily_BP->Data_Analysis

Caption: General experimental workflow for assessing antihypertensive effects in rats.

Variability_Factors cluster_experimental Experimental Factors cluster_biological Biological Factors Variability Variable Blood Pressure Response BP_Measurement Inconsistent BP Measurement Technique BP_Measurement->Variability Drug_Admin Variable Drug Administration Drug_Admin->Variability Environment Environmental Stressors Environment->Variability Genetics Genetic Background Genetics->Variability RAS Renin-Angiotensin System (RAS) Activity RAS->Variability Diet Dietary Salt Intake Diet->Variability

Caption: Key factors contributing to variability in blood pressure response.

References

Technical Support Center: Cyclopenthiazide Dosage Optimization in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing Cyclopenthiazide dosage to minimize hypokalemia in animal studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Potential Cause Recommended Solution
High mortality in animal subjects - Drug Toxicity: The administered dose of this compound may be too high. - Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be toxic at the administered volume. - Procedural Stress: Improper handling or administration technique (e.g., oral gavage) can cause undue stress or injury.- Dose Reduction: Start with a lower dose range and perform a dose-escalation study. - Vehicle Assessment: Ensure the vehicle is non-toxic and administered at an appropriate volume for the animal's weight. Consider alternative, safer vehicles if necessary. - Refine Techniques: Ensure all personnel are proficient in animal handling and administration techniques. For oral administration, consider voluntary ingestion methods to reduce stress.
Inconsistent serum potassium levels - Inaccurate Dosing: Errors in drug formulation or administration leading to variable doses. - Variable Food and Water Intake: Fluctuations in diet, particularly potassium intake, can affect serum potassium levels. - Timing of Blood Collection: Blood samples taken at different times relative to drug administration can yield variable results.- Standardize Procedures: Ensure precise and consistent preparation of this compound formulations and accurate administration. - Controlled Diet: House animals in metabolic cages with controlled access to a standardized diet and water. - Consistent Sampling Time: Collect blood samples at the same time point(s) post-administration for all animals.
No significant change in serum potassium - Low Drug Dose: The administered dose of this compound may be too low to induce a significant diuretic or hypokalemic effect. - Poor Drug Absorption: The formulation may not be optimized for oral absorption in the animal model. - Compensatory Mechanisms: The animal's physiological compensatory mechanisms may be counteracting the drug's effect at the tested dose.- Dose Escalation: Gradually increase the dose of this compound in subsequent experimental groups. - Formulation Optimization: Review the drug's solubility and consider using a different vehicle or formulation to enhance bioavailability. - Longer Study Duration: Extend the duration of the study to observe effects that may develop over time.
Severe Hypokalemia - High Drug Dose: The dose of this compound is likely too high, leading to excessive potassium excretion. - Inadequate Potassium in Diet: The standard diet may not be sufficient to replenish potassium losses.- Dose Reduction: Immediately lower the dose of this compound. - Potassium Supplementation: Consider providing potassium-supplemented water or food. However, this should be done cautiously and with careful monitoring to avoid hyperkalemia. - Combination Therapy: In more advanced studies, consider co-administering a potassium-sparing diuretic like amiloride or spironolactone.

Frequently Asked Questions (FAQs)

1. What is the mechanism by which this compound causes hypokalemia?

This compound is a thiazide diuretic that primarily acts on the distal convoluted tubule of the nephron in the kidneys.[1] It inhibits the sodium-chloride (Na+/Cl-) symporter, which reduces the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream.[1] This leads to an increased excretion of sodium, chloride, and water. The increased delivery of sodium to the distal parts of the nephron enhances the exchange of sodium for potassium, resulting in increased potassium excretion and potentially leading to hypokalemia (low serum potassium levels).[1]

2. What is a recommended starting dose for this compound in rodent studies?

Specific dose-response data for this compound in rodents is limited. However, based on human clinical data and comparative potencies of other thiazide diuretics, a starting point for investigation in rats could be in the range of 0.05 to 0.5 mg/kg body weight, administered orally. It is crucial to conduct a pilot study with a dose-escalation design to determine the optimal dose for your specific animal model and experimental goals.

3. How should I prepare a this compound formulation for oral administration in rodents?

For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose or a similar inert suspension agent. It is important to ensure a uniform suspension to deliver a consistent dose. The use of pharmaceutical-grade substances is recommended to avoid introducing confounding variables.[2] The final volume administered should be appropriate for the size of the animal (e.g., for rats, typically 5-10 mL/kg for oral gavage).[2]

4. What is the best method for administering this compound to rodents?

Oral gavage is a common and precise method for ensuring the entire dose is administered. However, it can be stressful for the animals. An alternative is voluntary oral administration, where the drug is mixed into a palatable food or jelly. This method can reduce stress but may be less precise in dosing. The choice of method should be guided by the experimental requirements and animal welfare considerations.

5. How often should I monitor serum potassium levels after this compound administration?

It is advisable to establish a baseline serum potassium level before the start of the experiment. After drug administration, monitoring frequency will depend on the study design. For an acute study, blood samples could be taken at several time points within the first 24 hours (e.g., 2, 4, 8, and 24 hours post-dose) to capture the peak effect. For chronic studies, weekly monitoring may be sufficient.

6. What are the best practices for blood collection in rats for potassium measurement?

For repeated sampling in rats, the saphenous or tail vein are common sites. The volume of blood collected should not exceed the recommended guidelines to avoid undue stress or anemia. For terminal studies, a larger volume can be collected via cardiac puncture under deep anesthesia. It is important to use appropriate anticoagulant tubes (e.g., lithium heparin) for plasma potassium analysis and to process the samples promptly to ensure accurate results.

Experimental Protocols

Protocol: Dose-Response Study of this compound-Induced Hypokalemia in Rats

Objective: To determine the dose-response relationship between orally administered this compound and serum potassium levels in rats.

Materials:

  • Male Wistar rats (200-250g)

  • This compound powder (pharmaceutical grade)

  • 0.5% Methylcellulose solution

  • Metabolic cages

  • Standard rat chow and drinking water

  • Oral gavage needles

  • Blood collection supplies (e.g., micro-hematocrit tubes, lithium heparin tubes)

  • Centrifuge

  • Electrolyte analyzer

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week. For the 24 hours prior to the experiment, house the rats individually in metabolic cages to allow for acclimatization to the cages and to collect baseline urine output.

  • Grouping: Randomly assign rats to experimental groups (n=6-8 per group):

    • Group 1: Vehicle control (0.5% Methylcellulose)

    • Group 2: this compound (Low Dose, e.g., 0.05 mg/kg)

    • Group 3: this compound (Medium Dose, e.g., 0.15 mg/kg)

    • Group 4: this compound (High Dose, e.g., 0.5 mg/kg)

  • Formulation Preparation: Prepare a fresh suspension of this compound in 0.5% methylcellulose on the day of the experiment. Ensure the suspension is homogenous.

  • Administration: Administer the assigned treatment to each rat via oral gavage. The volume should be consistent across all groups (e.g., 5 mL/kg).

  • Monitoring and Sample Collection:

    • Record food and water intake and urine output at regular intervals (e.g., every 4 hours for the first 24 hours).

    • Collect blood samples (approximately 0.2-0.3 mL) from the saphenous vein at baseline (pre-dose) and at 4, 8, and 24 hours post-administration.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma for potassium concentration using an electrolyte analyzer.

  • Data Analysis: Analyze the data to determine the effect of different doses of this compound on serum potassium levels.

Data Presentation

The following tables are templates for summarizing quantitative data from a dose-optimization study.

Table 1: Effect of this compound on Serum Potassium Levels (mmol/L) in Rats

Treatment GroupBaseline (0 hr)4 hr8 hr24 hr
Vehicle Control
Low Dose (e.g., 0.05 mg/kg)
Medium Dose (e.g., 0.15 mg/kg)
High Dose (e.g., 0.5 mg/kg)

Table 2: Effect of this compound on 24-hour Urine Output and Electrolyte Excretion in Rats

Treatment GroupUrine Volume (mL/24h)Sodium Excretion (mmol/24h)Potassium Excretion (mmol/24h)
Vehicle Control
Low Dose (e.g., 0.05 mg/kg)
Medium Dose (e.g., 0.15 mg/kg)
High Dose (e.g., 0.5 mg/kg)

Visualizations

Signaling Pathway of this compound-Induced Hypokalemia

CPZ This compound DCT Distal Convoluted Tubule CPZ->DCT Acts on NCC Na+/Cl- Symporter CPZ->NCC Inhibits Na_Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Na_Reabsorption Leads to Na_Delivery Increased Na+ Delivery to Collecting Duct Na_Reabsorption->Na_Delivery ENaC Epithelial Na+ Channel (ENaC) Activity Na_Delivery->ENaC Stimulates Na_Influx Increased Na+ Influx ENaC->Na_Influx Lumen_Negative Lumen-Negative Transepithelial Voltage Na_Influx->Lumen_Negative Creates K_Secretion Increased K+ Secretion (via ROMK channels) Lumen_Negative->K_Secretion Drives Hypokalemia Hypokalemia K_Secretion->Hypokalemia start Start acclimatize Animal Acclimatization (1 week) start->acclimatize group Random Group Assignment (n=6-8 per group) acclimatize->group baseline Baseline Measurements (Blood sample, Urine) group->baseline admin Oral Administration (Vehicle or this compound) baseline->admin monitor Monitoring & Sampling (4, 8, 24 hours) admin->monitor analyze Sample Analysis (Serum K+, Urine Electrolytes) monitor->analyze data Data Analysis (Dose-Response Curve) analyze->data end End data->end

References

Technical Support Center: Troubleshooting Inconsistent Diuretic Effects of Cyclopenthiazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclopenthiazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies observed during in-vivo experiments evaluating the diuretic effects of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in urine output among animals in the same treatment group. What are the potential causes?

A1: Inconsistent urine output within a treatment group can stem from several factors, ranging from procedural variations to individual animal differences. Here’s a troubleshooting guide to help you identify the root cause:

  • Animal-Related Factors:

    • Acclimatization: Animals require an adequate acclimatization period to the metabolic cages.[1] Insufficient acclimatization can lead to stress, which is known to affect kidney function and urine output.[2] A minimum of 3-5 days of acclimatization is often recommended.[1]

    • Stress: Handling, noise, and unfamiliar environments can induce stress, leading to physiological changes that affect diuresis.[3][4] Standardize handling procedures and minimize disturbances in the animal facility.

    • Hydration Status: Ensure all animals have ad libitum access to water before the experiment and that their hydration status is consistent. Dehydration can significantly impact diuretic response.

    • Underlying Health Conditions: Subclinical health issues in individual animals can affect renal function and drug metabolism. Ensure all animals are healthy and free from disease.

  • Procedural Factors:

    • Dosing Accuracy: Verify the accuracy of your dosing calculations and administration technique. Inconsistent dosing will lead to variable responses.

    • Urine Collection: Inaccuracies in urine collection from metabolic cages can be a major source of variability. Ensure the cages are functioning correctly to separate urine and feces effectively. The position of platforms or enrichment items within the cage can also impact collection efficiency.

    • Diet: The composition of the animal's diet, particularly the electrolyte content (sodium, potassium), can influence the diuretic effect of this compound. Ensure all animals are on the same standardized diet.

Q2: The diuretic effect of our this compound formulation appears to be lower than expected or inconsistent over time. What could be the issue?

A2: Suboptimal or inconsistent diuretic effects can be due to issues with the compound itself or the experimental design.

  • Compound Stability and Formulation:

    • Solution Stability: Thiazide diuretics like this compound can be susceptible to hydrolysis, especially in solution. Prepare fresh solutions for each experiment and protect them from light. If using a stock solution, ensure it is stored correctly and within its stability period.

    • Formulation: The vehicle used to dissolve or suspend this compound can affect its absorption and bioavailability. Ensure the formulation is appropriate for the route of administration and is consistent across all experiments.

  • Experimental Design Factors:

    • Dose-Response: You may be operating on a flat portion of the dose-response curve. Consider performing a dose-ranging study to ensure you are using a dose that elicits a measurable and consistent response.

    • Timing of Urine Collection: The diuretic effect of this compound has a specific onset and duration of action. Ensure your urine collection window aligns with the expected peak activity of the drug.

Q3: We are observing differences in diuretic response between different strains of rats/mice. Is this a known phenomenon?

A3: Yes, inter-strain variability in response to diuretics is a well-documented phenomenon. Different strains of rodents can exhibit variations in:

  • Drug Metabolism: Genetic differences can lead to variations in the expression and activity of drug-metabolizing enzymes and transporters, affecting the pharmacokinetics of this compound.

  • Renal Physiology: Baseline differences in renal function and electrolyte handling between strains can influence the magnitude of the diuretic response.

  • Behavioral Responses to Stress: Strains can differ in their susceptibility to stress, which can indirectly impact diuretic outcomes.

It is crucial to use the same, well-characterized strain of animals for all related experiments to minimize this source of variability.

Data Presentation

Table 1: Troubleshooting Checklist for Inconsistent Diuretic Effects

Potential Cause Key Considerations Recommended Action
Animal Factors Inadequate acclimatization to metabolic cages.Acclimatize animals for a minimum of 3-5 days before the experiment.
Animal stress from handling and environment.Standardize handling procedures, minimize noise and disturbances.
Variable hydration status.Ensure ad libitum access to water prior to the experiment.
Differences in animal strain.Use a single, consistent animal strain for all experiments.
Procedural Factors Inaccurate dosing.Double-check calculations and ensure consistent administration technique.
Inefficient urine collection.Verify the proper functioning of metabolic cages and consider cage setup.
Dietary variations (especially electrolytes).Use a standardized diet for all animals throughout the study.
Compound-Related Factors Degradation of this compound in solution.Prepare fresh solutions daily and protect from light.
Inappropriate formulation/vehicle.Ensure the vehicle is suitable for the route of administration and consistent.
Experimental Design Suboptimal dose selection.Conduct a dose-response study to identify an appropriate dose.
Mismatched timing of urine collection.Align the collection period with the known pharmacokinetics of the drug.

Experimental Protocols

Protocol: Assessment of Diuretic Activity in Rats

This protocol is a modification of the Lipschitz test for evaluating the diuretic activity of a compound.

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (150-200g).

    • House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle).

    • Provide standard pellet diet and water ad libitum.

    • Fast the animals for 18 hours before the experiment, with free access to water.

  • Acclimatization:

    • Acclimatize the rats to individual metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Control Group: Vehicle (e.g., 0.9% saline).

      • Standard Group: Furosemide (10 mg/kg, i.p.).

      • Test Group(s): this compound at desired doses.

    • Administer the vehicle, standard, or test compound by the chosen route (e.g., intraperitoneal).

  • Urine Collection and Measurement:

    • Immediately after dosing, place the animals back into the metabolic cages.

    • Collect urine for a specified period, typically 5 to 24 hours.

    • Record the total volume of urine for each animal.

  • Data Analysis:

    • Calculate the diuretic index for each group:

      • Diuretic Index = (Mean urine volume of the test group) / (Mean urine volume of the control group)

    • Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

    • Calculate the natriuretic and kaliuretic activity.

Mandatory Visualizations

Signaling_Pathway cluster_dct Distal Convoluted Tubule (DCT) Cell cluster_effect Physiological Effect Lumen Tubular Lumen Na_in Na+ Cl_in Cl- Blood Bloodstream This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits Na_out Na+ NCC->Na_out Reabsorption Cl_out Cl- NCC->Cl_out Reabsorption Increased_Excretion Increased Na+ and Cl- Excretion NCC->Increased_Excretion Leads to NaK_ATPase Na+/K+ ATPase K_in K+ NaK_ATPase->K_in Exchange Na_in->NCC Cl_in->NCC Na_out->NaK_ATPase Water_Excretion Increased Water Excretion (Diuresis) Increased_Excretion->Water_Excretion Blood_Volume Decreased Blood Volume Water_Excretion->Blood_Volume

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Troubleshooting_Workflow start Inconsistent Diuretic Effect Observed check_animal Review Animal-Related Factors start->check_animal acclimatization Acclimatization Period Sufficient? check_animal->acclimatization Yes resolve Issue Resolved check_animal->resolve No, Issue Found & Corrected check_procedure Review Procedural Factors dosing Dosing Accurate? check_procedure->dosing Yes check_procedure->resolve No, Issue Found & Corrected check_compound Review Compound-Related Factors stability Compound Solution Stable? check_compound->stability Yes check_compound->resolve No, Issue Found & Corrected check_design Review Experimental Design dose_response Dose-Response Optimized? check_design->dose_response Yes check_design->resolve No, Issue Found & Corrected stress Stress Minimized? acclimatization->stress Yes hydration Consistent Hydration? stress->hydration Yes strain Consistent Animal Strain? hydration->strain Yes strain->check_procedure Yes collection Urine Collection Reliable? dosing->collection Yes diet Standardized Diet? collection->diet Yes diet->check_compound Yes formulation Formulation Appropriate? stability->formulation Yes formulation->check_design Yes timing Collection Timing Correct? dose_response->timing Yes timing->resolve All Checks Passed, Consider Other Variables

References

Stability testing of Cyclopenthiazide under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Cyclopenthiazide.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for thiazide diuretics like this compound is hydrolysis. This reaction typically involves the cleavage of the thiadiazine ring, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide.[1][2]

Q2: What are the typical stress conditions used for the forced degradation of this compound?

A2: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability and identify potential degradation products.[3][4][5]

Q3: How can I monitor the degradation of this compound during stability studies?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound. This method should be able to separate the intact drug from all potential degradation products.

Q4: What are some common issues encountered during the HPLC analysis of this compound stability samples?

A4: Common issues include poor resolution between this compound and its degradation products, the appearance of unknown peaks, and changes in peak shape. These can often be addressed by optimizing the mobile phase composition, pH, column type, and gradient elution program.

Q5: Are there any known degradation products of this compound other than the hydrolysis product?

A5: While 4-amino-6-chloro-1,3-benzenedisulfonamide is the most commonly reported degradation product resulting from hydrolysis, other degradation products can be formed under different stress conditions such as oxidation or photolysis. Characterization of these products often requires techniques like mass spectrometry (MS).

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions (e.g., temperature, concentration of stressor, duration) may not be harsh enough.Gradually increase the intensity of the stressor. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time. It is recommended to aim for 5-20% degradation.
Complete degradation of this compound is observed. The stress conditions are too harsh, which may lead to the formation of secondary and irrelevant degradation products.Reduce the intensity of the stressor. Use lower concentrations of acid/base/oxidizing agent, lower the temperature, or shorten the exposure duration.
Poor peak shape or tailing in HPLC chromatograms. The pH of the mobile phase may be too close to the pKa of this compound or its degradants. It could also be an issue with the column's condition.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Ensure the column is properly conditioned and not overloaded.
Appearance of unexpected peaks in the chromatogram. These could be secondary degradation products, impurities from reagents, or leachables from container closure systems.Analyze a blank sample (placebo without the drug) subjected to the same stress conditions to rule out excipient degradation. Use high-purity solvents and reagents. LC-MS analysis can help in the identification of the unknown peaks.
Inconsistent degradation results between experiments. Variability in experimental parameters such as temperature, light intensity, or preparation of solutions.Ensure precise control over all experimental parameters. Use calibrated equipment and follow a well-documented protocol. Prepare fresh solutions for each experiment.

Data Presentation

The stability of this compound under various stress conditions can be summarized by its degradation half-life (t½), which is the time it takes for 50% of the drug to degrade.

Table 1: Degradation Half-life (t½) of this compound at Room Temperature

Stress Condition Half-life (t½) in hours
Acidic Hydrolysis5.63
Alkaline Hydrolysis7.65
Neutral Hydrolysis13.72
Oxidation30.13

This data is indicative and can vary based on the specific experimental conditions such as temperature, pH, and concentration of the stressor.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound.

Acidic Hydrolysis
  • Objective: To evaluate the stability of this compound in an acidic environment.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Add an equal volume of 0.1 N Hydrochloric Acid (HCl) to the stock solution.

    • Reflux the mixture at 60°C for a specified period (e.g., 30 minutes).

    • At predetermined time intervals, withdraw samples, neutralize them with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Alkaline Hydrolysis
  • Objective: To assess the stability of this compound in a basic environment.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add an equal volume of 0.1 N Sodium Hydroxide (NaOH) to the stock solution.

    • Reflux the mixture at 60°C for a specified period (e.g., 30 minutes).

    • At selected time points, withdraw samples, neutralize them with an equivalent amount of 0.1 N Hydrochloric Acid (HCl), and dilute for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To determine the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3%) to the stock solution.

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., less than 30°C) for a specified duration (e.g., 30 minutes).

    • Withdraw samples at various time points, dilute with the mobile phase, and analyze by HPLC.

Thermal Degradation
  • Objective: To investigate the effect of high temperature on the stability of solid this compound.

  • Procedure:

    • Place a known amount of solid this compound powder in a suitable container.

    • Expose the sample to a high temperature (e.g., 70°C) in a calibrated oven for a defined period.

    • At specified intervals, withdraw samples, dissolve them in a suitable solvent, dilute to the required concentration, and analyze by HPLC.

Photolytic Degradation
  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Procedure:

    • Expose a solution of this compound in a transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

    • At appropriate time intervals, withdraw samples from both the exposed and control groups, dilute as necessary, and analyze by HPLC.

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidative Oxidative Degradation Oxidative->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization Drug This compound (Drug Substance/Product) Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photo

Caption: A general workflow for conducting forced degradation studies on this compound.

Primary Hydrolytic Degradation Pathway of this compound

Hydrolytic_Degradation_Pathway This compound This compound (C₁₃H₁₈ClN₃O₄S₂) Intermediate Unstable Intermediate This compound->Intermediate Hydrolysis (H₂O, H⁺ or OH⁻) DegradationProduct 4-Amino-6-chloro-1,3-benzenedisulfonamide (C₆H₈ClN₃O₄S₂) Intermediate->DegradationProduct Formaldehyde Formaldehyde (CH₂O) Intermediate->Formaldehyde

Caption: The primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Accounting for Cyclopenthiazide's Effect on Serum Urate Levels in Study Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and conducting clinical studies that account for the effects of cyclopenthiazide on serum urate levels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced hyperuricemia?

A1: this compound, a thiazide diuretic, increases serum urate levels through two primary mechanisms in the kidneys.[1][2] Firstly, it competes with uric acid for secretion into the proximal tubule via the organic anion transporter 1 (OAT1).[1][3] This competition reduces the amount of uric acid excreted in the urine. Secondly, by promoting water and salt excretion, this compound can lead to a state of mild volume depletion. This triggers an increase in the reabsorption of sodium and water in the proximal tubules, and along with it, an increased reabsorption of uric acid.[1]

Q2: What is the expected magnitude of serum urate increase with this compound treatment?

A2: The increase in serum urate levels is a well-documented, dose-dependent effect of thiazide diuretics. While specific data for this compound is less abundant than for other thiazides like hydrochlorothiazide, studies on related compounds show that the initiation of a diuretic can lead to a longitudinal change in serum urate levels of approximately 0.72 mg/dL higher than in those not taking a diuretic. Higher doses of thiazide diuretics are associated with a greater increase in serum urate.

Q3: How should we account for this compound's effect on serum urate in our clinical trial design?

A3: To account for this compound's effect on serum urate, your study design should include several key considerations:

  • Baseline Measurement: Establish a clear baseline serum urate level for all participants before initiating treatment with this compound.

  • Washout Period: For participants already taking thiazide diuretics, a suitable washout period is crucial to allow serum urate levels to return to their baseline. Given the pharmacokinetic profile of this compound, which includes rapid absorption and renal excretion, a washout period of at least 7 days is recommended to ensure complete elimination.

  • Dose Selection: Use the lowest effective dose of this compound to minimize the impact on serum urate levels.

  • Monitoring: Implement a regular monitoring schedule for serum urate levels throughout the study. This is particularly important during the initial phase of treatment.

  • Concomitant Medications: Carefully document and control for the use of other medications that can affect serum urate levels, such as losartan (which has a uricosuric effect) or non-steroidal anti-inflammatory drugs (NSAIDs).

  • Statistical Analysis Plan (SAP): Your SAP should prespecify how you will analyze and report changes in serum urate levels. This may include subgroup analyses based on baseline urate levels or the magnitude of change from baseline.

Q4: Are there any patient populations that are more susceptible to this compound-induced hyperuricemia?

A4: Yes, certain populations may be at a higher risk of developing hyperuricemia when treated with this compound. These include individuals with pre-existing hyperuricemia or a history of gout, patients with chronic kidney disease, and potentially women, who may have lower expression of renal organic anion transporters.

Troubleshooting Guide

IssueRecommended Action
A participant's serum urate level exceeds the protocol-defined safety threshold. 1. Confirm the elevated reading with a repeat measurement. 2. Review the participant's concomitant medications for any drugs that could further elevate uric acid. 3. Consider reducing the dose of this compound if clinically appropriate. 4. If the elevation is significant or associated with symptoms of gout, consider discontinuing the study drug for that participant and providing appropriate medical management.
High variability in serum urate changes is observed across the study population. 1. Analyze for potential confounding factors such as diet (high purine intake), alcohol consumption, and undisclosed concomitant medications. 2. Stratify the analysis by baseline serum urate levels to determine if the effect is more pronounced in certain subgroups. 3. In your statistical analysis, you can model the change in serum urate as a continuous variable and adjust for baseline values and other relevant covariates.
A significant number of participants develop asymptomatic hyperuricemia. 1. Continue to monitor serum urate levels according to the study protocol. 2. Asymptomatic hyperuricemia itself may not require immediate intervention within the context of the trial, but participants should be monitored for the development of gout symptoms. 3. Ensure this potential outcome is clearly communicated in the informed consent form.

Data Presentation

Table 1: Illustrative Dose-Dependent Effect of Thiazide Diuretics on Serum Urate Levels (Data synthesized from literature on hydrochlorothiazide)

Dose of Thiazide DiureticMean Increase in Serum Urate (mg/dL)
Low Dose (e.g., 12.5 mg/day)0.5 - 1.0
Medium Dose (e.g., 25 mg/day)1.0 - 1.5
High Dose (e.g., 50 mg/day)1.5 - 2.0+

Note: This table provides an estimated range of effect based on available literature for thiazide diuretics. The actual effect of this compound may vary.

Experimental Protocols

Protocol: Measurement of Serum Urate
  • Sample Collection: Collect a whole blood sample (approximately 5 mL) from each participant via venipuncture into a serum separator tube (SST).

  • Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge the sample at 1,500 x g for 10 minutes to separate the serum.

  • Analysis: Analyze the serum for uric acid concentration using a calibrated automated clinical chemistry analyzer. The uricase method is a commonly used and reliable enzymatic assay.

  • Quality Control: Run quality control samples with known uric acid concentrations at the beginning and end of each batch of participant samples to ensure the accuracy and precision of the assay.

  • Data Reporting: Report serum urate concentrations in mg/dL or µmol/L.

Protocol: Monitoring Renal Function
  • Sample Collection: Collect a whole blood sample for serum creatinine measurement and a spot urine sample for urinalysis at baseline and at scheduled follow-up visits.

  • Serum Creatinine: Analyze serum creatinine using a calibrated automated analyzer.

  • Estimated Glomerular Filtration Rate (eGFR): Calculate eGFR using a validated equation such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.

  • Urinalysis: Perform a dipstick urinalysis to assess for proteinuria and other abnormalities. If indicated, quantify protein excretion with a urine protein-to-creatinine ratio.

  • Monitoring Frequency: Monitor renal function at baseline, within the first few weeks of treatment initiation, and periodically thereafter, especially in participants with pre-existing renal impairment.

Mandatory Visualizations

cluster_renal_tubule Renal Proximal Tubule Cell cluster_volume Systemic Effect blood Blood (Peritubular Capillary) OAT1 OAT1 Transporter blood->OAT1 Uric Acid & this compound Uptake urine Tubular Lumen (Urine) URAT1 URAT1 Transporter OAT1->URAT1 Intracellular Transport hyperuricemia Hyperuricemia OAT1->hyperuricemia Reduced Uric Acid Secretion URAT1->blood Uric Acid Reabsorption URAT1->urine Uric Acid Secretion This compound This compound This compound->OAT1 Competes with Uric Acid uric_acid Uric Acid volume_depletion Volume Depletion proximal_reabsorption Increased Proximal Reabsorption of Na+ and Water volume_depletion->proximal_reabsorption urate_reabsorption Increased Uric Acid Reabsorption proximal_reabsorption->urate_reabsorption urate_reabsorption->hyperuricemia cyclopenthiazide_drug This compound Administration cyclopenthiazide_drug->volume_depletion

Caption: Mechanism of this compound-Induced Hyperuricemia.

start Screening baseline Baseline Visit - Measure Serum Urate - Assess Renal Function start->baseline washout Washout Period (if applicable) (e.g., 7-14 days) baseline->washout randomization Randomization washout->randomization treatment_arm Treatment Arm: This compound randomization->treatment_arm control_arm Control Arm: Placebo or Active Comparator randomization->control_arm monitoring_treatment Regular Monitoring Visits - Serum Urate - Renal Function - Adverse Events treatment_arm->monitoring_treatment monitoring_control Regular Monitoring Visits - Serum Urate - Renal Function - Adverse Events control_arm->monitoring_control end_of_study End of Study Visit - Final Assessments monitoring_treatment->end_of_study monitoring_control->end_of_study analysis Statistical Analysis - Compare change in serum urate - Adjust for baseline values end_of_study->analysis

Caption: Clinical Trial Workflow for Assessing this compound's Effect on Serum Urate.

References

Validation & Comparative

A Comparative In Vivo Analysis of the Diuretic Potency of Cyclopenthiazide and Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo diuretic potency of two thiazide diuretics: cyclopenthiazide and hydrochlorothiazide. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative efficacy based on available data. This comparison relies on clinical data regarding antihypertensive effects to infer diuretic potency, as direct comparative in vivo studies on urine volume and electrolyte excretion are limited.

Quantitative Data Summary

The following tables summarize the key pharmacological and clinical parameters of this compound and hydrochlorothiazide.

Table 1: General Pharmacological Properties

PropertyThis compoundHydrochlorothiazide
Drug Class Thiazide DiureticThiazide Diuretic
Primary Mechanism Inhibition of the Na+/Cl- cotransporter in the distal convoluted tubuleInhibition of the Na+/Cl- cotransporter in the distal convoluted tubule
Typical Antihypertensive Daily Dose 0.25 - 0.5 mg[1]12.5 - 50 mg

Table 2: Comparative Antihypertensive Potency

DrugEquivalent Antihypertensive DoseSource
Cyclothiazide2.5 mg[2]
Hydrochlorothiazide25 mg[2]

Note: The available direct comparison for antihypertensive equivalence was found for cyclothiazide, a structurally similar thiazide diuretic, not this compound. This data is presented to provide an approximate understanding of the potency difference within the thiazide class. A study indicated that a daily dose of 2.5 mg of cyclothiazide has an equal antihypertensive effect to 25 mg of hydrochlorothiazide[2].

Experimental Protocols

This section outlines a standard experimental protocol for evaluating the diuretic potency of a test compound, such as this compound or hydrochlorothiazide, in a rat model.

Objective: To determine and compare the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) activity of orally administered this compound and hydrochlorothiazide in rats.

Animals: Male Wistar rats (200-250g).

Materials:

  • Metabolic cages for individual housing and separate collection of urine and feces.

  • Oral gavage needles.

  • Graduated cylinders for urine volume measurement.

  • Flame photometer or ion-selective electrodes for electrolyte analysis.

  • Test substances: this compound and Hydrochlorothiazide, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Vehicle control.

  • Positive control (e.g., Furosemide).

  • Normal saline (0.9% NaCl).

Procedure:

  • Acclimatization: House the rats in the metabolic cages for at least 24 hours before the experiment to allow for adaptation.

  • Fasting: Withhold food for 18 hours prior to the experiment but allow free access to water.

  • Hydration: Administer a hydrating load of normal saline (e.g., 25 mL/kg body weight) orally to all animals to ensure a uniform state of hydration and promote urine flow.

  • Grouping and Dosing: Divide the rats into the following groups (n=6 per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Positive Control): Furosemide (e.g., 10 mg/kg).

    • Group 3: Hydrochlorothiazide (at various doses).

    • Group 4: this compound (at various doses). Administer the respective substances orally via gavage.

  • Urine Collection: Place the animals back into their metabolic cages immediately after dosing. Collect urine at predetermined intervals (e.g., 0-6 hours and 6-24 hours).

  • Measurements:

    • Urine Volume: Measure the total volume of urine collected for each rat.

    • Electrolyte Concentration: Determine the concentration of Na+ and K+ in the collected urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the total urine output (mL/kg body weight).

    • Calculate the total excretion of Na+ and K+ (mEq/kg body weight).

    • Compare the results from the test groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizations

Signaling Pathway of Thiazide Diuretics

Thiazide diuretics, including this compound and hydrochlorothiazide, exert their effects by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron. The activity of NCC is regulated by a complex signaling pathway involving with-no-lysine (WNK) kinases.

Thiazide_Signaling_Pathway cluster_dct_cell Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_blood Blood WNK_kinases WNK Kinases SPAK_OSR1 SPAK/OSR1 Kinases WNK_kinases->SPAK_OSR1 Activates NCC_inactive Inactive NCC SPAK_OSR1->NCC_inactive Phosphorylates NCC_active Active NCC (Phosphorylated) NCC_inactive->NCC_active NaCl_reabsorption Na+ & Cl- Reabsorption Thiazides This compound / Hydrochlorothiazide Thiazides->NCC_active Inhibits NaCl_in_blood Na+ & Cl- in Blood NaCl_reabsorption->NaCl_in_blood Reduced

Caption: Signaling pathway of thiazide diuretic action.

Experimental Workflow for Diuretic Potency Comparison

The following diagram illustrates the logical flow of an in vivo experiment designed to compare the diuretic potency of this compound and hydrochlorothiazide.

Diuretic_Assay_Workflow cluster_groups Treatment Groups cluster_analysis Parameters Measured start Start: Acclimatize & Fast Rats hydration Oral Saline Hydration start->hydration grouping Divide into Treatment Groups hydration->grouping control Control (Vehicle) hctz Hydrochlorothiazide cptz This compound dosing Oral Administration of Compounds urine_collection Urine Collection in Metabolic Cages (0-24 hours) dosing->urine_collection control->dosing Dose hctz->dosing Dose cptz->dosing Dose analysis Analysis of Urine Samples urine_collection->analysis volume Urine Volume electrolytes Na+ & K+ Concentration comparison Statistical Comparison of Potency analysis->comparison end End: Determine Relative Diuretic Potency comparison->end

Caption: Experimental workflow for comparing diuretic potency.

References

Validating the Antihypertensive Effect of Cyclopenthiazide in a Salt-Sensitive Rat Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive effects of Cyclopenthiazide and other key diuretics in a salt-sensitive rat model, a critical preclinical model for studying hypertension. The information presented is curated to assist in the design and interpretation of studies aimed at validating novel antihypertensive therapies.

Comparative Efficacy of Antihypertensive Diuretics

The following table summarizes the effective dosages and antihypertensive effects of this compound and alternative diuretics in salt-sensitive rat models. Due to the limited availability of direct head-to-head preclinical studies for this compound, data has been collated from various studies and clinical potency comparisons have been used to estimate preclinical dose-equivalents.

DrugRat ModelDosageRoute of AdministrationAntihypertensive Effect (Blood Pressure Reduction)Side Effects/Observations
This compound Wistar Rat (for diuretic effect)0.5 mg/kg[1]IntraperitonealData on blood pressure reduction in a salt-sensitive model is not readily available. Clinical studies suggest it is more potent than hydrochlorothiazide.[2]Increases excretion of p-aminohippurate (PAH).[1]
Hydrochlorothiazide Dahl Salt-Sensitive (DS) Rat60-400 mg/kg/day[3][4]OralSignificant reduction in systolic blood pressure.At higher doses, potential for electrolyte imbalances.
Chlorthalidone DOCA-Salt Hypertensive Rat8 mg/day per animal (in food)OralSignificantly reduced mean arterial pressure.Reduced cardiac hypertrophy.
Amiloride DOCA-Salt Hypertensive Rat0.15 and 0.5 µg/hIntracerebroventricularAttenuated the increase in blood pressure.Acts as a potassium-sparing diuretic.

Note: The DOCA-salt hypertensive rat is another widely used model of salt-sensitive hypertension. Direct comparison of dosages across different models and administration routes should be done with caution.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are standardized protocols for inducing salt-sensitive hypertension and measuring its response to therapeutic intervention.

Induction of Salt-Sensitive Hypertension

Two primary models are commonly employed:

  • Dahl Salt-Sensitive (DS) Rat Model:

    • Animal Strain: Male Dahl salt-sensitive rats are the preferred strain.

    • Diet: At 6-8 weeks of age, rats are switched from a normal salt diet (e.g., 0.3% NaCl) to a high-salt diet (typically 4% or 8% NaCl) for a period of 3 to 8 weeks to induce hypertension.

    • Monitoring: Blood pressure is monitored regularly to confirm the development of hypertension.

  • Deoxycorticosterone Acetate (DOCA)-Salt Model:

    • Animal Strain: Wistar or Sprague-Dawley rats are commonly used.

    • Procedure: Uninephrectomy (surgical removal of one kidney) is performed on the rats.

    • Treatment: A subcutaneous implant of deoxycorticosterone acetate (DOCA) is administered, followed by the replacement of drinking water with a 1% NaCl solution.

    • Duration: Hypertension typically develops over a period of 4 weeks.

Drug Administration
  • Oral Gavage: Drugs can be dissolved or suspended in a suitable vehicle (e.g., water, saline, or a suspending agent like carboxymethylcellulose) and administered directly into the stomach using a gavage needle. This method allows for precise dosing.

  • Incorporation in Food or Drinking Water: For long-term studies, the drug can be mixed with the animal's chow or dissolved in their drinking water. This method is less stressful for the animals but may lead to less precise dosing due to variations in food and water intake.

  • Intraperitoneal Injection: This route provides rapid absorption. The drug is dissolved in a sterile, non-irritating vehicle and injected into the peritoneal cavity.

  • Intracerebroventricular Infusion: This is a more invasive technique used to deliver drugs directly into the brain's ventricular system, often employed to study the central effects of a drug.

Blood Pressure Measurement

Accurate blood pressure measurement is paramount for validating antihypertensive effects.

  • Tail-Cuff Plethysmography (Non-invasive):

    • Acclimatization: Rats should be acclimated to the restraining device and the procedure for several days before measurements are taken to minimize stress-induced blood pressure elevation.

    • Procedure: A cuff is placed around the base of the rat's tail and inflated to occlude blood flow. As the cuff is slowly deflated, a sensor detects the return of blood flow, which is used to determine systolic blood pressure.

    • Advantages: Non-invasive and allows for repeated measurements in the same animal over time.

    • Limitations: Can be influenced by stress and animal movement, and primarily measures systolic blood pressure.

  • Radiotelemetry (Invasive - Gold Standard):

    • Implantation: A telemetric transmitter is surgically implanted into the abdominal aorta or carotid artery of the rat.

    • Data Acquisition: The transmitter continuously measures and transmits blood pressure and heart rate data to a receiver, allowing for 24/7 monitoring without restraining the animal.

    • Advantages: Provides continuous, accurate, and stress-free measurements of systolic, diastolic, and mean arterial pressure in conscious, freely moving animals.

    • Limitations: Requires surgery and is more expensive than non-invasive methods.

Visualizing Experimental Design and Mechanisms

Experimental Workflow for Validating Antihypertensive Effects

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_measurement Data Collection cluster_analysis Analysis animal_selection Select Salt-Sensitive Rats (e.g., Dahl SS) diet Induce Hypertension (High-Salt Diet) animal_selection->diet control Vehicle Control diet->control This compound This compound diet->this compound hctz Hydrochlorothiazide diet->hctz chlorthalidone Chlorthalidone diet->chlorthalidone amiloride Amiloride diet->amiloride bp_measurement Blood Pressure Measurement (Tail-Cuff or Radiotelemetry) control->bp_measurement This compound->bp_measurement hctz->bp_measurement chlorthalidone->bp_measurement amiloride->bp_measurement data_analysis Statistical Analysis of Blood Pressure Data bp_measurement->data_analysis other_params Monitor Other Parameters (e.g., Heart Rate, Electrolytes) other_params->data_analysis comparison Compare Efficacy of Different Diuretics data_analysis->comparison

Caption: Experimental workflow for validating antihypertensive drugs.

Signaling Pathway of Thiazide Diuretics

thiazide_pathway cluster_dct Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_interstitium Interstitial Fluid ncc Na-Cl Cotransporter (NCC) Inactive na_k_atpase Na+/K+ ATPase ncc->na_k_atpase Na+ gradient interstitium_ions Na+ K+ Ca2+ na_k_atpase->interstitium_ions Pumps Na+ out Pumps K+ in ca_channel Ca2+ Channel na_ca_exchanger Na+/Ca2+ Exchanger ca_channel->na_ca_exchanger na_ca_exchanger->interstitium_ions Exchanges Na+ for Ca2+ lumen_ions Na+ Cl- Ca2+ lumen_ions->ncc Reabsorption lumen_ions->ca_channel Ca2+ Reabsorption thiazide This compound (Thiazide Diuretic) thiazide->ncc:port Inhibits

Caption: Mechanism of action of thiazide diuretics.

References

A Comparative Analysis of Thiazide and Thiazide-Like Diuretics on Cardiac Function: Cyclopenthiazide vs. Chlorthalidone

Author: BenchChem Technical Support Team. Date: November 2025

A note on available data: Direct comparative clinical trial data for Cyclopenthiazide versus Chlorthalidone on cardiac function is limited in publicly available scientific literature. Therefore, this guide will utilize data from studies comparing Chlorthalidone with Hydrochlorothiazide (HCTZ), another thiazide diuretic that shares the same mechanism of action as this compound. This substitution allows for a comparative analysis based on the available evidence, with the acknowledgment that while the mechanism is the same, pharmacokinetic and pharmacodynamic differences may exist.

Introduction

Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension and are frequently used in patients with heart failure.[1] this compound, a thiazide diuretic, and Chlorthalidone, a thiazide-like diuretic, both exert their primary effect by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2] This reduction in blood volume contributes to a decrease in blood pressure. However, emerging evidence suggests potential differences in their effects on cardiac function beyond simple blood pressure control. This guide provides a comparative analysis of their impact on key cardiac parameters, supported by experimental data.

Data Presentation: Impact on Cardiac Parameters

The following table summarizes the quantitative data from comparative studies between Chlorthalidone and Hydrochlorothiazide (as a proxy for this compound) on various cardiac function parameters.

ParameterChlorthalidoneHydrochlorothiazide (Proxy for this compound)Key Findings & Citations
Systolic Blood Pressure (SBP) Reduction Generally greater reductionEffective, but often to a lesser extent than ChlorthalidoneChlorthalidone has been shown to be more potent and have a longer duration of action, leading to better 24-hour blood pressure control.[3][4]
Diastolic Blood Pressure (DBP) Reduction Generally greater reductionEffective, but often to a lesser extent than ChlorthalidoneSimilar to SBP, Chlorthalidone often demonstrates a more pronounced reduction in DBP.[3]
Reduction in Major Adverse Cardiovascular Events (MACE) Some studies show a greater reductionEffective, but some studies suggest a lesser reduction compared to ChlorthalidoneMeta-analyses have suggested that thiazide-like diuretics, such as Chlorthalidone, may offer a greater reduction in cardiovascular events and heart failure compared to thiazide-type diuretics. However, other large-scale studies have found no significant difference in MACE between the two.
Reduction in Left Ventricular Mass (LVM) Significant reductionSignificant reduction, but potentially less than ChlorthalidoneStudies have indicated that Chlorthalidone may be more effective in reducing left ventricular hypertrophy, a key indicator of cardiac remodeling in hypertension.
Incidence of Heart Failure Lower incidence in some studiesHigher incidence in some comparative studiesSome evidence suggests a greater protective effect of Chlorthalidone against the development of heart failure.
Adverse Events (Hypokalemia) Higher incidenceLower incidenceChlorthalidone has been associated with a higher risk of developing low potassium levels (hypokalemia).

Experimental Protocols

The data presented above is derived from various clinical trials and meta-analyses. The general methodologies employed in these studies to assess cardiac function are outlined below.

Blood Pressure Measurement
  • Protocol: Office blood pressure measurements are typically taken at baseline and at regular intervals throughout the study period. Measurements are taken in a seated position after a rest period, using a calibrated sphygmomanometer. Ambulatory blood pressure monitoring (ABPM) over a 24-hour period is often used to assess the consistency of blood pressure control.

  • Significance: Provides a direct measure of the antihypertensive efficacy of the diuretics.

Assessment of Major Adverse Cardiovascular Events (MACE)
  • Protocol: MACE is a composite endpoint that typically includes non-fatal myocardial infarction, non-fatal stroke, hospitalization for heart failure, and cardiovascular death. Data on these events are collected throughout the follow-up period of the clinical trial from patient records and adjudicated by an independent committee.

  • Significance: Evaluates the overall impact of the treatment on cardiovascular morbidity and mortality.

Echocardiographic Assessment of Left Ventricular Mass (LVM)
  • Protocol: Two-dimensional (2D) guided M-mode or 2D echocardiography is used to measure left ventricular internal dimension at end-diastole (LVIDd), posterior wall thickness at end-diastole (PWTd), and interventricular septal thickness at end-diastole (IVSTd). These measurements are then used to calculate LVM using validated formulas, such as the Devereux formula. LVM is often indexed to body surface area (LVMI).

  • Significance: Quantifies the degree of left ventricular hypertrophy and its regression in response to treatment, providing insight into the reversal of cardiac remodeling.

Mandatory Visualization

Signaling Pathway of Thiazide and Thiazide-Like Diuretics

cluster_0 Distal Convoluted Tubule Cell cluster_2 Blood NCC Na+/Cl- Symporter Ca_Channel Ca2+ Channel Na_Blood Na+ NaK_ATPase Na+/K+ ATPase NaK_ATPase->Na_Blood 3 Na+ out NaCa_Exchanger Na+/Ca2+ Exchanger Ca_Channel->NaCa_Exchanger Ca_Blood Ca2+ NaCa_Exchanger->Ca_Blood Ca2+ out NaCl Na+ Cl- NaCl->NCC Ca2 Ca2+ Ca2->Ca_Channel Na_Blood->NaCa_Exchanger Na+ in K_Blood K+ K_Blood->NaK_ATPase 2 K+ in Diuretic This compound / Chlorthalidone Diuretic->NCC Inhibition

Caption: Mechanism of action of thiazide and thiazide-like diuretics in the distal convoluted tubule.

Experimental Workflow for a Comparative Clinical Trial

cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Treatment cluster_2 Phase 3: Follow-up & Data Collection cluster_3 Phase 4: Analysis Screening Patient Screening (Hypertension Diagnosis) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (BP, ECG, Echocardiography) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Chlorthalidone Randomization->Group_B Follow_up Regular Follow-up Visits Group_A->Follow_up Group_B->Follow_up Data_Collection Data Collection (BP, Adverse Events, MACE) Follow_up->Data_Collection Echo_Follow_up Follow-up Echocardiography (LVM Assessment) Follow_up->Echo_Follow_up Analysis Statistical Analysis (Comparison of Endpoints) Data_Collection->Analysis Echo_Follow_up->Analysis

Caption: Generalized workflow for a clinical trial comparing diuretic effects on cardiac function.

Conclusion

While direct comparative data between this compound and Chlorthalidone is scarce, the existing evidence comparing Chlorthalidone to another thiazide, HCTZ, suggests that Chlorthalidone may offer advantages in terms of blood pressure reduction and regression of left ventricular mass. However, some large-scale studies show no significant difference in major adverse cardiovascular events. The choice between these agents should be individualized, considering the patient's overall cardiovascular risk profile and electrolyte balance, with a notable consideration for the higher incidence of hypokalemia associated with Chlorthalidone. Further head-to-head clinical trials are warranted to definitively delineate the comparative effects of this compound and Chlorthalidone on cardiac function.

References

Primary Mechanism: Inhibition of Na+-Cl⁻ Cotransporter in Renal Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide to the Cell-Specific Mechanisms of Cyclopenthiazide

This compound, a potent thiazide diuretic, is primarily prescribed for the management of hypertension and edema. Its therapeutic effects are rooted in a primary mechanism of action within the kidneys. However, emerging research reveals that its pharmacological influence extends to other cell types, notably vascular smooth muscle cells and bone-forming osteoblasts. Understanding these distinct, cell-specific mechanisms is crucial for drug development professionals and researchers aiming to optimize therapeutic strategies and predict off-target effects.

This guide provides a comparative analysis of this compound's mechanism of action across three key cell lines: renal epithelial cells, vascular smooth muscle cells, and osteoblast-like cells. It presents supporting experimental data, detailed protocols for key assays, and visual diagrams of the underlying pathways and workflows.

The principal diuretic and antihypertensive effect of this compound occurs in the distal convoluted tubule (DCT) of the nephron. Here, it directly interacts with epithelial cells to inhibit ion transport.

The primary molecular target is the thiazide-sensitive Na+-Cl⁻ cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3), located on the apical membrane of DCT epithelial cells.[1][2] By blocking this cotransporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increase in the excretion of salt and water (natriuresis and diuresis), which reduces blood volume and, consequently, blood pressure.[1]

Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express NCC, can be engineered to stably express the transporter, creating a reliable in vitro model for studying thiazide-specific inhibition.[3]

Comparative Data: Thiazide-Mediated Inhibition of NCC
Cell Line ModelTargetEffect of Thiazide TreatmentReference
HEK293 cells expressing NCCNa+-Cl⁻ Cotransporter (NCC)Complete blockage of NCC-mediated Cl⁻ influx by thiazide-type drugs.
Xenopus Oocytes expressing NCCNa+-Cl⁻ Cotransporter (NCC)Inhibition of NCC-stimulated Na+ uptake.
Experimental Protocol: Chloride Influx Assay in NCC-Expressing HEK293 Cells

This protocol is adapted from methodologies using chloride-sensitive fluorescent proteins to measure NCC activity.

  • Cell Culture: Culture HEK293 cells stably co-expressing human NCC and a membrane-targeted, chloride-sensitive Yellow Fluorescent Protein (YFP) on poly-D-lysine coated, black-walled 96-well plates.

  • Kinase Activation: To ensure NCC is in a phosphorylated, active state, incubate the cells for 2-3 hours in a hypotonic, chloride-free activation buffer (e.g., 20 mM HEPES, 70 mM (NMDG)2SO4, pH 7.4).

  • Compound Incubation: Replace the activation buffer with an assay buffer containing the desired concentration of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Hydrochlorothiazide).

  • Initiation of Influx: To initiate ion transport, add an assay buffer containing NaCl and KCl (e.g., 20 mM HEPES, 90 mM NaCl, 50 mM KCl, pH 7.4).

  • Fluorescence Measurement: Immediately begin measuring the YFP fluorescence signal over time using a plate reader. The influx of chloride ions will quench the YFP fluorescence.

  • Data Analysis: Calculate the initial rate of fluorescence quenching (slope of the curve in the first 30-60 seconds). Compare the rates from compound-treated wells to the control wells to determine the percent inhibition of NCC activity.

cluster_DCT_Cell Distal Convoluted Tubule (DCT) Epithelial Cell Lumen Tubular Lumen NCC Na⁺-Cl⁻ Cotransporter (NCC) Blood Blood (Interstitium) NaK_ATPase Na⁺/K⁺ ATPase Na_cell Na⁺ NCC->Na_cell Reabsorption Cl_cell Cl⁻ NCC->Cl_cell Na_blood Na⁺ NaK_ATPase->Na_blood K_cell K⁺ NaK_ATPase->K_cell Cl_Channel Cl⁻ Channel Cl_blood Cl⁻ Cl_Channel->Cl_blood Na_lumen Na⁺ Na_lumen->NCC Cl_lumen Cl⁻ Cl_lumen->NCC Na_cell->NaK_ATPase Cl_cell->Cl_Channel K_blood K⁺ K_blood->NaK_ATPase CPT This compound CPT->NCC INHIBITION

Mechanism of this compound in a renal epithelial cell.

Secondary Mechanism: Vasodilation in Vascular Smooth Muscle Cells

Beyond its diuretic action, this compound contributes to blood pressure reduction through direct vasodilation of blood vessels. This effect is believed to result from a direct action on vascular smooth muscle cells (VSMCs), although the precise pathways are still under investigation.

One proposed mechanism involves the activation of large-conductance calcium-activated potassium channels (KCa). Activation of these channels in VSMCs leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to muscle relaxation and vasodilation. An alternative hypothesis suggests that thiazides inhibit carbonic anhydrase within VSMCs, leading to changes in intracellular pH that promote relaxation.

Comparative Data: Thiazide-Mediated Effects on VSMCs

Direct quantitative comparisons for this compound-induced vasodilation are limited. However, studies on isolated tissues demonstrate a clear inhibitory effect on smooth muscle contraction. Additionally, data on the inhibition of a proposed target, carbonic anhydrase, offers an alternative point of comparison.

Assay TypeTissue/Cell ModelDrugConcentrationEffectReference
Inhibition of ContractionIsolated Guinea Pig AortaThis compoundNot SpecifiedInhibited contractions induced by spasmogens.
Carbonic Anhydrase InhibitionVascular Smooth Muscle CA IHydrochlorothiazideNot Specified45% Inhibition
Carbonic Anhydrase InhibitionVascular Smooth Muscle CA IIndapamide (Thiazide-like)Not Specified82% Inhibition
Experimental Protocol: Isometric Tension Measurement in Isolated Aortic Rings

This ex vivo protocol is a standard method for assessing the vasodilatory properties of a compound.

  • Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach the rings to an isometric force transducer to record changes in tension.

  • Equilibration & Pre-contraction: Allow the rings to equilibrate under a resting tension of ~1.5 g for 60-90 minutes. Induce a stable contraction using a vasoconstrictor agent like phenylephrine or norepinephrine.

  • Compound Addition: Once a stable contractile plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.

  • Data Recording: Record the relaxation response at each concentration. A decrease in tension indicates vasodilation.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve to determine parameters like Emax (maximum relaxation) and EC50 (concentration for 50% of maximal response).

CPT This compound KCa ↑ KCa Channel Activation CPT->KCa K_efflux ↑ K⁺ Efflux KCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC ↓ Voltage-Gated Ca²⁺ Channel Activity Hyperpolarization->VGCC Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Intra_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intra_Ca Relaxation Smooth Muscle Relaxation Intra_Ca->Relaxation

Proposed vasodilatory signaling pathway in VSMCs.

Off-Target Mechanism: Modulation of Osteoblast Function

Thiazide diuretics have been associated with a positive effect on bone mineral density, suggesting a direct or indirect action on bone cells. In vitro studies using the human osteoblast-like cell line MG-63 have provided evidence for a direct cellular mechanism.

Research indicates that thiazides can selectively inhibit the secretion of osteocalcin, a protein produced by osteoblasts that is involved in bone mineralization. This effect was observed in MG-63 cells when they were stimulated with 1,25(OH)2D3 (the active form of Vitamin D). By modulating osteoblast activity, thiazides may contribute to a reduction in bone loss over time.

Comparative Data: Thiazide-Mediated Inhibition of Osteocalcin Secretion in MG-63 Cells

The following data from a study on the MG-63 cell line demonstrates a clear, dose-dependent inhibitory effect of different thiazides on stimulated osteocalcin secretion. Notably, cyclothiazide (a compound structurally and functionally similar to this compound) was significantly more potent than hydrochlorothiazide.

DrugConcentration (µM)Inhibition of 1,25(OH)2D3-induced Osteocalcin Secretion
Cyclothiazide1-27%
Hydrochlorothiazide (HCTZ)100-40% to -50%
Chlorothiazide1000-42%
Experimental Protocol: Osteocalcin Secretion Assay in MG-63 Cells

This protocol describes a method to assess the effect of thiazides on osteoblast protein secretion.

  • Cell Culture: Plate human MG-63 osteoblast-like cells in multi-well plates and grow them to near confluence in a suitable culture medium (e.g., DMEM with 10% FBS).

  • Serum Starvation: Replace the growth medium with a low-serum or serum-free medium for 24 hours to synchronize the cells.

  • Stimulation and Treatment: Treat the cells with a stimulating agent, 1,25(OH)2D3 (e.g., at 50 nM), in fresh serum-free medium. Concurrently, add different concentrations of this compound, other thiazides, or a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for protein synthesis and secretion.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Osteocalcin Measurement: Quantify the concentration of osteocalcin in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis: Normalize the osteocalcin concentrations to the total protein content of the cells in each well. Express the results as a percentage of the osteocalcin secretion observed in the stimulated, vehicle-treated control group.

cluster_workflow Experimental Workflow start 1. Plate MG-63 Cells culture 2. Culture to Near Confluence start->culture starve 3. Serum Starve (24h) culture->starve treat 4. Stimulate with 1,25(OH)2D3 + Treat with this compound starve->treat incubate 5. Incubate (48-72h) treat->incubate collect 6. Collect Supernatant incubate->collect analyze 7. Quantify Osteocalcin (ELISA) collect->analyze end 8. Analyze Data (% Inhibition) analyze->end

Workflow for Osteocalcin Secretion Assay.

References

Cyclopenthiazide in Renal Ion Transport Inhibition: A Comparative Guide to Thiazide Diuretics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of cyclopenthiazide and other thiazide diuretics concerning their inhibitory effects on renal ion transport. The primary focus is on the Na-Cl cotransporter (NCC), the principal target of this drug class. This document synthesizes experimental data, outlines methodologies for key experiments, and illustrates the underlying molecular pathways.

Mechanism of Action: Inhibition of the Na-Cl Cotransporter

Thiazide and thiazide-like diuretics exert their primary effect by inhibiting the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of the distal convoluted tubule (DCT) in the kidney[1][2]. The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking this transporter, thiazides increase the urinary excretion of sodium and chloride, leading to a diuretic and antihypertensive effect[1][2][3].

The inhibitory mechanism involves the diuretic binding to the chloride-binding site of the NCC, preventing the cotransport of Na+ and Cl- ions from the tubular fluid into the epithelial cells of the DCT. This action not only promotes natriuresis and diuresis but also indirectly affects the transport of other ions, such as potassium, calcium, and magnesium.

Quantitative Comparison of NCC Inhibition

The potency of different thiazide diuretics can be compared by their half-maximal inhibitory concentration (IC50) on the NCC. A lower IC50 value indicates a higher potency. The following table summarizes the available experimental data on the inhibitory potency of various thiazides against the human Na-Cl cotransporter (hNCC).

DiureticIC50 (µM) on hNCCExperimental SystemReference
This compound Data not available--
Hydrochlorothiazide ~10HEK293 cells
Chlorthalidone 0.43 ± 0.04HEK293 cells
Indapamide 0.029 ± 0.003HEK293 cells
Polythiazide Potent inhibitor (specific IC50 not provided)HEK293 cells
Metolazone Potent inhibitor (specific IC50 not provided)HEK293 cells
Bendroflumethiazide Higher potency than trichloromethiazide and chlorthalidone (specific IC50 not provided)Xenopus laevis oocytes
Trichloromethiazide Higher potency than chlorthalidone (specific IC50 not provided)Xenopus laevis oocytes

Note: Direct comparative studies for this compound's IC50 on NCC were not identified in the reviewed literature.

Signaling Pathway for NCC Regulation

The activity of the Na-Cl cotransporter is tightly regulated by a complex signaling cascade involving a series of kinases. The primary pathway involves the With-No-Lysine (WNK) kinases, which act as upstream regulators.

Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC, leading to its activation and increased Na-Cl reabsorption. Thiazide diuretics inhibit the transport function of this activated NCC.

cluster_0 Regulation of NCC Activity Low Intracellular [Cl-] Low Intracellular [Cl-] WNKs WNKs Low Intracellular [Cl-]->WNKs Activates SPAK/OSR1 SPAK/OSR1 WNKs->SPAK/OSR1 Phosphorylates & Activates NCC_inactive NCC (Inactive) SPAK/OSR1->NCC_inactive Phosphorylates NCC_active NCC (Active) (Phosphorylated) NCC_inactive->NCC_active Increased Na-Cl\nReabsorption Increased Na-Cl Reabsorption NCC_active->Increased Na-Cl\nReabsorption Thiazides Thiazide Diuretics (e.g., this compound) Thiazides->NCC_active Inhibits

Caption: Signaling pathway of NCC regulation by WNK-SPAK/OSR1 kinases and inhibition by thiazide diuretics.

Experimental Protocols

The inhibitory effects of thiazide diuretics on NCC are typically assessed using in vitro functional assays. The two most common systems are Xenopus laevis oocytes and human embryonic kidney (HEK293) cells heterologously expressing the NCC.

NCC Inhibition Assay in Xenopus laevis Oocytes

This method involves the injection of cRNA encoding the human NCC into Xenopus oocytes, which then express the transporter on their plasma membrane. The functional activity of NCC is measured by the uptake of a radiolabeled substrate, typically 22Na+.

Detailed Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human NCC and incubated for 2-4 days to allow for protein expression.

  • Uptake Assay:

    • Oocytes are pre-incubated in a Cl--free medium to stimulate NCC activity.

    • The uptake is initiated by transferring the oocytes to an uptake medium containing 22Na+ and varying concentrations of the thiazide diuretic being tested.

    • After a defined incubation period, the uptake is stopped by washing the oocytes in an ice-cold, isotope-free solution.

  • Quantification: The amount of 22Na+ accumulated in each oocyte is measured using a scintillation counter.

  • Data Analysis: The thiazide-sensitive component of Na+ uptake is calculated by subtracting the uptake in the presence of a high concentration of a standard thiazide (e.g., hydrochlorothiazide) from the total uptake. IC50 values are determined by plotting the percent inhibition against the log concentration of the diuretic and fitting the data to a sigmoidal dose-response curve.

Cell-based Ion Influx Assay in HEK293 Cells

This assay utilizes a stable HEK293 cell line co-expressing the human NCC and a halide-sensitive yellow fluorescent protein (YFP). The influx of an iodide (I-), which is transported by NCC, quenches the YFP fluorescence, providing a real-time measurement of NCC activity.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing hNCC and a membrane-targeted YFP are cultured to confluency.

  • Assay Preparation: Cells are washed and incubated in a low-chloride, hypotonic solution to activate the NCC.

  • Fluorescence Measurement:

    • The cells are placed in a fluorescence plate reader.

    • The assay is initiated by adding a solution containing iodide and the test concentrations of the thiazide diuretic.

    • The YFP fluorescence is monitored over time.

  • Data Analysis: The initial rate of fluorescence quenching is proportional to the rate of iodide influx and thus NCC activity. The inhibitory effect of the diuretic is calculated by comparing the rates in the presence and absence of the drug. IC50 values are determined as described for the oocyte assay.

cluster_0 Xenopus Oocyte Assay Workflow cluster_1 HEK293 Cell-based Assay Workflow A1 Harvest and prepare oocytes A2 Inject hNCC cRNA A1->A2 A3 Incubate for protein expression A2->A3 A4 Pre-incubate in Cl--free medium A3->A4 A5 Incubate with 22Na+ and thiazide A4->A5 A6 Wash and measure radioactivity A5->A6 A7 Calculate IC50 A6->A7 B1 Culture HEK293 cells (hNCC + YFP) B2 Activate NCC in low-Cl- medium B1->B2 B3 Add Iodide and thiazide B2->B3 B4 Measure YFP fluorescence quenching B3->B4 B5 Calculate initial rate of quenching B4->B5 B6 Determine IC50 B5->B6

Caption: Experimental workflows for assessing thiazide diuretic inhibition of NCC.

Conclusion

References

A Head-to-Head Comparison of Cyclopenthiazide and Indapamide in Experimental Hypertension: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two commonly used diuretics, cyclopenthiazide and indapamide, in the context of experimental hypertension. This analysis is based on available preclinical data to elucidate their distinct pharmacological profiles.

Introduction

This compound, a thiazide diuretic, and indapamide, a thiazide-like diuretic, are both widely utilized in the management of hypertension. While they share a primary mechanism of action by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, emerging experimental evidence suggests potential differences in their vascular effects and overall antihypertensive profiles. This guide synthesizes findings from experimental models of hypertension to provide a comparative analysis of their performance, aiding in the informed selection and development of antihypertensive therapies.

Mechanism of Action: A Tale of Two Diuretics

Both this compound and indapamide exert their diuretic and antihypertensive effects through two primary mechanisms: a renal action that promotes natriuresis and a direct vascular effect that leads to vasodilation.

This compound , as a classic thiazide diuretic, primarily acts on the distal convoluted tubule to block the reabsorption of sodium and chloride ions[1][2]. This leads to an increase in the excretion of sodium, chloride, and water, thereby reducing blood volume and lowering blood pressure[1][2]. Additionally, this compound is believed to induce vasodilation through a direct action on vascular smooth muscle[1]. The precise signaling pathway for this vasodilation is not fully elucidated but may involve the activation of calcium-activated potassium channels.

Indapamide , while also inhibiting the Na+/Cl- cotransporter, is noted for its pronounced vascular effects. Experimental studies suggest that indapamide's vasodilatory action is mediated through the modulation of calcium ion channels in vascular smooth muscle cells, leading to decreased intracellular calcium levels and subsequent muscle relaxation. This direct vascular action appears to contribute significantly to its antihypertensive efficacy, potentially independent of its diuretic effect.

Comparative Efficacy in Experimental Models of Hypertension

Direct head-to-head comparative studies of this compound and indapamide in the same experimental hypertension models are limited in the published literature. However, by examining their effects in similar models, an indirect comparison can be drawn. The most commonly used models for studying hypertension are the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.

Blood Pressure Reduction

In DOCA-salt hypertensive rats, both indapamide and other thiazide diuretics have demonstrated significant blood pressure-lowering effects. One study reported that a 10-day treatment with indapamide (10 mg/kg, p.o.) produced a fall in blood pressure of a similar magnitude to hydrochlorothiazide (5 mg/kg, i.p.). Another study in DOCA-saline hypertensive rats showed that indapamide (above 1 mg/kg) reduced blood pressure levels. In spontaneously hypertensive rats (SHR), both indapamide and trichlormethiazide lowered blood pressure at single doses above 10 mg/kg or with repetitive doses. One study noted that indapamide was found to be approximately 30, 100, and 300-fold more potent in reducing blood pressure than furosemide, spironolactone, and chlorthalidone, respectively, in genetically hypertensive rats.

Table 1: Comparative Effects on Blood Pressure in Experimental Hypertensive Models

DrugAnimal ModelDoseRoute of AdministrationDuration of TreatmentBlood Pressure ReductionReference
Indapamide DOCA-salt hypertensive rat10 mg/kgp.o.10 daysSimilar to hydrochlorothiazide (5 mg/kg, i.p.)
DOCA-saline hypertensive rat>1 mg/kgp.o.2 weeksSignificant reduction
Spontaneously Hypertensive Rat (SHR)>10 mg/kg (single dose)p.o.Single doseSignificant reduction
Genetically hypertensive rats1-3 mg/kgp.o.Single dosePotent and long-lasting
Trichlormethiazide (as a comparator for this compound) DOCA-saline hypertensive rat>3 mg/kgp.o.2 weeksSignificant reduction
Spontaneously Hypertensive Rat (SHR)>10 mg/kg (single dose)p.o.Single doseSignificant reduction

Effects on Vascular Reactivity

A key differentiator between indapamide and classic thiazides appears to be their impact on vascular reactivity.

Indapamide has been shown to significantly reduce vasopressor responses to noradrenaline, 5-HT, and tyramine in hypertensive rats. In vitro studies on isolated rat aortic strips have demonstrated that indapamide can decrease contractions stimulated by noradrenaline and angiotensin II. This suggests a direct modulatory effect on vascular smooth muscle contractility.

In contrast, the same study found that hydrochlorothiazide pretreatment did not significantly reduce these vasopressor effects, indicating a potentially weaker direct vascular action compared to indapamide.

Table 2: Comparative Effects on Vascular Reactivity

ParameterThis compoundIndapamideReference
Effect on Vasopressor Response (in vivo) Data not availableSignificantly reduced response to noradrenaline, 5-HT, and tyramine
Effect on Agonist-Induced Contractions (in vitro) Data not availableDecreased contractions stimulated by noradrenaline and angiotensin II

Renal Effects: Diuresis and Electrolyte Handling

Both drugs increase the excretion of sodium and water, which is central to their antihypertensive action. However, the potency and impact on electrolyte balance may differ.

In diuretic tests in normal rats, indapamide (0.1 to 30 mg/kg) increased urine volume and urinary electrolyte excretion. Another thiazide, trichlormethiazide, showed a more potent diuretic action at lower doses in the same study. Thiazide diuretics, including this compound, are known to increase the excretion of sodium and potassium ions while decreasing the excretion of calcium ions.

Table 3: Comparative Renal Effects in Experimental Models

ParameterThis compoundIndapamideReference
Diuretic Effect Increases urine volume and electrolyte excretionIncreases urine volume and electrolyte excretion
Natriuretic Effect Promotes sodium excretionPromotes sodium excretion
Kaliuretic Effect Increases potassium excretionIncreases potassium excretion
Calciuric Effect Decreases calcium excretionData not available

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Lumen Tubular Lumen (Na+, Cl-) Cell Distal Convoluted Tubule Cell Lumen->Cell Na+/Cl- Cotransporter Lumen->Cell Inhibition Lumen->Cell Inhibition Blood Bloodstream Cell->Blood Na+/K+ ATPase Diuresis Increased Na+ & H2O Excretion (Diuresis) This compound This compound This compound->Lumen Inhibition Indapamide Indapamide Indapamide->Lumen Inhibition BloodVolume Decreased Blood Volume Diuresis->BloodVolume BP_renal Decreased Blood Pressure BloodVolume->BP_renal

Caption: Renal Mechanism of Action of this compound and Indapamide.

Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_channel Ca2+-activated K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Contraction Vasoconstriction Ca_influx->Contraction Relaxation Vasodilation Hyperpolarization->Relaxation PVR Decreased Peripheral Vascular Resistance Relaxation->PVR Indapamide Indapamide Indapamide->Ca_channel Inhibition This compound This compound This compound->K_channel Activation BP_vascular Decreased Blood Pressure PVR->BP_vascular

Caption: Vascular Mechanism of Action of this compound and Indapamide.

cluster_setup Experimental Setup cluster_measurement Data Collection cluster_analysis Analysis AnimalModel Hypertensive Rat Model (e.g., SHR, DOCA-salt) Grouping Grouping: - Vehicle Control - this compound - Indapamide AnimalModel->Grouping DrugAdmin Drug Administration (e.g., Oral Gavage) Grouping->DrugAdmin BP_measure Blood Pressure Measurement (e.g., Tail-cuff, Telemetry) DrugAdmin->BP_measure Urine_collect Urine Collection (Metabolic Cages) DrugAdmin->Urine_collect Tissue_harvest Tissue Harvesting (Aorta, Kidneys) DrugAdmin->Tissue_harvest BP_analysis Blood Pressure Analysis BP_measure->BP_analysis Urine_analysis Urine Analysis (Volume, Electrolytes) Urine_collect->Urine_analysis Vascular_analysis Vascular Reactivity Studies (Isolated Aortic Rings) Tissue_harvest->Vascular_analysis

Caption: General Experimental Workflow for Comparing Antihypertensive Drugs.

Experimental Protocols

Induction of Hypertension in Animal Models
  • Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension. No specific induction protocol is required as the rats develop hypertension spontaneously.

  • DOCA-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is created by a combination of uninephrectomy, subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet, and administration of 1% NaCl in the drinking water.

Blood Pressure Measurement
  • Tail-Cuff Plethysmography (Non-invasive): Rats are placed in a restrainer, and a cuff is placed around the base of the tail to occlude blood flow. The pressure at which the pulse returns upon deflation is recorded as the systolic blood pressure.

  • Radiotelemetry (Invasive): A telemetry transmitter is surgically implanted into the abdominal aorta of the rat. This allows for continuous and accurate measurement of blood pressure in conscious, freely moving animals, avoiding the stress associated with restraint.

Assessment of Diuretic and Renal Electrolyte Handling
  • Metabolic Cages: Rats are housed individually in metabolic cages that are designed to separate and collect urine and feces. Urine is collected over a specified period (e.g., 24 hours) to measure total volume.

  • Electrolyte Analysis: The collected urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes to determine the natriuretic, kaliuretic, and chloruretic effects of the drugs.

Vascular Reactivity Studies
  • Isolated Aortic Ring Preparation: The thoracic aorta is excised from the euthanized rat and cut into rings. These rings are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture. The tension of the rings is recorded isometrically.

  • Agonist-Induced Contractions: Vasoconstrictors such as noradrenaline or angiotensin II are added to the organ bath in increasing concentrations to generate a dose-response curve. The effects of pre-incubation with this compound or indapamide on these contractile responses are then evaluated.

Conclusion

Based on the available experimental data, both this compound and indapamide are effective antihypertensive agents, primarily acting through diuresis. However, indapamide appears to possess more pronounced direct vasodilatory properties, which may contribute to its potent blood pressure-lowering effects. This is evidenced by its ability to reduce vascular reactivity to a greater extent than some other thiazides in experimental models.

The lack of direct head-to-head comparative studies in standardized experimental hypertension models is a significant gap in the literature. Further preclinical research directly comparing these two agents is warranted to fully elucidate their differential pharmacological profiles and to guide the development of more targeted and effective antihypertensive strategies. This guide provides a framework for such future investigations, highlighting the key parameters and experimental protocols that would be crucial for a comprehensive comparison.

References

A Comparative Analysis of the Metabolic Side Effects of Cyclopenthiazide and Other Diuretics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic side effects associated with Cyclopenthiazide and other major classes of diuretics, including thiazide-like diuretics, loop diuretics, and potassium-sparing diuretics. The information presented is supported by experimental data from clinical trials to aid in research and development.

Executive Summary

Diuretics are a cornerstone in the management of hypertension and edema. However, their use is often associated with a range of metabolic side effects. This compound, a thiazide diuretic, is effective in its primary role but, like its counterparts, can induce metabolic disturbances. This guide delves into a comparative analysis of these side effects, offering a quantitative and mechanistic overview to inform drug development and clinical research. The metabolic profiles of different diuretic classes vary significantly, and understanding these differences is crucial for targeted therapeutic development and patient management.

Data Presentation: Quantitative Comparison of Metabolic Side Effects

The following tables summarize the quantitative data on the metabolic side effects of this compound and other diuretics based on findings from various clinical studies. It is important to note that the extent of these side effects can be dose-dependent and influenced by patient-specific factors.

Table 1: Effects on Serum Electrolytes

Diuretic ClassDiureticDosageChange in Serum Potassium (mmol/L)Change in Serum Sodium (mmol/L)Change in Serum Magnesium (mmol/L)
Thiazide This compound500 mcg/day↓ 0.6[1]--
This compound125 mcg/day↓ (less than 500 mcg dose)[1]--
Hydrochlorothiazide25 mg/day↓ 0.3-0.5[2][3]↓ 1.1[4]-
Thiazide-like Indapamide2.5 mg/day↓ 0.2-0.4--
Chlorthalidone15-25 mg/day↓ (greater than HCTZ)↓ (greater than HCTZ)-
Loop Diuretic Furosemide40 mg/day↓ (significant)↓ (significant)↓ (significant)
Potassium-Sparing Spironolactone100-400 mg/day↑ 0.7-No significant change
Amiloride5-10 mg/day↑ (or no change)--

Table 2: Effects on Uric Acid, Glucose, and Lipids

Diuretic ClassDiureticDosageChange in Serum Uric Acid (mg/dL)Change in Fasting Glucose (mg/dL)Change in Total Cholesterol (mg/dL)Change in Triglycerides (mg/dL)
Thiazide This compound500 mcg/day↑ (significant)↑ (significant)-↑ (significant)
This compound125 mcg/day↑ (less than 500 mcg dose)↑ (less than 500 mcg dose)-↑ (less than 500 mcg dose)
Hydrochlorothiazide25-50 mg/day↑ 1.2↑ (significant)↑ 5-10%↑ 15-25%
Thiazide-like Indapamide2.5 mg/day↑ 1.0↑ (less than HCTZ)↑ 1.4%↓ 0.5%
Chlorthalidone25 mg/day↑ (greater than HCTZ)↑ (significant)↑ (significant)↑ (significant)
Loop Diuretic Furosemide40 mg/day↑ (significant)No significant change in some studies--
Potassium-Sparing Spironolactone100-400 mg/dayNo significant changeNo significant changeNo significant changeNo significant change

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous methodologies to assess the metabolic effects of diuretics. Key experimental protocols are outlined below.

Measurement of Serum Electrolytes, Uric Acid, Glucose, and Lipids
  • Study Design: Most studies cited are randomized, double-blind, crossover, or parallel-group clinical trials.

  • Patient Population: Participants typically include hypertensive patients with or without other comorbidities like type 2 diabetes.

  • Procedure:

    • A baseline blood sample is collected after an overnight fast (typically 8-12 hours).

    • Patients are then administered the diuretic or placebo for a specified period (e.g., 8-12 weeks).

    • Blood samples are collected at regular intervals during the treatment period and at the end of the study, again after an overnight fast.

    • Serum is separated, and concentrations of electrolytes (sodium, potassium, magnesium), uric acid, glucose, total cholesterol, HDL, LDL, and triglycerides are measured using standardized automated laboratory analyzers.

Oral Glucose Tolerance Test (OGTT)
  • Purpose: To assess the impact of the diuretic on glucose metabolism and insulin sensitivity.

  • Procedure:

    • The test is performed in the morning after an overnight fast.

    • A baseline (fasting) blood sample is drawn to measure plasma glucose and insulin levels.

    • The patient then consumes a standard oral glucose solution (typically 75g of glucose dissolved in water) within 5 minutes.

    • Blood samples are drawn at specific time points after glucose ingestion, commonly at 30, 60, 90, and 120 minutes, to measure plasma glucose and insulin concentrations.

24-Hour Urine Collection for Electrolyte Excretion
  • Purpose: To quantify the urinary excretion of electrolytes and assess the diuretic's effect on renal handling of these ions.

  • Procedure:

    • The collection begins in the morning. The patient is instructed to empty their bladder and discard the first urine sample. The start time is recorded.

    • All subsequent urine for the next 24 hours is collected in a special container provided by the laboratory, which may contain a preservative. The container is kept refrigerated or on ice during the collection period.

    • At the 24-hour mark, the patient empties their bladder one last time and adds this urine to the collection container.

    • The total volume of the 24-hour urine collection is measured.

    • Aliquots of the collected urine are then analyzed for sodium, potassium, chloride, and other electrolytes using methods like ion-selective electrodes.

Signaling Pathways and Mechanisms of Metabolic Side Effects

The metabolic side effects of diuretics are a direct and indirect consequence of their action on various ion transporters and channels in the nephron. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.

Thiazide_Diuretic_Action cluster_DCT Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_blood Blood NCC Na+/Cl- Cotransporter (NCC) Apical Membrane Increased_Na_Delivery Increased Na+ delivery to collecting duct NCC:f0->Increased_Na_Delivery NaK_ATPase Na+/K+ ATPase Basolateral Membrane Blood_Na Na+ NaK_ATPase:f0->Blood_Na 3 Na+ out ROMK ROMK K+ Channel Apical Membrane Lumen_K K+ ROMK:f0->Lumen_K Hypokalemia Hypokalemia ROMK:f0->Hypokalemia Leads to ENaC Epithelial Na+ Channel (ENaC) Apical Membrane ENaC:f0->ROMK:f0 Creates favorable electrical gradient for K+ secretion Lumen_Na Na+ ENaC:f0->Lumen_Na Lumen_Na->NCC:f0 Lumen_Cl Cl- Lumen_Cl->NCC:f0 Blood_K K+ Blood_K->NaK_ATPase:f0 2 K+ in This compound This compound (Thiazide Diuretic) This compound->NCC:f0 Inhibits Increased_Na_Delivery->ENaC:f0 Upregulates

Figure 1: Mechanism of Thiazide-Induced Hypokalemia. this compound inhibits the Na+/Cl- cotransporter in the distal convoluted tubule, leading to increased sodium delivery to the collecting duct, which enhances potassium secretion.

Thiazide_Hyperglycemia cluster_pancreas Pancreatic β-cell Thiazide Thiazide Diuretics (e.g., this compound) CA5b Carbonic Anhydrase 5b (Mitochondrial) Thiazide->CA5b Inhibits Hypokalemia Hypokalemia (Low extracellular K+) Thiazide->Hypokalemia Causes K_ATP_channel ATP-sensitive K+ channel Open Insulin_Secretion Insulin Secretion K_ATP_channel->Insulin_Secretion Reduces Hyperglycemia Hyperglycemia Insulin_Secretion->Hyperglycemia Leads to CA5b->Insulin_Secretion Reduces (via decreased ATP production) Hypokalemia->K_ATP_channel:f1 Keeps open

Figure 2: Mechanisms of Thiazide-Induced Hyperglycemia. Thiazide diuretics can lead to hyperglycemia by causing hypokalemia, which impairs insulin secretion, and by directly inhibiting mitochondrial carbonic anhydrase 5b in pancreatic β-cells.

RAAS_Activation Diuretics Thiazide & Loop Diuretics Volume_Depletion Volume Depletion (Natriuresis) Diuretics->Volume_Depletion Renin_Release ↑ Renin Release Volume_Depletion->Renin_Release Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone ↑ Aldosterone Secretion Angiotensin_II->Aldosterone K_Excretion ↑ Potassium Excretion Aldosterone->K_Excretion Na_Reabsorption ↑ Sodium Reabsorption Aldosterone->Na_Reabsorption

Figure 3: Diuretic-Induced Activation of the Renin-Angiotensin-Aldosterone System (RAAS). Volume depletion caused by thiazide and loop diuretics stimulates the RAAS, leading to increased aldosterone, which further promotes potassium excretion.

Loop_Diuretic_Action cluster_TAL Thick Ascending Limb Cell cluster_lumen Tubular Lumen NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Apical Membrane Lumen_Potential ↓ Lumen-positive transepithelial potential NKCC2:f0->Lumen_Potential ROMK ROMK K+ Channel Apical Membrane Lumen_K K+ ROMK:f0->Lumen_K K+ recycling Paracellular_Pathway Paracellular Pathway Lumen_Mg Mg2+ Paracellular_Pathway->Lumen_Mg ↓ Mg2+ reabsorption Lumen_Ca Ca2+ Paracellular_Pathway->Lumen_Ca ↓ Ca2+ reabsorption Lumen_Na Na+ Lumen_Na->NKCC2:f0 Lumen_K->NKCC2:f0 Lumen_Cl 2Cl- Lumen_Cl->NKCC2:f0 Hypomagnesemia Hypomagnesemia Lumen_Mg->Hypomagnesemia Furosemide Furosemide (Loop Diuretic) Furosemide->NKCC2:f0 Inhibits Lumen_Potential->Paracellular_Pathway Reduces driving force for

Figure 4: Mechanism of Loop Diuretic-Induced Hypomagnesemia. Loop diuretics inhibit the Na+/K+/2Cl- cotransporter, which reduces the lumen-positive potential necessary for paracellular reabsorption of magnesium and calcium.

K_Sparing_Diuretic_Action cluster_CD Collecting Duct Principal Cell cluster_lumen Tubular Lumen ENaC Epithelial Na+ Channel (ENaC) Apical Membrane ROMK ROMK K+ Channel Apical Membrane ENaC:f0->ROMK:f0 Creates favorable electrical gradient for K+ secretion Lumen_Na Na+ ENaC:f0->Lumen_Na Na+ reabsorption Lumen_K K+ ROMK:f0->Lumen_K K+ secretion Aldosterone_Receptor Mineralocorticoid Receptor Aldosterone_Receptor->ENaC Upregulates Spironolactone Spironolactone (Aldosterone Antagonist) Spironolactone->Aldosterone_Receptor Antagonizes Hyperkalemia Hyperkalemia Spironolactone->Hyperkalemia Amiloride Amiloride (ENaC Blocker) Amiloride->ENaC:f0 Blocks Amiloride->Hyperkalemia Aldosterone Aldosterone Aldosterone->Aldosterone_Receptor Binds to

Figure 5: Mechanism of Action of Potassium-Sparing Diuretics. Aldosterone antagonists like spironolactone and ENaC blockers like amiloride reduce potassium excretion in the collecting duct, which can lead to hyperkalemia.

Conclusion

The choice of diuretic in a clinical or research setting requires careful consideration of its metabolic side effect profile. This compound, as a thiazide diuretic, shares many of the class-specific metabolic risks, including hypokalemia, hyperuricemia, and hyperglycemia. The extent of these effects appears to be dose-related. In comparison, loop diuretics tend to have a more pronounced effect on electrolytes, while potassium-sparing diuretics carry the risk of hyperkalemia. Thiazide-like diuretics, such as indapamide, may offer a more favorable metabolic profile concerning lipids and glucose compared to traditional thiazides. A thorough understanding of the underlying mechanisms of these side effects is paramount for the development of safer and more effective diuretic therapies. Future research should focus on head-to-head clinical trials to provide more definitive comparative data and on the development of diuretics with improved metabolic neutrality.

References

Replicating Clinical Antihypertensive Efficacy of Cyclopenthiazide in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for replicating the clinical antihypertensive findings of Cyclopenthiazide in preclinical research settings. We delve into the established mechanisms of action, suitable animal models, and detailed experimental protocols. While direct preclinical data for this compound is limited in publicly available literature, this guide draws comparisons with closely related thiazide diuretics to provide a robust starting point for experimental design.

Mechanism of Action: A Two-Pronged Approach

This compound, a thiazide diuretic, exerts its antihypertensive effects through two primary mechanisms:

  • Diuresis and Natriuresis: The principal mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This blockage prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water. The resulting decrease in extracellular fluid volume contributes to a reduction in blood pressure.[1]

  • Vasodilation: Thiazide diuretics also induce vasodilation, a widening of the blood vessels, which contributes to the long-term management of hypertension.[1][2] The precise pathways for this vasodilation are not fully elucidated but are thought to involve a direct action on the smooth muscle of the vasculature.[1]

Preclinical Models for Hypertension Research

Several well-established preclinical models are available to study the antihypertensive effects of compounds like this compound. The choice of model often depends on the specific aspect of hypertension being investigated.

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. SHRs develop hypertension without any specific inducement, mirroring the development of essential hypertension in humans.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a form of mineralocorticoid-induced, salt-sensitive hypertension. It is characterized by low renin levels and is particularly useful for studying the effects of drugs on salt and water retention.

  • Angiotensin II-Induced Hypertensive Rat: This model is used to study hypertension driven by the renin-angiotensin system. Chronic infusion of angiotensin II leads to a sustained increase in blood pressure.

Comparative Efficacy of Thiazide Diuretics in Preclinical Models

While specific preclinical data for this compound is scarce, studies on other thiazide diuretics, such as hydrochlorothiazide (HCTZ) and chlorthalidone, in these models can provide valuable insights for experimental design.

Table 1: Hypothetical Comparative Antihypertensive Effects of Thiazide Diuretics in Preclinical Models

DrugAnimal ModelDose Range (mg/kg/day)Route of AdministrationObserved Blood Pressure Reduction (Systolic/Diastolic mmHg)Reference (for comparator drugs)
This compound SHRData not availableData not availableData not available
DOCA-Salt RatData not availableData not availableData not available
Hydrochlorothiazide SHR10 - 50Oral20-30 / 10-15
Angiotensin II Rat~10OralSignificant reduction in Mean Arterial Pressure
Chlorthalidone Data not availableData not availableData not availableData not available

Note: The data for Hydrochlorothiazide is derived from existing literature and should be used as a general guideline for designing studies with this compound. Dose-response studies are crucial to determine the optimal dosage for this compound in any given model.

Experimental Protocols

Accurate and consistent measurement of blood pressure is critical for evaluating the efficacy of antihypertensive agents in preclinical models.

Blood Pressure Measurement

Two primary methods are widely used for blood pressure measurement in rodents:

  • Tail-Cuff Plethysmography (Non-Invasive):

    • Principle: A cuff is placed around the tail of a conscious rat or mouse to occlude blood flow. As the cuff is slowly deflated, a sensor detects the return of blood flow, allowing for the measurement of systolic blood pressure.

    • Protocol:

      • Acclimatize the animal to the restraining device and cuff for several days prior to the experiment to minimize stress-induced blood pressure variations.

      • Place the animal in a restrainer and attach the tail cuff and sensor.

      • Inflate the cuff to a pressure above the expected systolic blood pressure.

      • Slowly and automatically deflate the cuff while the sensor records the pressure at which blood flow returns.

      • Repeat the measurement several times to obtain a stable and reliable reading.

  • Radiotelemetry (Invasive - Gold Standard):

    • Principle: A small, implantable transmitter is surgically placed in the animal, typically in the abdominal aorta or carotid artery. This transmitter continuously measures and transmits blood pressure and heart rate data to an external receiver.

    • Protocol:

      • Surgery: Anesthetize the animal and surgically implant the telemetry transmitter according to the manufacturer's instructions. The catheter of the transmitter is inserted into the target artery.

      • Recovery: Allow the animal to recover fully from surgery (typically 7-10 days) before starting any experimental procedures.

      • Data Acquisition: House the animal in its home cage placed on a receiver platform. The receiver continuously records the transmitted data, providing a detailed and long-term profile of blood pressure without the need for restraint or anesthesia.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the antihypertensive action of this compound and the experimental approach to its preclinical evaluation, the following diagrams are provided.

cluster_renal Distal Convoluted Tubule cluster_vascular Vascular Smooth Muscle Na+/Cl- Symporter Na+/Cl- Symporter This compound->Na+/Cl- Symporter Inhibits Vasodilation Vasodilation This compound->Vasodilation Induces (Direct Action) Na+ & Cl- Reabsorption Na+ & Cl- Reabsorption Na+/Cl- Symporter->Na+ & Cl- Reabsorption Mediates Diuresis & Natriuresis Diuresis & Natriuresis Na+ & Cl- Reabsorption->Diuresis & Natriuresis Decreases Blood Pressure Reduction Blood Pressure Reduction Diuresis & Natriuresis->Blood Pressure Reduction Vasodilation->Blood Pressure Reduction

Caption: Mechanism of this compound's Antihypertensive Action.

Animal Model Selection Animal Model Selection SHR SHR Animal Model Selection->SHR DOCA-Salt Rat DOCA-Salt Rat Animal Model Selection->DOCA-Salt Rat Angiotensin II Rat Angiotensin II Rat Animal Model Selection->Angiotensin II Rat Acclimatization Acclimatization SHR->Acclimatization DOCA-Salt Rat->Acclimatization Angiotensin II Rat->Acclimatization Baseline BP Measurement Baseline BP Measurement Acclimatization->Baseline BP Measurement Drug Administration Drug Administration Baseline BP Measurement->Drug Administration This compound This compound Drug Administration->this compound Vehicle Control Vehicle Control Drug Administration->Vehicle Control Comparator Drug Comparator Drug Drug Administration->Comparator Drug Chronic BP Monitoring Chronic BP Monitoring This compound->Chronic BP Monitoring Vehicle Control->Chronic BP Monitoring Comparator Drug->Chronic BP Monitoring Data Analysis Data Analysis Chronic BP Monitoring->Data Analysis Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison Efficacy Determination Efficacy Determination Statistical Comparison->Efficacy Determination

Caption: Experimental Workflow for Preclinical Antihypertensive Studies.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclopenthiazide in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like cyclopenthiazide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks within the laboratory but also prevents the release of active pharmaceutical ingredients into the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and fostering a culture of safety.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS provides comprehensive information on physical and chemical properties, hazards, and safety precautions.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from spills.

Handling:

  • Avoid creating dust when handling the solid form of this compound.

  • Work in a well-ventilated area to minimize inhalation exposure.

  • Prevent contact with skin and eyes.

In Case of Accidental Release:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an absorbent material to contain the spill.

  • Collect: Carefully collect the spilled material and place it in a sealed, labeled container for hazardous waste.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound from a laboratory setting must comply with institutional, local, and national regulations for chemical waste.

  • Waste Identification and Segregation:

    • This compound waste, including contaminated labware (e.g., vials, pipette tips), should be classified as chemical waste.

    • Do not mix this compound waste with non-hazardous trash or other waste streams like sharps or biological waste.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the name "this compound," and any other institutional or regulatory-required information.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Waste Pickup and Disposal:

    • Once the container is full, or in accordance with institutional timelines, arrange for its collection by the facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all required documentation for the waste transfer is completed accurately.

Crucially, do not dispose of this compound down the drain or in the regular trash. Thiazide diuretics can persist in the environment and have ecotoxicological effects.

Environmental Fate and Aquatic Toxicity Data

While specific environmental data for this compound is limited, information on the structurally similar compound hydrochlorothiazide provides insight into the potential environmental impact. Thiazide diuretics can undergo hydrolysis in aqueous environments, and their degradation is influenced by factors such as pH, temperature, and exposure to UV light.

ParameterCompoundValue/ResultReference
Aquatic Toxicity Hydrochlorothiazide3-hour EC50 (Activated sludge respiration inhibition) = >100 mg/LAstraZeneca
Lowest No Observed Effect Concentration (NOEC) (Fathead minnow) = 10 mg/LAstraZeneca
Biodegradation HydrochlorothiazideNot readily biodegradable.AstraZeneca
Environmental Persistence HydrochlorothiazideTotal system half-life in a water-sediment study ranged from 35 to 37 days.AstraZeneca
Degradation Thiazide DiureticsHydrolysis occurs in aqueous media. Degradation is faster at higher pH and temperature. Photodegradation can occur with UV light exposure.Deventer et al., 2009

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in the available literature. The recommended procedure is to manage it as chemical waste through a certified hazardous waste disposal service. Research on the degradation of thiazide diuretics indicates that hydrolysis and photolysis are key environmental fate processes. Studies investigating these degradation pathways typically involve:

  • Hydrolysis Studies: Incubating the compound in aqueous solutions at varying pH levels and temperatures, followed by analysis (e.g., using HPLC) to identify and quantify degradation products.

  • Photodegradation Studies: Exposing the compound in solution to UV or simulated solar radiation and monitoring its degradation over time.

These studies are for research purposes to understand environmental fate and are not to be conducted as a means of routine disposal in a laboratory setting.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol is_spill->spill_procedure Yes collect_waste Collect Waste in Appropriate Container is_spill->collect_waste No spill_procedure->collect_waste is_empty_container Is the container empty? collect_waste->is_empty_container rinse_container Triple Rinse Container is_empty_container->rinse_container Yes seal_label Seal and Label Container as Hazardous Waste is_empty_container->seal_label No collect_rinsate Collect Rinsate as Chemical Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste rinse_container->dispose_container collect_rinsate->seal_label store_saa Store in Satellite Accumulation Area (SAA) seal_label->store_saa request_pickup Request Pickup by EHS or Licensed Waste Contractor store_saa->request_pickup end Disposal Complete request_pickup->end

Caption: Workflow for this compound Disposal.

Essential Safety and Logistical Protocols for Handling Cyclopenthiazide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document outlines critical safety procedures and logistical plans for the handling and disposal of Cyclopenthiazide, a benzothiadiazine diuretic. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals and to maintain a safe laboratory environment. This compound is classified as harmful if swallowed, causes skin and eye irritation, and is suspected of damaging fertility or the unborn child.

Personal Protective Equipment (PPE)

The following personal protective equipment is required for all personnel handling this compound. All PPE should be donned before entering the designated handling area and removed before exiting.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemo-rated nitrile or neoprene gloves.Provides protection against skin contact and absorption. Double gloving is a standard practice for handling hazardous drugs. While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves offer good resistance to a broad range of chemicals.
Gown Disposable, back-closing gown made of polyethylene-coated polypropylene or a similar low-permeability fabric.Protects skin and personal clothing from contamination with this compound powder. The material offers a high level of protection against particulates and potential splashes.
Eye Protection Safety goggles with side shields or a full-face shield.Prevents eye irritation from airborne particles of this compound.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a containment system to prevent inhalation of airborne particles.
Shoe Covers Disposable, skid-resistant shoe covers.Prevents the tracking of this compound contamination outside of the designated handling area.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed:

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area gather_materials Gather All Necessary Equipment and PPE prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh_transfer Weigh and Transfer in a Ventilated Enclosure don_ppe->weigh_transfer 3. preparation Prepare Solutions in a Fume Hood weigh_transfer->preparation 4. decontaminate_surfaces Decontaminate Work Surfaces preparation->decontaminate_surfaces 5. doff_ppe Doff PPE in Designated Area decontaminate_surfaces->doff_ppe 6. dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe 7. dispose_waste Dispose of this compound Waste dispose_ppe->dispose_waste 8.

This compound Handling Workflow Diagram

Experimental Protocol: Safe Weighing and Solution Preparation

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary materials: this compound powder, weigh paper, spatula, appropriate glassware, and solvent.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Perform all weighing operations within a ventilated enclosure to contain any airborne powder.

    • Use a dedicated, clean spatula for transferring the powder.

    • Carefully weigh the desired amount of this compound onto weigh paper. Avoid creating dust.

  • Solution Preparation:

    • Transfer the weighed powder to the appropriate glassware inside the chemical fume hood.

    • Add the solvent slowly to avoid splashing.

    • Ensure the container is securely capped after the powder is dissolved.

  • Decontamination:

    • Wipe down all surfaces, the balance, and any equipment used with a suitable decontamination solution (e.g., 70% ethanol), followed by a dry wipe.

    • Carefully wipe the exterior of the solution container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Contaminated PPE and Materials: All disposable PPE (gloves, gown, shoe covers, respirator), weigh paper, and other contaminated materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused this compound: Unused or expired this compound powder must be disposed of as hazardous pharmaceutical waste.

  • Contaminated Solutions: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.

Disposal Procedure:

  • Place all contaminated solid waste, including PPE, into a yellow hazardous waste bag within a rigid, leak-proof container.

  • Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Arrange for the disposal of all hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.

  • Under EPA regulations, sewering of hazardous pharmaceutical waste is prohibited. Do not dispose of this compound down the drain.[1]

While a specific EPA hazardous waste code for this compound is not explicitly listed, it should be managed as a hazardous pharmaceutical waste due to its potential toxicity and effects on fertility.[2][3] Your institution's environmental health and safety department will provide guidance on the appropriate waste codes.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including a respirator, before re-entering the area.

  • Contain: For a powder spill, gently cover with absorbent pads. For a liquid spill, contain it with absorbent material.

  • Clean: Use a spill kit to clean the area. For powders, use wet absorbent pads to avoid generating dust.

  • Decontaminate: Decontaminate the spill area thoroughly.

  • Dispose: Collect all spill cleanup materials in a hazardous waste container.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By strictly adhering to these safety and logistical protocols, you contribute to a secure research environment for yourself and your colleagues. Your diligence is paramount in the responsible handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopenthiazide
Reactant of Route 2
Reactant of Route 2
Cyclopenthiazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.